molecular formula C11H11NO2 B1595401 7-methylindole-3-acetic acid CAS No. 5435-36-9

7-methylindole-3-acetic acid

Cat. No.: B1595401
CAS No.: 5435-36-9
M. Wt: 189.21 g/mol
InChI Key: LNBQFYNLWIFQGI-UHFFFAOYSA-N
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Description

7-methylindole-3-acetic acid is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(7-methyl-1H-indol-3-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21427. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO2/c1-7-3-2-4-9-8(5-10(13)14)6-12-11(7)9/h2-4,6,12H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBQFYNLWIFQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281369
Record name 2-(7-methyl-1H-indol-3-yl)acetic acid
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5435-36-9
Record name 5435-36-9
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Record name 2-(7-methyl-1H-indol-3-yl)acetic acid
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Record name 2-(7-methyl-1H-indol-3-yl)acetic acid
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Foundational & Exploratory

A Technical Guide to the Mechanism of 7-Methylindole-3-Acetic Acid in Plant Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Indole-3-acetic acid (IAA), the principal native auxin, is a cornerstone of plant physiology, orchestrating a vast array of developmental processes through a finely tuned signaling pathway. Chemical probes that modulate this pathway are invaluable tools for dissecting its complexities. This technical guide provides an in-depth examination of 7-methylindole-3-acetic acid (7-Me-IAA), a synthetic auxin analog that functions as a potent antagonist of the canonical auxin signaling pathway. We will explore the molecular mechanics of the auxin co-receptor system, detail the antagonistic action of 7-Me-IAA at the receptor level, and provide field-proven experimental protocols for its application in research. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical tool for auxin biology.

Part 1: The Canonical Auxin Signaling Pathway: A Primer

To comprehend the mechanism of an antagonist, one must first master the system it antagonizes. The primary auxin signaling cascade is a masterpiece of regulated protein degradation, translating a chemical signal (the presence of IAA) into a transcriptional response. The core components are a trio of protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[1]

  • In the Absence of Auxin (Low Auxin State): Aux/IAA proteins heterodimerize with ARF transcription factors on the promoters of auxin-responsive genes.[2] The Aux/IAA proteins recruit co-repressors, such as TOPLESS (TPL), which create a repressive chromatin state and block gene transcription.[3]

  • In the Presence of Auxin (High Auxin State): IAA diffuses into the nucleus and acts as a "molecular glue."[3][4] It binds to a pocket on the TIR1/AFB F-box protein, which is a component of an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex.[5][6] This binding event stabilizes the interaction between TIR1/AFB and a conserved degron motif (Domain II) on the Aux/IAA repressor protein.[4][7]

  • Signal Transduction: The formation of this stable TIR1/AFB-IAA-Aux/IAA co-receptor complex allows the SCF E3 ligase to polyubiquitinate the Aux/IAA protein.[8] This targets the repressor for degradation by the 26S proteasome.[4]

  • Transcriptional Activation: With the Aux/IAA repressor eliminated, the ARF transcription factor is liberated to activate the expression of early auxin-responsive genes, such as members of the GH3 and SAUR families, initiating downstream physiological changes.[1][2]

This elegant system allows for a rapid and reversible response to fluctuating auxin levels, forming a negative feedback loop as many Aux/IAA genes are themselves auxin-inducible.[2]

Canonical Auxin Signaling Pathway Canonical Auxin Signaling Pathway cluster_low_auxin Low Auxin State cluster_high_auxin High Auxin State ARF ARF Gene_off Auxin-Responsive Gene (Transcription OFF) ARF->Gene_off Repressed AuxIAA_low Aux/IAA Repressor AuxIAA_low->ARF Binds & Represses TPL TPL Co-repressor TPL->AuxIAA_low Recruited by IAA IAA (Auxin) SCFTIR1 SCF-TIR1/AFB (E3 Ligase) IAA->SCFTIR1 Binds to TIR1 AuxIAA_high Aux/IAA Repressor SCFTIR1->AuxIAA_high AuxIAA_high->SCFTIR1 Proteasome 26S Proteasome AuxIAA_high->Proteasome Degradation ARF_active ARF (Active) Gene_on Auxin-Responsive Gene (Transcription ON) ARF_active->Gene_on Activates

Caption: The canonical auxin signaling pathway.

Part 2: The Antagonistic Mechanism of this compound

This compound (7-Me-IAA) is a synthetic analog of IAA designed to act as an antagonist. Its mechanism is rooted in its ability to occupy the auxin-binding site on the TIR1/AFB receptor without facilitating the subsequent steps required for signal transduction.

Molecular Interaction and Competitive Inhibition

The structure of 7-Me-IAA is identical to that of IAA, with the crucial addition of a methyl group at the 7th position of the indole ring. This modification allows it to fit into the auxin-binding pocket of the TIR1/AFB receptor. However, this binding event is non-productive. It acts as a classic competitive antagonist .

The mechanism is analogous to that of other well-characterized auxin antagonists like auxinole.[9][10] These antagonists bind to the TIR1 pocket but, due to their specific chemical structure, they fail to act as the "molecular glue" necessary to stabilize the interaction with the Aux/IAA degron motif.[9][10] The bulky or electronically altered substituent (in this case, the 7-methyl group) likely creates steric hindrance that prevents the proper seating of the Aux/IAA protein, thereby blocking the formation of the functional TIR1-Auxin-Aux/IAA ternary complex.[9]

Consequences of Antagonism

By competitively inhibiting the binding of endogenous IAA, 7-Me-IAA effectively freezes the signaling pathway in the "low auxin" state:

  • Stabilization of Aux/IAA Repressors: Because the SCF-TIR1/AFB complex is not prompted to interact with Aux/IAA proteins, the repressors are not ubiquitinated and are therefore not degraded by the proteasome.

  • Sustained Repression of ARFs: The stable Aux/IAA proteins remain bound to ARF transcription factors, continuously repressing their activity.

  • Blockade of Auxin-Responsive Gene Expression: The transcription of auxin-responsive genes is inhibited, leading to classic auxin-deficient phenotypes, such as inhibited root growth and reduced apical dominance.

Mechanism of 7-Me-IAA Antagonism Mechanism of 7-Me-IAA Antagonism cluster_antagonist Antagonist Action IAA Endogenous IAA SCFTIR1 SCF-TIR1/AFB IAA->SCFTIR1 Binding Blocked SevenMeIAA 7-Me-IAA SevenMeIAA->SCFTIR1 Competitively Binds AuxIAA Aux/IAA Repressor SCFTIR1->AuxIAA Interaction Fails ARF ARF AuxIAA->ARF Repression Stabilized Gene_off Auxin-Responsive Gene (Transcription BLOCKED) ARF->Gene_off Repressed

Caption: 7-Me-IAA competitively inhibits auxin signaling.

Part 3: Experimental Applications & Protocols

The utility of 7-Me-IAA lies in its ability to create a chemically induced auxin-deficient state, allowing for precise temporal and spatial studies of auxin function.

Data Presentation: Comparative Biological Activity

The efficacy of auxin analogs and antagonists is typically quantified by their effect on physiological responses, such as root growth inhibition. The following table provides a representative structure for summarizing such data.

CompoundClassTypical Concentration Range (µM)Primary Root Growth EffectLateral Root Formation Effect
IAA Agonist0.01 - 1.0Inhibitory at high conc.Promotive
1-NAA Agonist0.01 - 1.0Strongly InhibitoryStrongly Promotive
7-Me-IAA Antagonist5 - 50No inhibition; may rescue IAA-induced inhibitionInhibitory
Auxinole Antagonist5 - 50No inhibition; rescues IAA-induced inhibitionInhibitory
Experimental Protocol 1: Arabidopsis Root Growth Inhibition Assay

This assay is a foundational method for assessing auxin and anti-auxin activity by measuring the inhibition of primary root elongation.

Causality: High concentrations of exogenous auxins are inhibitory to primary root growth. An effective antagonist like 7-Me-IAA will not inhibit root growth on its own and, more importantly, can rescue the inhibitory effect of co-applied IAA, demonstrating competitive action at the receptor.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

  • Murashige and Skoog (MS) medium including vitamins.

  • Sucrose, MES buffer, and Agar or Gellan Gum.

  • Petri dishes (square or round).

  • Sterile water, 70% ethanol, 50% bleach solution.

  • Stock solutions of IAA and 7-Me-IAA in DMSO or ethanol.

Methodology:

  • Plate Preparation: Prepare MS agar plates (e.g., 0.5X MS, 1% sucrose, 0.5 g/L MES, pH 5.7, 0.8% agar). After autoclaving and cooling to ~50°C, add IAA, 7-Me-IAA, or a combination from sterile stock solutions to achieve the desired final concentrations. A solvent-only plate (e.g., DMSO) must be included as a control.

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 50% bleach solution containing a drop of Tween-20 for 5-10 minutes. Rinse 5 times with sterile water.

  • Plating and Stratification: Resuspend sterile seeds in 0.1% sterile agar and pipette them in a line onto the surface of the prepared plates. Seal the plates and stratify at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth Conditions: Transfer plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Use a long-day photoperiod (16h light / 8h dark) at ~22°C.

  • Data Acquisition: After 5-7 days of growth, scan the plates at high resolution. Use image analysis software (e.g., ImageJ/Fiji) to measure the length of the primary root from the root-shoot junction to the root tip.

  • Analysis: Calculate the average root length for each treatment (n > 15 seedlings per treatment). Plot the root length as a function of treatment. For antagonist rescue experiments, compare the root length of seedlings grown with IAA alone to those grown with IAA + 7-Me-IAA.

Caption: Workflow for a root growth inhibition assay.

Experimental Protocol 2: DR5::GUS Reporter Assay for Auxin Response

This protocol uses a transgenic reporter line to visualize auxin signaling activity. The DR5 promoter contains synthetic auxin response elements (AuxREs) that drive the expression of a reporter gene, β-glucuronidase (GUS).

Causality: Auxin agonists induce GUS expression, leading to a blue precipitate upon staining. An antagonist will block this induction, providing a direct visualization of the inhibition of the transcriptional response.

Materials:

  • Arabidopsis thaliana DR5::GUS transgenic line.

  • Liquid MS medium.

  • 24-well plates.

  • GUS staining solution (X-Gluc, buffer, ferricyanide, ferrocyanide).

  • 70% ethanol.

  • Microscope with DIC optics.

Methodology:

  • Seedling Growth: Grow sterile DR5::GUS seedlings in liquid MS medium in 24-well plates for 4-5 days under constant light with gentle shaking.

  • Hormone Treatment: Replace the growth medium with fresh liquid MS containing the desired concentrations of IAA, 7-Me-IAA, or IAA + 7-Me-IAA. Include a solvent control. Incubate for 4-6 hours.

  • GUS Staining: Remove the treatment medium and add GUS staining solution to each well. Infiltrate the tissue under vacuum for 10-15 minutes and then incubate at 37°C overnight.

  • Chlorophyll Clearing: Remove the staining solution and wash the seedlings with 70% ethanol. Replace the ethanol several times over 24-48 hours until the chlorophyll is completely removed and the tissues are clear.

  • Visualization: Mount the cleared seedlings on a microscope slide in a drop of 50% glycerol. Observe and photograph the staining pattern, particularly in the root tips, using a microscope.

  • Analysis: Compare the intensity and pattern of blue staining between treatments. Agonist treatment (IAA) should show strong blue staining in the root tip and lateral root primordia. Co-treatment with 7-Me-IAA should show a significant reduction in this staining.

Conclusion

This compound is a powerful chemical tool that acts as a competitive antagonist of the TIR1/AFB auxin co-receptors. By binding to the auxin pocket without promoting the subsequent recruitment and degradation of Aux/IAA repressors, it effectively blocks the canonical auxin signaling pathway. This allows researchers to induce a transient, auxin-deficient phenotype, providing a means to dissect the intricate roles of auxin in plant growth, development, and environmental responses with high temporal resolution. The protocols described herein represent standard, validated methodologies for characterizing the physiological and molecular effects of 7-Me-IAA and similar compounds, ensuring robust and reproducible results in the quest to further unravel the complexities of auxin biology.

References

An In-depth Technical Guide to the Biological Activity of 7-Methylindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of 7-methylindole-3-acetic acid (7-Me-IAA), a synthetic analog of the principal plant hormone, indole-3-acetic acid (IAA). We delve into its physicochemical properties, synthesis, and established biological activities, with a primary focus on its function as a plant growth regulator. The guide elucidates the canonical auxin signaling pathway through which 7-Me-IAA is presumed to exert its effects and discusses the structure-activity relationships conferred by methylation on the indole ring. Furthermore, we explore the emerging role of the 7-Me-IAA scaffold in drug development, where it serves as a key synthetic intermediate for potential therapeutic agents.[1] To empower researchers, this document includes detailed, field-proven protocols for assessing auxin-like activity and in vitro cytotoxicity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the biological potential of 7-Me-IAA.

The Indole-3-Acetic Acid Scaffold: A Foundation for Biological Activity

The Central Role of Indole-3-Acetic Acid (IAA) in Biology

Indole-3-acetic acid (IAA) is the most abundant and physiologically significant member of the auxin class of phytohormones.[2] It functions as a master signaling molecule, orchestrating a vast array of developmental processes in plants, including cell elongation and division, apical dominance, root initiation, and responses to environmental cues like light and gravity.[3][4] In recent years, the biological relevance of IAA has expanded beyond plant physiology, with studies demonstrating its role as a metabolite from gut microbiota that can exert anti-inflammatory and antioxidant effects in mammalian systems.[5][6] This polypharmacology makes the IAA scaffold a highly attractive starting point for chemical modification and drug discovery.

Rationale for Synthetic Modification: The Case for Methylation

The systematic modification of the IAA core structure, particularly through methylation of the indole ring, is a classic strategy in medicinal chemistry and agrochemical research. The primary goal is to investigate structure-activity relationships (SAR) to develop analogs with altered potency, stability, selectivity, or novel biological functions.[7][8] Methylation can influence key physicochemical parameters such as lipophilicity, electronic distribution, and steric profile, which in turn affects receptor binding, metabolic stability, and transport across biological membranes.[7] The synthesis of a complete set of methyl- and polymethyl-indole-3-acetic acid isomers allows for the precise mapping of the positions on the indole nucleus that are critical for receptor interaction and biological activity.[9]

Introducing this compound (7-Me-IAA)

This compound is a specific synthetic analog where a methyl group is substituted at the C7 position of the indole benzene ring. This modification places the methyl group adjacent to the indole nitrogen. As part of a broader family of alkylated IAAs, 7-Me-IAA has been evaluated for its auxin-like activity, contributing to the understanding of how substitutions on the indole ring modulate biological function.[7] Beyond its role in agricultural science, 7-Me-IAA has been identified as a valuable reagent in chemical synthesis for producing more complex molecules with potential therapeutic applications.[1] This guide will explore these dual facets of 7-Me-IAA's activity.

Physicochemical Profile and Synthesis

Chemical Properties

Understanding the physicochemical properties of 7-Me-IAA is fundamental to designing experiments and interpreting its biological activity.

PropertyValueSource
IUPAC Name 2-(7-Methyl-1H-indol-3-yl)acetic acidN/A
CAS Number 5435-36-9N/A
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
Appearance SolidN/A
Storage Store at 5°C, protected from light[1]
Overview of Synthetic Routes

The synthesis of substituted indole-3-acetic acids like 7-Me-IAA is well-established. One of the most versatile and widely used methods is the Fischer indole synthesis.[9] This reaction involves the acid-catalyzed cyclization of an appropriately substituted phenylhydrazone, which can be formed from 7-methylphenylhydrazine and a suitable keto-acid derivative like ethyl levulinate, followed by hydrolysis.

G cluster_0 Fischer Indole Synthesis for 7-Me-IAA A 7-Methylphenylhydrazine D Intermediate: 7-Methylphenylhydrazone A->D Condensation B Levulinic Acid Derivative (e.g., Ethyl Levulinate) B->D Condensation C Acid Catalyst (e.g., H₂SO₄, HCl) E Cyclization & Aromatization C->E D->E F Ethyl 7-Methylindole-3-acetate E->F G Base Hydrolysis (e.g., KOH) F->G H This compound G->H

Caption: Generalized workflow for the Fischer indole synthesis of 7-Me-IAA.

Biological Activity in Plant Systems

Auxin-like Activity: A Comparative Analysis

The primary biological activity of 7-Me-IAA is its function as an auxin mimic. Its efficacy has been evaluated alongside other methylated and ethylated IAA derivatives in classic plant bioassays, such as the Avena coleoptile straight-growth test.[7] These assays measure the ability of a compound to induce cell elongation, a hallmark of auxin action.

While specific quantitative data for 7-Me-IAA is sparse in publicly accessible literature, the overarching studies on methylated IAAs reveal critical structure-activity relationships.[7][9] The position of the methyl group profoundly influences the molecule's ability to elicit an auxin response. This is attributed to altered steric and electronic properties that affect the molecule's fit and interaction with the auxin co-receptor complex.

Substitution PositionGeneral Observation on Auxin ActivityRationale
C2 Often results in reduced or antagonistic activity.The C2 position is critical for proper orientation within the receptor pocket. A methyl group here can cause steric hindrance.
C4, C6 Generally retain significant auxin activity.Substitutions at these positions on the benzene ring are well-tolerated and do not critically interfere with receptor binding.[7]
C5 Tolerated, often used as a site for other modifications in active compounds like indomethacin.This position appears to be less critical for the core auxin interaction, allowing for bulkier substitutions.
C7 (7-Me-IAA) Retains auxin activity.The C7 position is available for substitution without abolishing the interaction with the receptor complex, though potency may be altered compared to native IAA.[7]
Mechanistic Insights: The Canonical Auxin Signaling Pathway

7-Me-IAA is presumed to act through the well-defined nuclear auxin signaling pathway. This pathway is a paradigm of hormone-regulated gene expression mediated by targeted protein degradation.[10][11]

  • Perception: In the absence of auxin, AUXIN RESPONSE FACTOR (ARF) transcription factors are held in an inactive state by binding to Aux/IAA transcriptional repressor proteins.[12]

  • Co-Receptor Formation: The presence of an auxin molecule (like IAA or 7-Me-IAA) acts as a "molecular glue," stabilizing the interaction between an F-box protein of the TIR1/AFB family and an Aux/IAA repressor.[12][13] This forms a functional co-receptor complex.

  • Ubiquitination & Degradation: The formation of this TIR1/AFB-Auxin-Aux/IAA complex targets the Aux/IAA protein for polyubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.[11] The ubiquitinated Aux/IAA is then rapidly degraded by the 26S proteasome.

  • Gene Expression: With the Aux/IAA repressor removed, the ARF transcription factor is released. ARFs can then bind to Auxin Response Elements (AuxREs) in the promoters of target genes, activating or repressing their transcription to bring about the physiological auxin response.[11]

G cluster_0 Low Auxin cluster_1 High Auxin AuxIAA Aux/IAA Repressor ARF ARF Transcription Factor AuxIAA->ARF Binds & Represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE Bound Gene Target Gene (Transcription OFF) AuxRE->Gene Auxin Auxin (e.g., 7-Me-IAA) TIR1 TIR1/AFB Receptor Auxin->TIR1 AuxIAA2 Aux/IAA Repressor TIR1->AuxIAA2 Binds SCF SCF Complex AuxIAA2->SCF Recruited to Proteasome 26S Proteasome AuxIAA2->Proteasome Degraded by SCF->AuxIAA2 Ubiquitinates ARF2 ARF (Active) AuxRE2 Auxin Response Element ARF2->AuxRE2 Binds & Activates Gene2 Target Gene (Transcription ON) AuxRE2->Gene2

Caption: The canonical TIR1/AFB-mediated auxin signaling pathway.

Emerging Roles in Drug Development

While the primary application of 7-Me-IAA is in plant science, its chemical scaffold is relevant to drug discovery. The broader class of indole-containing molecules exhibits a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[14][15][16]

A Key Intermediate for Therapeutic Agents

Direct evidence for the therapeutic activity of 7-Me-IAA itself is not yet established in the public domain. However, its role as a synthetic precursor is documented. This compound is used as a starting reagent to synthesize more complex α-amino-indole-3-acetic acids, which are being investigated as potential anti-diabetic, anti-obesity, and anti-atherosclerotic agents.[1] This positions 7-Me-IAA as an important building block in the pipeline for developing novel therapeutics targeting metabolic diseases.

Inferred Potential from the IAA Scaffold

The potential for 7-Me-IAA to possess intrinsic biological activity in mammalian systems can be inferred from studies on its parent compound, IAA.

  • Anti-inflammatory Activity: IAA has been shown to significantly ameliorate the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophages.[5] It suppresses the expression of pro-inflammatory cytokines (IL-1β, IL-6) and mitigates oxidative stress through the induction of heme oxygenase-1 (HO-1) and direct radical scavenging.[5][6]

  • Anticancer Activity: Various indole-3-acetic acid derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer.[15][17] The native IAA molecule, when activated by ultraviolet B (UVB) light, has been shown to induce apoptosis in PC-3 prostate cancer cells.[18]

These findings suggest that the 7-Me-IAA scaffold is worthy of investigation for similar properties, as the C7-methylation could favorably modulate its activity, selectivity, or metabolic stability in mammalian cells.

Experimental Protocols for Biological Assessment

The following protocols provide robust, validated methodologies for assessing the key biological activities of 7-Me-IAA and its derivatives.

Protocol: In Vitro Auxin Activity Assessment (Arabidopsis Root Elongation Bioassay)

This protocol is a highly sensitive and quantitative method to determine auxin-like activity by measuring the inhibition of primary root growth in Arabidopsis thaliana seedlings, a classic dose-dependent response to exogenous auxins.[19]

Causality and Self-Validation:

  • Why Arabidopsis? It has a short life cycle, well-characterized genetics, and its root growth is exquisitely sensitive to auxin, making it an ideal model system.

  • Why Root Inhibition? While auxin promotes growth in shoots, it inhibits primary root elongation at concentrations typically used in these assays, providing a clear and measurable endpoint.

  • Controls for Validity: IAA is used as a positive control to confirm the assay is responding correctly. A solvent control (e.g., DMSO or ethanol) is critical to ensure the vehicle used to dissolve the compound has no effect on its own. A no-treatment control establishes the baseline for normal root growth.

Step-by-Step Methodology:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0 ecotype) seeds by exposing them to chlorine gas or washing in 70% ethanol followed by a bleach solution and rinsing with sterile water.

  • Plating and Stratification: Plate seeds on square petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. Seal plates and stratify at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination: Transfer plates to a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22°C and orient them vertically to allow roots to grow along the agar surface.

  • Seedling Transfer: After 4-5 days, select uniformly sized seedlings and transfer them to fresh MS agar plates containing the test compounds.

  • Treatment Preparation: Prepare treatment plates with a range of 7-Me-IAA concentrations (e.g., 0.01, 0.1, 1, 10 µM). Include plates with corresponding concentrations of IAA (positive control), a solvent control, and a no-treatment control.

  • Incubation and Measurement: Return the vertical plates to the growth chamber. Mark the position of the root tip at the time of transfer (Day 0). After 3-5 days, scan the plates at high resolution.

  • Data Analysis: Using image analysis software (e.g., ImageJ), measure the length of new root growth from the initial mark to the new root tip. Calculate the percentage of root growth inhibition for each treatment relative to the solvent control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes in living cells, providing an indirect count of viable cells.[20][21] This protocol is essential for screening the potential anticancer activity of 7-Me-IAA.

Causality and Self-Validation:

  • Why MTT? It is a robust, high-throughput, and quantitative method to assess a compound's effect on cell viability. The conversion of the yellow MTT tetrazolium salt to purple formazan crystals is dependent on NAD(P)H-dependent oxidoreductases, which are primarily active in viable cells.[20]

  • Controls for Validity: A "vehicle control" (cells treated with only the solvent, e.g., DMSO) represents 100% viability. A "blank control" (medium with no cells) is used to subtract background absorbance. A known cytotoxic drug (e.g., Doxorubicin or Cisplatin) can be used as a positive control for cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) into a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Preparation: Prepare a stock solution of 7-Me-IAA (e.g., 10 mM in DMSO). Create a series of dilutions in complete culture medium to achieve the final desired concentrations (e.g., ranging from 1 µM to 100 µM).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells and blank control wells.

  • Incubation: Incubate the plate for 48-72 hours under standard culture conditions.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well (final concentration ~0.5 mg/mL). Incubate for another 3-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[22] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: (Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank) * 100. Plot the results to generate a dose-response curve and determine the IC₅₀ value.

Discussion and Future Directions

This compound is a well-defined synthetic auxin analog whose primary biological role is rooted in plant growth regulation. Its activity, mediated through the canonical TIR1/AFB signaling pathway, has contributed to our understanding of the structure-activity requirements for auxin function. The C7-methyl substitution is tolerated, allowing the molecule to retain its hormonal activity.

The most exciting future direction for 7-Me-IAA lies in its application as a scaffold for drug development. Its documented use as a precursor for potential anti-diabetic and anti-obesity agents highlights its value to medicinal chemists.[1] Key knowledge gaps remain regarding the intrinsic pharmacological activities of 7-Me-IAA itself in mammalian systems. Future research should focus on:

  • Direct Pharmacological Screening: Systematically screening 7-Me-IAA for anti-inflammatory, anticancer, and antioxidant properties using the protocols outlined in this guide and other relevant assays.

  • Comparative Potency: Performing head-to-head comparisons with IAA and other methylated isomers to determine if the C7-methyl group confers any therapeutic advantage in terms of potency or selectivity.

  • Mechanism of Action Studies: Should intrinsic activity be discovered, elucidating the specific molecular targets and signaling pathways in mammalian cells will be crucial for any further development.

References

The Enigmatic Role of 7-Methylindole-3-Acetic Acid in Plant Stress Responses: A Technical Guide and Future Outlook

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the State of Research

While 7-methylindole-3-acetic acid (7-Me-IAA) is recognized as a synthetic auxin analog with demonstrated effects on plant growth and development, particularly root formation, the scientific literature currently lacks in-depth studies specifically investigating its role in plant stress responses. This technical guide, therefore, serves a dual purpose. Firstly, it will consolidate the existing knowledge on 7-Me-IAA as a plant growth regulator. Secondly, by drawing parallels with its parent compound, indole-3-acetic acid (IAA), and other substituted auxins, it will provide a scientifically grounded framework for future research into the potential stress-mitigating properties of 7-Me-IAA. We will delve into the established methodologies for studying auxin function in stress physiology, which can be readily adapted to explore the unique contributions of the 7-methylated form.

Part 1: this compound - What We Know

This compound is a synthetic derivative of indole-3-acetic acid, the most ubiquitous natural auxin in plants. Like IAA, 7-Me-IAA is recognized for its ability to influence a variety of developmental processes.

1.1. Core Function as a Plant Growth Regulator

Commercial sources describe 7-Me-IAA as a plant growth regulator that can enhance root development and overall plant vigor[1]. This suggests that it mimics the natural activity of IAA in promoting cell division and elongation, key processes in the formation of root architecture[1]. The 7-methylindole precursor has also been patented for its ability to regulate plant growth, particularly in stunting the growth of grasses, which indicates that methylation of the indole ring can lead to potent and specific bioactivity[2].

1.2. A Member of the Substituted Auxin Family

The addition of a methyl group at the 7th position of the indole ring places 7-Me-IAA within the broader class of substituted auxins. Research on other substituted auxins, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), has shown that such modifications can dramatically alter the molecule's stability, transport, and interaction with auxin receptors, leading to enhanced or altered physiological responses compared to IAA[3]. This provides a strong rationale for investigating the specific effects of the 7-methyl substitution.

Part 2: The Hypothetical Role of 7-Me-IAA in Plant Stress Response - An Uncharted Territory

Given the profound and multifaceted role of IAA in mediating plant responses to a wide array of both biotic and abiotic stresses, it is highly probable that 7-Me-IAA also possesses stress-modulatory functions. The following sections outline potential mechanisms of action, drawing from the extensive research on IAA.

2.1. Potential Mechanisms in Abiotic Stress Tolerance

Abiotic stresses such as drought, salinity, and extreme temperatures trigger a cascade of physiological and molecular responses in plants, many of which are orchestrated by auxins.

  • Root System Architecture Modification: One of the primary ways plants cope with drought and nutrient limitation is by altering their root architecture to explore a larger soil volume. As 7-Me-IAA is known to promote root development, it could potentially enhance stress avoidance by stimulating deeper rooting or a more extensive root system[1].

  • Reactive Oxygen Species (ROS) Homeostasis: Abiotic stress leads to the overproduction of ROS, causing oxidative damage to cellular components. IAA has been shown to modulate the expression and activity of antioxidant enzymes, thereby mitigating oxidative stress[4]. It is plausible that 7-Me-IAA could share this protective function.

  • Hormonal Crosstalk: The plant's response to stress involves a complex interplay of various hormones. Auxin signaling is intricately connected with that of abscisic acid (ABA), cytokinins, and others to fine-tune developmental and physiological adaptations to stress[5][6]. The 7-methyl group could potentially alter the interaction of 7-Me-IAA with the signaling pathways of other stress hormones.

2.2. Potential Mechanisms in Biotic Stress Response

The role of auxin in plant-pathogen interactions is complex, acting as a double-edged sword. While some pathogens hijack auxin signaling to promote disease, plants also utilize auxin pathways to mount defense responses.

  • Plant Immune System Priming: The concept of "priming" involves pre-treating a plant with a chemical agent to induce a faster and stronger defense response upon subsequent pathogen attack. Indole derivatives are known to be involved in activating the plant's immune system[4]. 7-Me-IAA could potentially act as a priming agent, preparing the plant to better withstand biotic threats.

  • Regulation of Defense-Related Genes: Auxin signaling can influence the expression of pathogenesis-related (PR) genes and the production of secondary metabolites involved in plant defense. The specific structure of 7-Me-IAA might lead to a unique modulation of these defense pathways.

Part 3: A Methodological Blueprint for Investigating 7-Me-IAA in Plant Stress

To move from hypothesis to evidence-based understanding, rigorous experimental investigation is required. The following protocols, adapted from established methods for studying IAA, provide a roadmap for characterizing the role of 7-Me-IAA in plant stress responses.

3.1. Quantification of 7-Me-IAA in Plant Tissues

Accurate quantification of endogenous and exogenously applied 7-Me-IAA is crucial. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: Quantification of 7-Me-IAA by HPLC-MS/MS

  • Sample Preparation:

    • Harvest plant tissue (e.g., roots, leaves) and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Extract the powder with an appropriate solvent, such as 80% methanol, at 4°C overnight.

    • Centrifuge the extract to pellet debris and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the supernatant through a C18 SPE cartridge to remove interfering compounds.

    • Elute the auxin-containing fraction with a suitable solvent.

  • HPLC-MS/MS Analysis:

    • Inject the purified sample into an HPLC system coupled to a tandem mass spectrometer.

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient elution program with solvents such as water with 0.1% acetic acid and acetonitrile with 0.1% acetic acid.

    • Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of 7-Me-IAA and its fragments.

    • Quantify by comparing the peak area to a standard curve generated with known concentrations of pure 7-Me-IAA.

3.2. Assessing the Impact of 7-Me-IAA on Abiotic Stress Tolerance

Experimental Protocol: Drought Stress Assay

  • Plant Material and Growth Conditions:

    • Germinate and grow seedlings of a model plant (e.g., Arabidopsis thaliana) or a crop species on a suitable medium.

  • Treatment Application:

    • Apply 7-Me-IAA at various concentrations to the growth medium or as a foliar spray. Include a control group treated with a mock solution and a positive control group treated with IAA.

  • Drought Stress Induction:

    • Withhold watering for a specified period to induce drought stress.

  • Phenotypic and Physiological Analysis:

    • Measure survival rates, biomass accumulation, and root length.

    • Assess physiological parameters such as relative water content, stomatal conductance, and chlorophyll fluorescence.

    • Quantify markers of oxidative stress, such as malondialdehyde (MDA) content, and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).

3.3. Investigating the Molecular Mechanisms: Signaling and Gene Expression

To understand how 7-Me-IAA exerts its effects, it is essential to study its influence on the canonical auxin signaling pathway and downstream gene expression.

Diagram: Canonical Auxin Signaling Pathway

AuxinSignaling cluster_nucleus Nucleus Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF Represses Proteasome 26S Proteasome Aux/IAA->Proteasome Degradation AuxRE Auxin Response Element ARF->AuxRE Binds Gene Auxin-Responsive Gene AuxRE->Gene Regulates Transcription SCFTIR1 SCF-TIR1/AFB SCFTIR1->Aux/IAA Targets Ub Ubiquitin Ub->Aux/IAA Ubiquitination Auxin Auxin (e.g., 7-Me-IAA) Auxin->SCFTIR1 Binds & Activates

Caption: The canonical auxin signaling pathway, likely engaged by 7-Me-IAA.

Experimental Protocol: Gene Expression Analysis by qRT-PCR

  • Treatment and Sampling:

    • Treat plants with 7-Me-IAA, IAA, or a mock solution, with or without stress induction.

    • Harvest tissues at various time points post-treatment.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the samples.

    • Synthesize complementary DNA (cDNA) from the RNA.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using primers specific for known auxin-responsive genes (e.g., members of the Aux/IAA, GH3, and SAUR families) and stress-responsive genes.

    • Use a housekeeping gene for normalization.

    • Analyze the relative changes in gene expression.

Part 4: Future Directions and Conclusion

The study of this compound in the context of plant stress response is a promising and largely unexplored field. Future research should focus on:

  • Comparative studies directly contrasting the effects of 7-Me-IAA and IAA on a range of plant species and under various stress conditions.

  • Molecular docking and binding assays to determine the affinity of 7-Me-IAA for the TIR1/AFB auxin receptors.

  • Transcriptomic and proteomic analyses to obtain a global view of the molecular changes induced by 7-Me-IAA under stress.

  • Field trials to assess the potential of 7-Me-IAA as a tool for enhancing crop resilience in agriculture.

References

Introduction: Beyond the Core Auxin - The Regulatory Role of Methylation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biosynthesis of Methylated Indole-3-Acetic Acids

Indole-3-acetic acid (IAA) is the principal auxin in most plants, a master regulator orchestrating a vast array of developmental processes from embryogenesis to senescence.[1][2] The cellular concentration of active IAA is not merely a function of its de novo synthesis and degradation; it is exquisitely controlled through a dynamic system of modification and conjugation.[3][4][5] Among these modifications, methylation represents a critical regulatory hub, creating derivatives with unique chemical properties and biological activities.

This guide provides a technical deep-dive into the biosynthetic pathways of two major classes of methylated auxins: methyl indole-3-acetate (MeIAA) , a reversibly inactivated form of IAA, and 4-chloroindole-3-acetic acid (4-Cl-IAA) , a highly potent, naturally occurring chlorinated auxin. We will explore the enzymatic machinery, precursor molecules, and the physiological significance of these pathways, offering field-proven insights for researchers in plant biology and drug development.

Part 1: The MeIAA Cycle - A Dynamic Equilibrium for Auxin Homeostasis

The methylation of the carboxyl group of IAA to form methyl indole-3-acetate (MeIAA) is a key mechanism for temporarily storing and inactivating auxin.[1][6] This conversion is not a terminal fate but part of a dynamic cycle that allows the plant to rapidly modulate free IAA levels in specific tissues.

The Forward Reaction: IAA Methylation

The esterification of IAA is catalyzed by IAA CARBOXYL METHYLTRANSFERASE (IAMT) enzymes.[4][7] In the model organism Arabidopsis thaliana, IAMT1 is the primary enzyme responsible for this conversion.[3][4]

  • Enzyme: IAMT1, a member of the SABATH family of methyltransferases.[6]

  • Substrates: Indole-3-acetic acid (IAA) and a methyl donor, typically S-adenosyl-L-methionine (SAM).

  • Product: Methyl indole-3-acetate (MeIAA).[7]

The causality behind this step is rooted in chemical principles. The conversion of the polar, charged carboxyl group of IAA into a nonpolar methyl ester fundamentally alters the molecule's properties.[3] MeIAA is more lipophilic, which may facilitate its movement across cellular membranes without the need for active transporters, though its primary role is considered to be an inactive storage form.[3][8] Overexpression of IAMT1 leads to phenotypes consistent with reduced auxin activity, such as hyponastic (upward-curling) leaves and defects in root gravitropism, directly demonstrating its role in sequestering active IAA.[3][9]

The Reverse Reaction: MeIAA Hydrolysis

For the stored auxin to become active again, MeIAA must be hydrolyzed back to IAA. This reaction is catalyzed by a family of carboxylesterases. In Arabidopsis, several members of the AtMES family have been shown to hydrolyze MeIAA in vitro.[1]

  • Enzymes: AtMES esterase family members (e.g., AtMES17).[1][8]

  • Substrate: Methyl indole-3-acetate (MeIAA).

  • Product: Indole-3-acetic acid (IAA).

This reversibility is crucial. It allows for the rapid release of free IAA in response to developmental or environmental cues, providing a faster mechanism for increasing local auxin concentration than de novo synthesis.[1][8] The spatial and temporal expression patterns of IAMT and MES genes are therefore critical in establishing precise auxin gradients required for processes like differential growth.[3][10]

Visualizing the MeIAA Homeostatic Cycle

The interplay between IAMT1 and MES esterases forms a tightly regulated cycle to maintain auxin homeostasis.

MeIAA_Cycle IAA Indole-3-Acetic Acid (IAA) (Active, Polar) MeIAA Methyl-IAA (MeIAA) (Inactive, Nonpolar) IAA->MeIAA IAMT1 (+ SAM) MeIAA->IAA AtMES Esterases (Hydrolysis)

Caption: The MeIAA cycle for auxin homeostasis.

Part 2: The 4-Chloro-IAA Pathway - A Specialized High-Potency Auxin

Found predominantly in the reproductive structures of certain legumes like peas (Pisum sativum) and broad beans, 4-chloroindole-3-acetic acid (4-Cl-IAA) is a naturally halogenated auxin with significantly higher potency than IAA in some bioassays.[11][12][13] Its biosynthesis does not involve the direct modification of IAA but rather occurs via a parallel pathway that begins with a chlorinated precursor.[11][14]

The Divergence Point: Chlorination of Tryptophan

The key distinction in the 4-Cl-IAA pathway is an early, committed step: the chlorination of the tryptophan precursor.

  • Precursor: Tryptophan (Trp).

  • Enzyme: A yet-to-be-fully-characterized chlorinase.

  • Product: 4-chlorotryptophan (4-Cl-Trp).[11][13]

This initial chlorination event dictates the final product. The downstream enzymatic machinery recognizes and processes 4-Cl-Trp in a manner analogous to how it processes standard tryptophan.[11]

A Parallel Indole-3-Pyruvic Acid (IPyA) Pathway

Following the formation of 4-Cl-Trp, the synthesis of 4-Cl-IAA mirrors the primary IPyA pathway of auxin biosynthesis.[11][14][15]

  • Transamination: 4-Cl-Trp is converted to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA). This reaction is catalyzed by aminotransferases. In pea, the enzymes TRYPTOPHAN AMINOTRANSFERASE RELATED1 (PsTAR1) and PsTAR2 have been shown to efficiently catalyze this step.[11][15]

  • Decarboxylation: 4-Cl-IPyA is then converted to 4-chloroindole-3-acetaldehyde.

  • Oxidation: Finally, 4-chloroindole-3-acetaldehyde is oxidized to produce the active hormone, 4-Cl-IAA.

It is critical to note that IAA and 4-Cl-IAA are synthesized via these parallel pathways simultaneously within the same tissues, with the relative levels of each determined by the availability of Trp versus 4-Cl-Trp.[11][15]

Visualizing the Parallel Biosynthesis of IAA and 4-Cl-IAA

This diagram illustrates the parallel nature of the two pathways, diverging from the initial precursor.

Parallel_Auxin_Synth cluster_IAA Standard IAA Pathway cluster_4Cl_IAA 4-Cl-IAA Pathway Trp Tryptophan IPyA Indole-3-Pyruvic Acid (IPyA) Trp->IPyA PsTAR1/2 Chlorinase Chlorination (Key Divergence Step) Trp->Chlorinase IAA_final Indole-3-Acetic Acid (IAA) IPyA->IAA_final YUCCA enzymes (multi-step) Cl_Trp 4-Chlorotryptophan Cl_IPyA 4-Chloro-IPyA Cl_Trp->Cl_IPyA PsTAR1/2 Cl_IAA_final 4-Chloro-IAA Cl_IPyA->Cl_IAA_final Downstream enzymes (multi-step) Start Amino Acid Precursors Start->Trp Chlorinase->Cl_Trp

Caption: Parallel pathways for IAA and 4-Cl-IAA biosynthesis.

Part 3: Experimental Protocols and Data Analysis

A core tenet of scientific integrity is reproducible methodology. The following protocols are designed as self-validating systems for the analysis of methylated auxins.

Protocol: Quantification of Methylated IAAs in Plant Tissue by LC-MS

This protocol provides a robust workflow for the simultaneous extraction and quantification of IAA, MeIAA, and 4-Cl-IAA from plant tissues, such as pea seeds or Arabidopsis leaves. The use of stable isotope-labeled internal standards is critical for accurate quantification.[16][17]

1. Tissue Harvesting & Homogenization: a. Harvest 25-50 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Add a pre-weighed amount of a stable isotope-labeled internal standard mixture (e.g., [¹³C₆]IAA, D5-MeIAA, ¹³C₆-4-Cl-IAA). The precise amount should be chosen to be comparable to the expected endogenous levels. c. Homogenize the tissue in an appropriate extraction buffer (e.g., 80% methanol) using a bead beater or mortar and pestle.

2. Extraction: a. Incubate the homogenate at 4°C for at least 1 hour with gentle shaking. b. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. c. Carefully collect the supernatant, which contains the auxins.

3. Solid-Phase Extraction (SPE) Purification: a. Condition a mixed-mode SPE cartridge (e.g., a polymeric reversed-phase with anion exchange) according to the manufacturer's instructions. b. Load the supernatant onto the conditioned cartridge. c. Wash the cartridge with a weak solvent (e.g., 5% acetonitrile) to remove interfering polar compounds. d. Elute the auxins with an appropriate elution solvent (e.g., 80% acetonitrile with 0.5% acetic acid).[17]

4. Analysis by LC-MS/MS: a. Reduce the eluate volume under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the sample in a small volume of the initial mobile phase (e.g., 10% acetonitrile). c. Inject the sample onto a reverse-phase C18 column connected to a triple quadrupole mass spectrometer. d. Use Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

5. Data Analysis: a. Calculate the peak area ratio of the endogenous analyte to its stable isotope-labeled internal standard. b. Quantify the amount of endogenous auxin by comparing this ratio to a standard curve generated with known amounts of unlabeled standards and a fixed amount of the internal standard.[16]

Visualizing the Analytical Workflow

Analytical_Workflow Start 1. Tissue Harvest (Flash Freeze) Spike 2. Add Isotope-Labeled Internal Standards Start->Spike Homogenize 3. Homogenize in Extraction Buffer Spike->Homogenize Extract 4. Centrifuge & Collect Supernatant Homogenize->Extract SPE 5. Solid-Phase Extraction (Purification) Extract->SPE Analyze 6. LC-MS/MS Analysis (MRM Mode) SPE->Analyze Data 7. Data Processing (Quantification) Analyze->Data

Caption: High-throughput auxin quantification workflow.

Quantitative Data Summary

The biological activity of methylated auxins can differ significantly from that of IAA. The following table summarizes relative activities observed in common bioassays.

CompoundAvena Coleoptile Elongation[12]Chinese Cabbage Hypocotyl Inhibition[12]Adventitious Root Formation[12]Primary Root Elongation Inhibition[18]
Indole-3-Acetic Acid (IAA) StandardStandardStandardStandard
Methyl-IAA (MeIAA) N/AN/AStronger than IAAWeaker than IAA
4-Chloro-IAA (4-Cl-IAA) Stronger than IAAStronger than IAAStronger than IAAN/A

Conclusion and Future Directions

The methylation and chlorination of indole-3-acetic acid are not mere biochemical curiosities but represent sophisticated layers of metabolic control that fine-tune auxin activity in specific tissues and developmental contexts. The MeIAA cycle provides a mechanism for rapid, reversible inactivation, crucial for establishing dynamic auxin gradients. The 4-Cl-IAA pathway, found in select species, produces a super-potent auxin for specialized functions, particularly in reproduction.

For researchers and drug development professionals, understanding these pathways offers new targets for manipulating plant growth and development. Modulating the activity of IAMT or MES enzymes could provide novel strategies for altering crop architecture or stress responses. Furthermore, the high potency of 4-Cl-IAA and its esters suggests potential applications as specialized agrochemicals.[12] Future research will undoubtedly focus on identifying the upstream chlorinases in the 4-Cl-IAA pathway and further elucidating the transport and signaling mechanisms of these modified auxins.

References

A Technical Guide to Determining the Receptor Binding Affinity of 7-Methylindole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the receptor binding affinity of 7-methylindole-3-acetic acid (7-me-IAA), a synthetic auxin analog. While direct quantitative binding data for 7-me-IAA is not extensively available in public literature, this document outlines the foundational principles of auxin perception and provides detailed, field-proven methodologies for its characterization. The primary auxin co-receptor system, comprising the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, is elucidated as the principal target for assessing binding affinity. This guide furnishes researchers with the necessary protocols for robust in vitro binding assays, including radioligand binding and Surface Plasmon Resonance (SPR), enabling the precise determination of key binding parameters for 7-me-IAA and other auxin analogs.

The Auxin Co-Receptor System: A Primer

The perception of auxin, the master regulator of plant growth and development, is orchestrated by a sophisticated co-receptor system. This system is composed of two key protein families: the TIR1/AFB F-box proteins and the Aux/IAA transcriptional repressors.[1][2] Auxin acts as a "molecular glue," stabilizing the interaction between these two components.[2][3] This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome, thereby de-repressing Auxin Response Factor (ARF) transcription factors and initiating auxin-responsive gene expression.[1][4][5]

The TIR1/AFB family in the model plant Arabidopsis thaliana consists of six members (TIR1 and AFB1-AFB5), while the Aux/IAA family is comprised of 29 members.[6] The combinatorial interactions between different TIR1/AFB and Aux/IAA proteins create a multitude of co-receptor complexes, each potentially exhibiting a unique binding affinity for various auxinic compounds.[6] This diversity in receptor composition is thought to contribute to the wide range of physiological responses elicited by auxin.[6]

Understanding the binding affinity of a synthetic auxin like this compound to these various co-receptor complexes is paramount for predicting its biological activity and for the rational design of novel plant growth regulators or herbicides.

Methodologies for Determining Receptor Binding Affinity

Two primary in vitro techniques have proven to be robust and reliable for quantifying the binding affinity of auxins to their receptors: Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for studying ligand-receptor interactions.[7] These assays typically involve incubating a receptor preparation with a radiolabeled ligand. By measuring the amount of bound radioactivity, one can determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd), a measure of binding affinity.[8]

For unlabeled ligands such as 7-me-IAA, a competition binding assay is the method of choice. In this setup, the receptor is incubated with a fixed concentration of a radiolabeled auxin (e.g., [³H]-IAA) and varying concentrations of the unlabeled competitor (7-me-IAA). The ability of 7-me-IAA to displace the radiolabeled ligand from the receptor is measured, and the concentration at which it inhibits 50% of the specific binding (IC50) is determined. The IC50 value can then be converted to the inhibitory constant (Ki), which reflects the binding affinity of the unlabeled ligand.[9]

Materials:

  • Purified TIR1/AFB protein complex (co-expressed with ASK1 for stability)

  • Purified full-length Aux/IAA protein (e.g., IAA7) or a synthetic peptide corresponding to the degron motif (Domain II)

  • Radiolabeled auxin, e.g., [³H]-Indole-3-acetic acid

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20)

  • Wash Buffer (ice-cold Assay Buffer)

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • 96-well filter plates and vacuum manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Receptor Complex Formation: In a microcentrifuge tube, combine the purified TIR1/AFB-ASK1 complex and the Aux/IAA protein/peptide in the assay buffer. The formation of this co-receptor complex is essential for high-affinity auxin binding.[6]

  • Assay Plate Preparation: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • A fixed concentration of [³H]-IAA (typically at or below its Kd for the receptor).

    • A range of concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled IAA (e.g., 100 µM).

  • Initiate Binding Reaction: Add the pre-formed TIR1/AFB-Aux/IAA co-receptor complex to each well to start the reaction. The final assay volume is typically 250 µL.[9]

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[9]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a 96-well harvester. This separates the receptor-bound radioligand from the free radioligand.[9][10]

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[9]

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of 7-me-IAA by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the 7-me-IAA concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[9]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[11][12] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data (association rate constant, kₐ; dissociation rate constant, kₑ) in addition to the equilibrium dissociation constant (Kd).[12]

In a typical SPR experiment for auxin binding, one of the interacting partners (e.g., the TIR1/AFB-ASK1 complex) is immobilized on the sensor chip surface. A solution containing the other partners (Aux/IAA degron peptide and the auxin analog, 7-me-IAA) is then flowed over the surface. The binding of the complex to the immobilized protein is detected as an increase in the SPR signal (measured in Resonance Units, RU). The subsequent dissociation is monitored by flowing buffer over the chip.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip for amine coupling)

  • Purified TIR1/AFB-ASK1 complex

  • Biotinylated synthetic peptide of the Aux/IAA degron (e.g., from IAA7)

  • Streptavidin (for capture-based methods)

  • This compound

  • Running Buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Amine coupling reagents (NHS, EDC) and blocking agent (ethanolamine-HCl)

  • Regeneration solution (e.g., a short pulse of a low pH solution like glycine-HCl pH 2.5, to be optimized)

Procedure:

  • Ligand Immobilization:

    • Covalent Immobilization: Activate the sensor chip surface using a mixture of NHS and EDC. Inject the purified TIR1/AFB-ASK1 complex in an appropriate immobilization buffer to achieve the desired immobilization level. Deactivate any remaining active esters with ethanolamine.[13]

    • Capture-Based Method (Alternative): Immobilize streptavidin on the chip surface. Inject the biotinylated Aux/IAA degron peptide to be captured. This method allows for regeneration of the surface by removing the captured peptide.

  • Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer. For each concentration of 7-me-IAA, prepare a solution also containing a fixed, saturating concentration of the Aux/IAA degron peptide.

  • Binding Measurement:

    • Establish a stable baseline by flowing running buffer over the sensor surface.

    • Inject the first concentration of the 7-me-IAA and Aux/IAA peptide mixture over the immobilized TIR1/AFB surface for a defined period (association phase).

    • Switch back to flowing running buffer and monitor the dissociation of the complex (dissociation phase).[14]

  • Regeneration: If necessary, inject the regeneration solution to remove any remaining bound complex and prepare the surface for the next injection. The regeneration conditions must be carefully optimized to ensure the immobilized ligand is not denatured.[14]

  • Repeat: Repeat the binding and regeneration steps for the entire concentration series of 7-me-IAA. Include a zero-analyte control (buffer only) for baseline subtraction.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves for each concentration to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This analysis will yield the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd = kₑ/kₐ).

Data Presentation and Interpretation

To facilitate comparison and analysis, the binding affinity data for this compound and other relevant auxin analogs should be summarized in a clear and concise table. While specific data for 7-me-IAA is pending experimental determination, the following table provides a template with representative data for natural and synthetic auxins from the literature.

CompoundReceptor ComplexMethodBinding Affinity (Kd or Ki)Reference
Indole-3-acetic acid (IAA)TIR1-IAA7Radioligand BindingLow nM range[6]
1-Naphthaleneacetic acid (NAA)TIR1/AFB5SPRLower affinity than IAA[15]
2,4-Dichlorophenoxyacetic acid (2,4-D)TIR1/AFB5SPRLower affinity than IAA, prefers TIR1[15]
PicloramAFB5-IAA7Radioligand BindingHigh affinity, prefers AFB5[6]
This compound TIR1/AFB-Aux/IAA (To be determined) (To be determined)

Visualizing the Experimental Workflow and Signaling Pathway

Diagrams are essential for visualizing complex biological processes and experimental designs. The following have been generated using the DOT language to illustrate the auxin signaling pathway and the SPR experimental workflow.

The TIR1/AFB-Mediated Auxin Signaling Pathway

Auxin_Signaling cluster_nucleus Nucleus cluster_degradation Degradation Pathway Auxin 7-me-IAA / Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA SCF SCF Complex TIR1_AFB->SCF part of Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF represses SCF->Aux_IAA ubiquitinates AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates AuxRE->Gene_Expression

Caption: TIR1/AFB-mediated auxin signaling pathway.

Experimental Workflow for Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Purify_Protein Purify TIR1/AFB and Aux/IAA Peptide Immobilize Immobilize TIR1/AFB on Sensor Chip Purify_Protein->Immobilize Prepare_Ligand Prepare 7-me-IAA Concentration Series Bind Inject 7-me-IAA + Aux/IAA (Association) Prepare_Ligand->Bind Immobilize->Bind Dissociate Flow Running Buffer (Dissociation) Bind->Dissociate Regenerate Regenerate Chip Surface Dissociate->Regenerate Generate_Sensorgram Generate Sensorgram (RU vs. Time) Dissociate->Generate_Sensorgram Regenerate->Bind Next Concentration Fit_Data Fit Data to Kinetic Model Generate_Sensorgram->Fit_Data Determine_Constants Determine ka, kd, and Kd Fit_Data->Determine_Constants

Caption: Workflow for SPR-based binding affinity analysis.

Conclusion and Future Directions

This guide provides a comprehensive technical overview and actionable protocols for determining the receptor binding affinity of this compound. While specific quantitative data for this compound remains to be elucidated, the methodologies detailed herein offer a robust pathway for its characterization. By employing radioligand binding assays and surface plasmon resonance, researchers can precisely quantify the interaction of 7-me-IAA with the TIR1/AFB-Aux/IAA co-receptor complexes.

Future research should focus on systematically screening 7-me-IAA against a panel of TIR1/AFB and Aux/IAA protein combinations to build a comprehensive affinity profile. Such data will be invaluable for understanding the structure-activity relationship of methylated auxins and for the development of next-generation plant growth regulators with enhanced specificity and efficacy.

References

The Metabolic Journey of 7-Methylindole-3-Acetic Acid in Planta: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the Unexplored Territory of a Synthetic Auxin

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's metabolic fate within a biological system is paramount. This guide delves into the metabolic journey of 7-methylindole-3-acetic acid (7-Me-IAA) in plant tissues. As a synthetic auxin, its efficacy and physiological impact are intrinsically linked to its uptake, transport, and biochemical transformations. While the metabolic pathways of the principal endogenous auxin, indole-3-acetic acid (IAA), have been extensively mapped, the journey of its methylated analogue, 7-Me-IAA, remains a less-explored frontier.

This document provides an in-depth exploration of the established principles of auxin metabolism as a framework to hypothesize and investigate the metabolic fate of 7-Me-IAA. We will dissect the probable pathways of conjugation and catabolism, grounded in the known enzymatic machinery of plants. Furthermore, this guide furnishes detailed experimental protocols, empowering researchers to elucidate the precise metabolic transformations of 7-Me-IAA within their specific plant systems. Our approach is rooted in scientific integrity, providing a robust, self-validating system for inquiry.

Section 1: The Foundation - Metabolic Fates of Indole-3-Acetic Acid (IAA)

To comprehend the potential metabolic pathways of 7-Me-IAA, we must first master the well-established metabolic network of IAA. Plants meticulously regulate the levels of active IAA through a dynamic interplay of biosynthesis, transport, conjugation, and catabolism.[1][2][3]

Conjugation: The Reversible and Irreversible Inactivation

A primary mechanism for controlling free IAA levels is through conjugation to various molecules, including amino acids, sugars, and peptides.[1][4][5] These conjugation events can be broadly categorized as either reversible (storage) or irreversible (catabolic precursors).

  • Amino Acid Conjugates: The GH3 family of enzymes catalyzes the formation of amide-linked conjugates with amino acids.[5][6] Conjugates such as IAA-Alanine and IAA-Leucine are considered storage forms that can be hydrolyzed by amidohydrolases to release free, active IAA when needed.[4] Conversely, IAA-Aspartate and IAA-Glutamate are generally destined for catabolism and are not readily hydrolyzed back to free IAA.[4][6]

  • Sugar Esters: IAA can also be esterified to sugars, forming glucose esters. These are also considered reversible storage forms.

Catabolism: The Oxidative Breakdown

The irreversible degradation of IAA is primarily achieved through oxidation of the indole ring. The main catabolic product is 2-oxindole-3-acetic acid (OxIAA).[7][8] This oxidation is a key step in permanently reducing the pool of active auxin. In some species, such as Zea mays, OxIAA can be further hydroxylated and subsequently glycosylated.[9]

Transport: Directed Movement for Developmental Cues

The polar transport of auxin is a hallmark of its function, creating concentration gradients that direct plant growth and development.[3][10] This process is mediated by influx and efflux carrier proteins. The chemical properties of an auxin molecule, including its lipophilicity and charge distribution, influence its ability to be transported.

Section 2: The Metabolic Fate of this compound: An Evidence-Based Postulation

Direct experimental evidence detailing the metabolic fate of this compound in plant tissues is notably scarce in publicly accessible literature. However, based on its chemical structure as a methylated indole and our understanding of auxin metabolism, we can formulate a set of scientifically grounded hypotheses. The presence of a methyl group on the 7th position of the indole ring is the key structural deviation from IAA and will likely influence its interaction with the metabolic machinery.

Potential for Conjugation

The carboxylic acid side chain of 7-Me-IAA is identical to that of IAA, making it a plausible substrate for the GH3 enzymes that catalyze amino acid conjugation.

  • Hypothesis: 7-Me-IAA can be conjugated to amino acids such as aspartate, glutamate, alanine, and leucine.

  • Experimental Validation: The protocol for in vitro enzymatic assays with recombinant GH3 proteins would be a direct method to test this hypothesis.

Susceptibility to Catabolism

The oxidative catabolism of IAA to OxIAA involves the indole ring. The methyl group at the 7-position could sterically hinder or electronically influence the enzymatic oxidation of the ring.

  • Hypothesis: The 7-methyl group may alter the rate of oxidative degradation of 7-Me-IAA compared to IAA. It could either be more resistant to oxidation, leading to greater persistence in tissues, or it could be a target for hydroxylation prior to or after ring oxidation.

  • Experimental Validation: Comparative feeding studies with labeled 7-Me-IAA and IAA, followed by metabolite profiling, would reveal differences in their catabolic rates and products.

Transport Characteristics

The addition of a methyl group increases the lipophilicity of the molecule. This alteration could affect its movement across cell membranes and its interaction with auxin transport proteins.

  • Hypothesis: The transport characteristics of 7-Me-IAA may differ from those of IAA, potentially leading to altered distribution patterns within the plant.

  • Experimental Validation: Auxin transport assays in model systems like Arabidopsis roots or maize coleoptiles can be adapted to compare the transport efficiency and polarity of 7-Me-IAA with IAA.

Section 3: Experimental Protocols for Elucidating the Metabolic Fate of 7-Me-IAA

To move from postulation to empirical evidence, a robust experimental framework is essential. The following protocols are designed as self-validating systems to investigate the metabolism of 7-Me-IAA in plant tissues.

In Vitro GH3 Enzyme Conjugation Assay

This protocol determines if 7-Me-IAA is a substrate for IAA-amido synthetases.

Methodology:

  • Enzyme Preparation: Express and purify recombinant GH3 enzymes from Arabidopsis thaliana or the plant species of interest.

  • Reaction Mixture: Prepare a reaction buffer containing the purified GH3 enzyme, ATP, the amino acid of interest (e.g., aspartic acid), and 7-Me-IAA.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-30°C).

  • Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture.

  • Extraction: Extract the potential conjugate into the organic solvent.

  • Analysis: Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the 7-Me-IAA-amino acid conjugate. A control reaction without the enzyme is crucial.

Stable Isotope Labeling and Metabolite Profiling in Plant Tissues

This protocol traces the metabolic conversion of 7-Me-IAA in vivo.

Methodology:

  • Synthesis of Labeled 7-Me-IAA: Synthesize 7-Me-IAA with a stable isotope label (e.g., ¹³C or ¹⁵N) to distinguish it from endogenous indolic compounds.

  • Plant Treatment: Apply the labeled 7-Me-IAA to plant seedlings or tissues in a controlled environment.

  • Time-Course Sampling: Harvest plant tissues at various time points after application.

  • Metabolite Extraction: Immediately freeze the harvested tissue in liquid nitrogen and extract the metabolites using an appropriate solvent system (e.g., acidified methanol).

  • LC-MS/MS Analysis: Analyze the extracts using high-resolution LC-MS/MS to identify and quantify the labeled 7-Me-IAA and its metabolites. The mass shift due to the stable isotope label allows for unambiguous identification.

Auxin Transport Assay

This protocol compares the transport efficiency of 7-Me-IAA to that of IAA.

Methodology:

  • Plant Material: Use etiolated hypocotyls of Arabidopsis thaliana or coleoptiles of maize.

  • Agar Donor and Receiver Blocks: Prepare agar blocks containing a known concentration of radiolabeled ([³H] or [¹⁴C]) 7-Me-IAA or IAA (donor block) and empty agar blocks (receiver block).

  • Assay Setup: Excise a segment of the hypocotyl or coleoptile and place it between the donor and receiver blocks.

  • Incubation: Incubate in a dark, humid chamber for a set period.

  • Quantification: Measure the amount of radioactivity that has moved from the donor block, through the plant tissue, and into the receiver block using a scintillation counter.

  • Comparison: Compare the amount of transported 7-Me-IAA to that of IAA.

Section 4: Data Presentation and Visualization

Quantitative Data Summary
ParameterThis compound (7-Me-IAA)Indole-3-acetic acid (IAA)
In Vitro Conjugation Rate (nmol/mg protein/hr) TBDTBD
In Vivo Half-life (hours) TBDTBD
Major Metabolites Identified TBDOxIAA, IAA-Asp, IAA-Glu
Polar Transport Rate (pmol/segment/hr) TBDTBD

TBD: To Be Determined through the experimental protocols outlined in Section 3.

Visualizing Metabolic Pathways and Workflows

Metabolic_Fate_of_7_Me_IAA cluster_uptake Uptake & Transport cluster_metabolism Metabolism 7-Me-IAA_external 7-Me-IAA (External) 7-Me-IAA_internal Free 7-Me-IAA (Internal Pool) 7-Me-IAA_external->7-Me-IAA_internal Transport Conjugates 7-Me-IAA Conjugates (e.g., Amino Acid, Sugar) 7-Me-IAA_internal->Conjugates Conjugation (GH3 Enzymes) Catabolites Oxidized/Hydroxylated Catabolites 7-Me-IAA_internal->Catabolites Catabolism (Oxidation) Physiological_Response Physiological Response 7-Me-IAA_internal->Physiological_Response Signal

Caption: Proposed metabolic pathways for this compound in plant tissues.

Experimental_Workflow Start Hypothesis Formulation Protocol_1 In Vitro Conjugation Assay Start->Protocol_1 Protocol_2 Stable Isotope Labeling in Planta Start->Protocol_2 Protocol_3 Auxin Transport Assay Start->Protocol_3 Analysis LC-MS/MS Analysis & Quantification Protocol_1->Analysis Protocol_2->Analysis Protocol_3->Analysis Conclusion Elucidation of Metabolic Fate Analysis->Conclusion

Caption: Experimental workflow for investigating the metabolic fate of 7-Me-IAA.

Conclusion: Paving the Way for Future Research

The metabolic fate of this compound in plant tissues represents a significant knowledge gap in the field of synthetic auxins. This guide provides a robust framework, built upon the extensive knowledge of IAA metabolism, to systematically investigate the conjugation, catabolism, and transport of 7-Me-IAA. By employing the detailed experimental protocols herein, researchers can generate the empirical data needed to fill the "To Be Determined" sections of our understanding. Such knowledge is not only of fundamental scientific interest but also crucial for the rational design and application of novel plant growth regulators in agriculture and biotechnology. The path is now clear for the scientific community to unravel the metabolic intricacies of this intriguing synthetic auxin.

References

An In-Depth Technical Guide to 7-Methylindole-3-Acetic Acid: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylindole-3-acetic acid (7-Me-IAA) is a synthetically derived analog of the primary plant hormone auxin, indole-3-acetic acid (IAA). Its discovery and subsequent study have been instrumental in elucidating the structure-activity relationships of auxin molecules and their influence on plant growth and development. This technical guide provides a comprehensive overview of the history, synthesis, and biological activity of this compound, offering valuable insights for researchers in plant science, agriculture, and chemical biology.

Introduction: The Dawn of Auxin Analogs

The discovery of indole-3-acetic acid (IAA) as the principal naturally occurring auxin revolutionized our understanding of plant physiology.[1] This pivotal discovery spurred a wave of research into synthetic analogs to probe the intricate mechanisms of auxin action and to develop tools for agricultural and horticultural applications. The systematic modification of the indole ring of IAA, including the addition of methyl groups at various positions, became a key strategy to investigate the structural requirements for auxin activity. This compound emerged from this era of chemical exploration as a significant compound for comparative studies.

Discovery and Historical Context

The first comprehensive report on the synthesis and biological evaluation of this compound was published in a seminal 1956 paper by M. W. Bullock and J. J. Hand in the Journal of the American Chemical Society.[2] This research was part of a broader investigation into the effects of methylation on the auxin activity of indole-3-acetic acid. By systematically synthesizing and testing all seven possible monomethylated isomers of IAA, Bullock and Hand provided crucial early insights into how the position of a single methyl group could profoundly impact the molecule's biological function. Their work laid a foundational stone for the rational design of synthetic plant growth regulators.

Physicochemical Properties and Synthesis

This compound is a solid substance with the chemical formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol .[3] It is typically stored at 5°C and protected from light to ensure its stability.[3]

Synthesis of this compound

The synthesis of this compound, as described by Bullock and Hand, utilizes the Fischer indole synthesis, a classic and versatile method for constructing the indole ring system.[2] The process involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization.

Experimental Protocol: Synthesis of this compound via Fischer Indole Synthesis [2]

This protocol outlines the key steps for the laboratory synthesis of this compound.

Step 1: Preparation of o-Tolylhydrazine

The synthesis begins with the preparation of the starting hydrazine, o-tolylhydrazine, from o-toluidine.

Step 2: Formation of the Phenylhydrazone

o-Tolylhydrazine is then reacted with α-ketoglutaric acid to form the corresponding phenylhydrazone. This reaction is a condensation reaction that forms the crucial intermediate for the subsequent cyclization.

Step 3: Fischer Indole Synthesis

The prepared phenylhydrazone is subjected to acid-catalyzed cyclization to form the indole ring. This is the core of the Fischer indole synthesis. The reaction is typically carried out in a suitable solvent with a strong acid catalyst.

Step 4: Hydrolysis and Isolation

The resulting indole derivative is then hydrolyzed to yield this compound. The final product is isolated and purified through recrystallization.

Diagram of the Fischer Indole Synthesis for this compound

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazone Formation cluster_reaction2 Step 2: Tautomerization & Rearrangement cluster_reaction3 Step 3: Cyclization & Aromatization cluster_end Final Product o-Tolylhydrazine o-Tolylhydrazine Phenylhydrazone_intermediate Phenylhydrazone_intermediate o-Tolylhydrazine->Phenylhydrazone_intermediate + α-Ketoglutaric acid alpha-Ketoglutaric_acid alpha-Ketoglutaric_acid Ene-hydrazine Ene-hydrazine Phenylhydrazone_intermediate->Ene-hydrazine Tautomerization Di-imine_intermediate Di-imine_intermediate Ene-hydrazine->Di-imine_intermediate [3,3]-Sigmatropic Rearrangement Cyclized_intermediate Cyclized_intermediate Di-imine_intermediate->Cyclized_intermediate Cyclization 7-Methylindole-3-acetic_acid_ester 7-Methylindole-3-acetic_acid_ester Cyclized_intermediate->7-Methylindole-3-acetic_acid_ester Aromatization 7-Methylindole-3-acetic_acid 7-Methylindole-3-acetic_acid 7-Methylindole-3-acetic_acid_ester->7-Methylindole-3-acetic_acid Hydrolysis

Caption: Fischer indole synthesis of this compound.

Biological Activity and Mechanism of Action

This compound exhibits auxin-like activity, meaning it can induce physiological responses in plants similar to those caused by the natural auxin, IAA.[2] However, the potency of its activity is influenced by the position of the methyl group on the indole ring.

Auxin Activity Bioassays

The classic method for quantifying auxin activity is the Avena coleoptile curvature test. This bioassay measures the degree of curvature of a decapitated oat coleoptile in response to the asymmetric application of an auxin solution. The extent of the curvature is proportional to the auxin concentration.

Experimental Protocol: Avena Coleoptile Curvature Test

This protocol provides a generalized procedure for the Avena coleoptile bioassay.

Step 1: Plant Material Preparation

  • Germinate oat (Avena sativa) seeds in complete darkness to obtain etiolated seedlings.

  • When the coleoptiles are approximately 20-30 mm long, they are ready for the assay.

Step 2: Coleoptile Excision

  • Carefully excise the apical 2-3 mm of the coleoptile tip.

  • Remove the primary leaf from within the coleoptile.

Step 3: Application of Test Substance

  • Prepare agar blocks containing the test substance (e.g., this compound) at various concentrations.

  • Place an agar block asymmetrically on the cut surface of the decapitated coleoptile.

Step 4: Incubation and Measurement

  • Incubate the coleoptiles in a dark, humid environment for a set period (e.g., 90-120 minutes).

  • Measure the angle of curvature of the coleoptile.

Diagram of the Avena Coleoptile Bioassay Workflow

Avena_Bioassay A Germinate Avena sativa seeds in darkness B Select etiolated seedlings with straight coleoptiles A->B C Decapitate the coleoptile tip (2-3 mm) B->C D Remove the primary leaf C->D F Place agar block asymmetrically on the cut surface D->F E Prepare agar blocks with test compound (7-Me-IAA) E->F G Incubate in a dark, humid chamber F->G H Measure the angle of curvature G->H I Analyze and compare data H->I

Caption: Workflow of the Avena coleoptile bioassay for auxin activity.

Comparative Biological Activity

The study by Bullock and Hand demonstrated that the position of the methyl group on the indole ring significantly affects auxin activity. While some methylated derivatives showed activity comparable to or even greater than IAA, others were less active. The 7-methyl isomer was found to possess notable auxin activity, though generally less potent than IAA in the Avena straight-growth test.[2]

CompoundRelative Auxin Activity (Avena Straight-Growth Test)
Indole-3-acetic acid (IAA)100%
4-Methylindole-3-acetic acid~50%
5-Methylindole-3-acetic acid~150%
6-Methylindole-3-acetic acid~80%
This compound ~30%

Note: The values in this table are approximate and intended for comparative purposes, based on the findings of Bullock and Hand (1956).[2]

Mechanism of Action

The mechanism of action of this compound is believed to be similar to that of IAA, involving its binding to auxin receptors, primarily the F-box proteins of the TIR1/AFB family. This binding leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes that regulate cell elongation, division, and differentiation.

The reduced activity of this compound compared to IAA is likely due to steric hindrance caused by the methyl group at the 7-position. This methyl group may interfere with the optimal binding of the molecule to the auxin receptor pocket, leading to a less efficient initiation of the downstream signaling cascade.

Applications in Research and Development

This compound serves as a valuable tool for:

  • Structure-Activity Relationship Studies: By comparing its activity to other methylated isomers and IAA, researchers can further refine models of the auxin receptor binding site.

  • Probing Auxin Signaling: It can be used as a less potent auxin analog to study the dose-dependent responses of various components of the auxin signaling pathway.

  • Chemical Synthesis: It is also utilized as a reagent in the synthesis of other molecules, such as α-amino-indole-3-acetic acids, which have potential applications as anti-diabetic, anti-obesity, and anti-atherosclerotic agents.[3]

Conclusion

The discovery and characterization of this compound have provided significant contributions to our understanding of auxin biology. As a synthetic analog, it has been instrumental in dissecting the structural requirements for auxin activity and continues to be a relevant tool for researchers in the field. The foundational work on its synthesis and biological evaluation has paved the way for the development of a wide range of synthetic plant growth regulators with diverse applications in agriculture and beyond.

References

The Enigmatic Role of 7-Methylindole-3-Acetic Acid in Orchestrating Root Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Canonical Auxin

For decades, indole-3-acetic acid (IAA) has been the focal point of auxin research, the quintessential phytohormone governing nearly every aspect of plant growth and development. However, the world of auxins is far richer and more nuanced than a single molecule. Synthetic and naturally occurring analogs of IAA offer a powerful toolkit to dissect the intricate auxin signaling network and to develop novel agrochemicals. Among these, the methylated derivatives of IAA present a particularly compelling area of study. This technical guide delves into the function of a specific, yet under-explored analog: 7-methylindole-3-acetic acid (7-Me-IAA). We will synthesize existing knowledge, propose mechanistic hypotheses, and provide actionable experimental frameworks for researchers, scientists, and drug development professionals to investigate its role in the complex process of root development.

Section 1: The Bedrock of Root Architecture - The Auxin Signaling Cascade

A comprehensive understanding of 7-Me-IAA's function necessitates a firm grasp of the canonical auxin signaling pathway, which is central to root development.[1] Auxin perception and response are primarily mediated by a sophisticated nuclear pathway involving three core protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) co-receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

At low auxin concentrations, Aux/IAA proteins form heterodimers with ARFs, repressing the transcription of auxin-responsive genes.[2] When auxin levels rise, the hormone acts as a molecular glue, facilitating the interaction between TIR1/AFB proteins and the degron motif of Aux/IAA proteins.[3][4] This interaction leads to the polyubiquitination of the Aux/IAA repressors by the SCFTIR1/AFB E3 ubiquitin ligase complex, targeting them for degradation by the 26S proteasome.[3] The degradation of Aux/IAA proteins liberates ARFs to activate the transcription of a suite of genes that drive various developmental processes, including cell division, elongation, and differentiation, which are the cellular underpinnings of root growth.[5]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., 7-Me-IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates SCF->Aux_IAA Transcription Transcription

Figure 1: The core nuclear auxin signaling pathway.

Section 2: Unveiling this compound - A Profile

This compound is a synthetic analog of IAA, characterized by a methyl group substitution at the 7th position of the indole ring. While not as extensively studied as other auxin analogs, it is recognized as a plant growth regulator with the potential to influence root development.[6] The addition of a methyl group can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, steric hindrance, and electronic distribution. These changes, in turn, can affect its binding affinity to auxin receptors, its metabolic stability, and its transport characteristics within the plant.

Evidence of Auxin Activity

Direct, peer-reviewed evidence for the auxin activity of 7-Me-IAA comes from structure-activity relationship studies. Research has demonstrated that phenyl-ring substitutions of IAA, including methylation at the 7-position, retain growth-promoting activities in the classic Avena coleoptile straight-growth bioassay.[7] This bioassay is a sensitive indicator of auxin-like activity, where the compound promotes cell elongation in oat coleoptile segments. The positive result in this assay strongly suggests that 7-Me-IAA can either directly interact with the auxin perception machinery or is metabolized in planta to a compound that does.

Mechanistic Hypothesis: A Direct Agonist or a Pro-hormone?

The precise mechanism of action of 7-Me-IAA remains to be fully elucidated. Two primary hypotheses can be proposed:

  • Direct Agonist: 7-Me-IAA may act as a direct agonist of the TIR1/AFB co-receptors. The methyl group at the 7-position, being relatively small, may not sterically hinder the binding of the carboxyl group of the side chain to the auxin-binding pocket of the receptor. Subtle alterations in binding affinity due to the electronic effects of the methyl group could lead to a modified downstream response compared to IAA.

  • Pro-hormone Activity: An alternative hypothesis is that 7-Me-IAA functions as a pro-hormone. It may be a more stable form of auxin that is taken up by plant cells and then enzymatically converted to an active form, potentially IAA itself, through demethylation. This is conceptually similar to the activity of methyl-IAA ester (MeIAA), which is hydrolyzed by esterases to release active IAA.[8][9] This could provide a mechanism for a slow and sustained release of active auxin, potentially leading to different developmental outcomes than a direct application of IAA.

Section 3: The Impact of this compound on Root System Architecture

Based on its confirmed auxin activity, we can extrapolate the likely effects of 7-Me-IAA on the key aspects of root development: primary root elongation, lateral root formation, and root hair development. It is important to note that the dose-response to auxins is often biphasic, with low concentrations being stimulatory and high concentrations being inhibitory.[10]

Primary Root Elongation

Exogenous application of auxins typically inhibits primary root elongation at moderate to high concentrations.[11] This is a well-established physiological response and is often used as a bioassay for auxin activity. We can predict that 7-Me-IAA will also exhibit this inhibitory effect. The potency of this inhibition compared to IAA will provide insights into its relative activity and/or uptake efficiency.

Lateral Root Formation

Auxin is a key positive regulator of lateral root initiation and development.[12] It promotes the asymmetric cell divisions in the pericycle that give rise to lateral root primordia. Therefore, it is highly probable that 7-Me-IAA will promote the formation of lateral roots. The density and length of lateral roots in response to 7-Me-IAA treatment would be critical parameters to quantify.

Root Hair Development

Root hair formation is also positively regulated by auxin. Auxin signaling is required for the specification of root hair cells and the subsequent tip growth of the root hairs. Consequently, 7-Me-IAA is expected to stimulate root hair elongation.

The following table summarizes the expected effects of 7-Me-IAA on root development based on its presumed auxin-like activity.

Root Developmental ParameterExpected Effect of 7-Me-IAARationale
Primary Root Elongation Inhibitory at moderate to high concentrationsClassic response to exogenous auxins.
Lateral Root Density StimulatoryAuxin promotes the initiation of lateral root primordia.
Lateral Root Elongation Stimulatory at low concentrations, potentially inhibitory at high concentrationsDose-dependent effect of auxin on cell elongation.
Root Hair Density & Length StimulatoryAuxin is a positive regulator of root hair development.

Section 4: Experimental Protocols for Assessing the Function of this compound

To rigorously test the hypotheses outlined above, a series of well-controlled experiments are necessary. The model organism Arabidopsis thaliana is highly suitable for these studies due to its rapid life cycle, well-characterized genetics, and the availability of numerous molecular tools.

Root Growth Assay in Arabidopsis thaliana

This protocol provides a framework for quantifying the effects of 7-Me-IAA on primary root growth and lateral root formation.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • Petri plates (square or round)

  • This compound (stock solution in DMSO or ethanol)

  • Indole-3-acetic acid (IAA) (stock solution in DMSO or ethanol)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes.

    • Remove ethanol and add 1 mL of 20% (v/v) bleach with 0.05% (v/v) Tween-20. Incubate for 10 minutes with occasional vortexing.

    • Wash the seeds five times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% (w/v) agar and store at 4°C for 2-3 days for stratification.

  • Preparation of Growth Media:

    • Prepare MS medium according to the manufacturer's instructions, typically containing 1% (w/v) sucrose and solidified with 0.8% (w/v) agar. Adjust the pH to 5.7 before autoclaving.

    • After autoclaving and cooling to approximately 50-60°C, add the appropriate volume of 7-Me-IAA, IAA, or solvent control (DMSO/ethanol) to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM).

    • Pour the media into sterile Petri plates and allow them to solidify.

  • Seed Plating and Growth:

    • Pipette the stratified seeds onto the surface of the agar plates in a straight line.

    • Seal the plates with breathable tape and place them vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Data Acquisition and Analysis:

    • After a set period of growth (e.g., 7-10 days), photograph the plates.

    • Measure the primary root length and count the number of emerged lateral roots using image analysis software (e.g., ImageJ/Fiji).

    • Calculate the lateral root density (number of lateral roots per unit of primary root length).

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Root_Growth_Assay_Workflow Start Start Sterilize_Seeds Sterilize Seeds Start->Sterilize_Seeds Stratify_Seeds Stratify Seeds (4°C, 2-3 days) Sterilize_Seeds->Stratify_Seeds Prepare_Media Prepare MS Media with 7-Me-IAA/IAA/Control Stratify_Seeds->Prepare_Media Plate_Seeds Plate Seeds on Media Prepare_Media->Plate_Seeds Incubate Incubate Vertically (22°C, 16h light/8h dark) Plate_Seeds->Incubate Image_Plates Image Plates (Day 7-10) Incubate->Image_Plates Analyze_Images Analyze Images: - Primary Root Length - Lateral Root Number Image_Plates->Analyze_Images Statistical_Analysis Statistical Analysis Analyze_Images->Statistical_Analysis End End Statistical_Analysis->End

Figure 2: Workflow for a root growth assay.

Section 5: Future Directions and Applications

The study of this compound is still in its infancy. Future research should focus on several key areas to fully understand its function and potential applications.

  • Receptor Binding Assays: Direct binding assays using purified TIR1/AFB proteins and 7-Me-IAA are needed to determine if it acts as a direct agonist and to quantify its binding affinity relative to IAA.

  • Metabolite Analysis: In vivo studies using labeled 7-Me-IAA can help determine if it is metabolized in plant tissues and identify any potential active metabolites.

  • Transcriptomic Analysis: RNA-sequencing of root tissues treated with 7-Me-IAA will reveal the extent to which it modulates the expression of auxin-responsive genes and whether it elicits any unique transcriptional responses compared to IAA.

  • Agricultural and Biotechnological Applications: As a plant growth regulator, 7-Me-IAA could have applications in promoting rooting of cuttings, enhancing root systems for improved nutrient and water uptake, and as a potential herbicide at high concentrations.[6]

Conclusion

This compound represents an intriguing but underexplored facet of auxin biology. While direct and extensive research on its role in root development is currently lacking, its confirmed auxin-like activity provides a solid foundation for predicting its effects on root system architecture. This technical guide has synthesized the available information, proposed testable hypotheses regarding its mechanism of action, and provided a detailed experimental protocol for its characterization. It is our hope that this guide will serve as a valuable resource for researchers and professionals in the field, stimulating further investigation into this and other novel auxin analogs, ultimately enriching our understanding of plant development and paving the way for new applications in agriculture and biotechnology.

References

Unraveling the Enigma of 7-Methylindole-3-Acetic Acid: A Technical Guide to its Hormonal Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Auxin

In the intricate world of plant hormonal regulation, indole-3-acetic acid (IAA) has long been the protagonist, a principal auxin governing a vast array of developmental processes from cell elongation and division to organogenesis.[1][2] The study of synthetic auxin analogs has been instrumental in dissecting the nuances of auxin perception, signaling, and response. Among these, 7-methylindole-3-acetic acid (7-Me-IAA) emerges as a compound of significant interest. As a plant growth regulator, it is known to enhance root development and overall plant vigor, making it a valuable tool in agriculture and research.[3] This guide provides a comprehensive exploration of the hormonal signaling of 7-Me-IAA, offering a technical framework for researchers, scientists, and drug development professionals to investigate its unique properties. We will delve into its presumed mechanism of action, drawing parallels with the canonical auxin signaling pathway, and present detailed experimental protocols to elucidate its specific molecular interactions and physiological consequences.

The Core Auxin Signaling Pathway: A Framework for Understanding 7-Me-IAA

The established model of auxin signaling provides a critical foundation for investigating the action of 7-Me-IAA. This pathway is primarily mediated by three key protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) auxin co-receptors, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[4]

At low auxin concentrations, Aux/IAA proteins form heterodimers with ARFs, repressing the transcription of auxin-responsive genes.[1] When auxin levels rise, the hormone acts as a "molecular glue," promoting the interaction between Aux/IAA proteins and the TIR1/AFB F-box proteins, which are components of an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex.[5] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate or repress the expression of a multitude of genes that drive auxin-mediated physiological responses.[1][5]

The central hypothesis is that 7-Me-IAA, as an auxin analog, hijacks this core signaling pathway to elicit its biological effects. The methyl group at the 7th position of the indole ring is the key structural difference from IAA, and understanding its influence on the interaction with the TIR1/AFB co-receptors is paramount.

Signaling Pathway Overview

Canonical_Auxin_Signaling cluster_nucleus Nucleus 7_Me_IAA 7-Me-IAA TIR1_AFB TIR1/AFB 7_Me_IAA->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets Ub Ubiquitin SCF_Complex->Ub ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates/Represses Transcription Ub->Aux_IAA Ubiquitination Response Physiological Response (e.g., Root Growth) Auxin_Response_Genes->Response Binding_Assay_Workflow Start Start Protein_Expression Express & Purify TIR1/AFB Protein Start->Protein_Expression Ligand_Prep Prepare 7-Me-IAA and IAA Solutions Start->Ligand_Prep SPR_Assay Perform Surface Plasmon Resonance (SPR) Assay Protein_Expression->SPR_Assay Ligand_Prep->SPR_Assay Data_Analysis Analyze Binding Kinetics (ka, kd) SPR_Assay->Data_Analysis Kd_Determination Calculate Dissociation Constant (Kd) Data_Analysis->Kd_Determination Comparison Compare Kd of 7-Me-IAA with IAA Kd_Determination->Comparison End End Comparison->End

References

Methodological & Application

Application Note & Synthesis Protocol: 7-Methylindole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-methylindole-3-acetic acid, a key derivative of the phytohormone indole-3-acetic acid (IAA). This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development. We present a robust and well-established method based on the Fischer indole synthesis, detailing the reaction mechanism, step-by-step experimental procedures, purification techniques, and characterization methods. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: Significance of this compound

Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class, playing a pivotal role in the regulation of plant growth and development. Its synthetic derivatives are of significant interest in agrochemistry and pharmacology. This compound, a methylated analogue of IAA, serves as a crucial building block in chemical synthesis. It is notably used in the development of α-amino-indole-3-acetic acids, which are investigated as potential anti-diabetic, anti-obesity, and anti-atherosclerotic agents[1]. The strategic placement of the methyl group at the 7-position of the indole nucleus alters the molecule's electronic and steric properties, making it a valuable tool for structure-activity relationship (SAR) studies in various biological contexts.

This guide provides a detailed protocol for the synthesis of this compound, leveraging the classic yet powerful Fischer indole synthesis. This method is chosen for its reliability, versatility, and extensive documentation in the synthesis of substituted indoles[2][3][4].

Synthesis Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a cornerstone reaction in heterocyclic chemistry for producing indoles from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions[3][5]. The overall strategy involves three main stages:

  • Hydrazone Formation: Condensation of 2-methylphenylhydrazine with a ketone containing the latent acetic acid side chain (ethyl levulinate) to form the corresponding phenylhydrazone intermediate.

  • Indolization: An acid-catalyzed intramolecular cyclization of the phenylhydrazone, which proceeds via a[6][6]-sigmatropic rearrangement to form the indole ring, yielding ethyl 7-methylindole-3-acetate.

  • Saponification: Hydrolysis of the resulting ester to afford the final product, this compound.

This pathway is highly efficient and provides a clear, logical route to the target compound from commercially available starting materials.

Overall Reaction Scheme

Caption: Overall synthesis route for this compound.

Mechanistic Insights & Rationale

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization.

Mechanism of the Fischer Indole Synthesis

The core of this synthesis is the acid-catalyzed conversion of the phenylhydrazone to the indole.

  • Tautomerization: The initially formed phenylhydrazone tautomerizes to its more reactive enamine form.

  • Protonation: The enamine is protonated at the nitrogen, setting the stage for rearrangement.

  • [6][6]-Sigmatropic Rearrangement: This is the key bond-forming step. A concerted pericyclic reaction forms a new carbon-carbon bond between the aromatic ring and the enamine backbone, resulting in a di-imine intermediate. This step dictates the final substitution pattern of the indole[3][7].

  • Rearomatization & Cyclization: The di-imine intermediate rearomatizes, and subsequent intramolecular attack by the amino group forms a five-membered ring (an aminal).

  • Elimination of Ammonia: Under acidic conditions, the aminal eliminates a molecule of ammonia, and a final proton loss yields the stable, aromatic indole ring[3][5].

Fischer_Indole_Mechanism Mechanism of the Fischer Indole Synthesis cluster_steps A Phenylhydrazone B Enamine (Tautomer) A->B Tautomerization C Protonated Enamine B->C Protonation (H+) D [3,3]-Sigmatropic Rearrangement C->D Key C-C Bond Formation E Di-imine Intermediate D->E F Cyclization (Aminal Formation) E->F Rearomatization & Intramolecular Attack G Elimination of NH3 & Aromatization F->G -NH3, -H+ H Indole Product G->H

Caption: Key steps in the Fischer indole synthesis mechanism.

Detailed Experimental Protocol

Safety Precaution: This protocol involves the use of corrosive acids, flammable solvents, and potentially hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials & Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
2-Methylphenylhydrazine HClC₇H₁₁ClN₂158.6330937-21-0or free base
Ethyl levulinateC₇H₁₂O₃144.17539-88-8
Ethanol (Absolute)C₂H₅OH46.0764-17-5Anhydrous
Sulfuric Acid (Concentrated)H₂SO₄98.087664-93-9Handle with extreme care
Diethyl Ether(C₂H₅)₂O74.1260-29-7
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01144-55-8For neutralization
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6For drying
Potassium HydroxideKOH56.111310-58-3
MethanolCH₃OH32.0467-56-1
Hydrochloric Acid (Conc.)HCl36.467647-01-0For acidification
Step 1: Synthesis of Ethyl 7-Methylindole-3-acetate
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylphenylhydrazine hydrochloride (15.9 g, 0.1 mol) and ethyl levulinate (14.4 g, 0.1 mol).

  • Solvent and Catalyst Addition: Add absolute ethanol (200 mL) to the flask. While stirring, carefully and slowly add concentrated sulfuric acid (20 mL) as the catalyst. The addition is exothermic and should be done with caution. A patent describing a similar synthesis uses this combination of catalyst and solvent effectively[8].

  • Reaction: Heat the mixture to reflux using a heating mantle. Maintain the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 1 L of ice-cold water. An oily product, the crude ester, should separate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Washing: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by water (1 x 100 mL), and finally brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. This will yield the crude ethyl 7-methylindole-3-acetate as a dark oil.

  • Purification (Optional): The crude ester can be purified by vacuum distillation or column chromatography on silica gel, though for the next step, the crude product is often sufficient.

Step 2: Saponification to this compound
  • Reaction Setup: Transfer the crude ethyl 7-methylindole-3-acetate to a 500 mL round-bottom flask. Prepare a solution of potassium hydroxide (10 g, ~0.18 mol) in a mixture of methanol (100 mL) and water (50 mL). Add this basic solution to the flask.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The saponification process hydrolyzes the ester to its corresponding carboxylate salt[8].

  • Methanol Removal: After reflux, remove the bulk of the methanol using a rotary evaporator.

  • Purification: Dilute the remaining aqueous solution with water (to ~200 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Discard the ether layer.

  • Precipitation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3. A precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold water to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60°C or in a desiccator to a constant weight. The expected yield is typically in the range of 60-75% based on the starting phenylhydrazine.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

ParameterExpected Value
Appearance Off-white to light tan crystalline solid
Molecular Wt. 189.21 g/mol
Formula C₁₁H₁₁NO₂
Melting Point ~145-148 °C (Literature values may vary)
¹H NMR (DMSO-d₆)δ ~12.1 (s, 1H, COOH), ~10.9 (s, 1H, NH), ~7.4 (d, 1H, Ar-H), ~7.1 (s, 1H, Ar-H), ~6.8 (m, 2H, Ar-H), ~3.6 (s, 2H, CH₂), ~2.4 (s, 3H, CH₃) ppm.
IR (KBr) ~3400 cm⁻¹ (N-H stretch), ~3200-2500 cm⁻¹ (O-H stretch, broad), ~1700 cm⁻¹ (C=O stretch), ~1450 cm⁻¹ (Aromatic C=C stretch)[9].

References

Application Note: A Validated GC-MS Method for the Quantification of 7-Methylindole-3-Acetic Acid in Plant Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding World of Auxins

Indole-3-acetic acid (IAA) is the most well-characterized and abundant native auxin, playing a pivotal role in nearly every aspect of plant growth and development[1][2]. The precise regulation of auxin homeostasis, achieved through biosynthesis, transport, and catabolism, is critical for normal plant function[3][4]. While IAA has been the primary focus of auxin research, the existence and physiological roles of other endogenous indole compounds are an emerging area of interest. 7-methylindole-3-acetic acid, a structural analog of IAA, is a compound of interest in synthetic chemistry and may have biological activity[5]. Although its natural occurrence in plants is not as well-documented as that of IAA, the development of sensitive and specific analytical methods is crucial for investigating its potential presence and physiological relevance.

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the extraction, derivatization, and quantification of this compound in plant tissues. The described protocol is adapted from well-established methods for IAA analysis and is designed to provide the high sensitivity and selectivity required for phytohormone research[6][7].

Method Overview: A Step-by-Step Workflow

The accurate quantification of this compound from complex plant matrices necessitates a multi-step approach. This involves an efficient extraction from the plant tissue, purification to remove interfering compounds, chemical derivatization to enhance volatility for GC analysis, and finally, sensitive detection by mass spectrometry.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Harvest Plant Tissue Harvesting (Flash Freeze in Liquid N2) Homogenize Homogenization (in Extraction Solvent) Harvest->Homogenize Spike Internal Standard Spiking Homogenize->Spike Extract Solid-Liquid Extraction Spike->Extract Purify Solid-Phase Extraction (SPE) Purification Extract->Purify Derivatize Methylation (e.g., with Diazomethane or Trimethylsilyldiazomethane) Purify->Derivatize GC_Inject GC Injection Derivatize->GC_Inject GC_Separate Chromatographic Separation GC_Inject->GC_Separate MS_Detect Mass Spectrometric Detection (Scan or SIM mode) GC_Separate->MS_Detect Quantify Quantification (using Internal Standard) MS_Detect->Quantify Validate Method Validation Quantify->Validate

Caption: Overall workflow for the GC-MS analysis of this compound.

Detailed Protocols

Part 1: Extraction and Purification

The goal of this stage is to efficiently extract the analyte from the plant tissue while minimizing the co-extraction of interfering substances. The use of an internal standard is critical for accurate quantification, as it corrects for losses during sample preparation.

Protocol 1: Extraction of this compound

  • Tissue Harvesting: Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction Solvent: Prepare an extraction solvent of 80% methanol in water.

  • Internal Standard: For absolute quantification, a stable isotope-labeled internal standard of this compound would be ideal. If unavailable, a structurally similar compound not present in the sample can be used, or relative quantification can be performed. Spike the homogenized tissue with the internal standard.

  • Extraction: Add 1 mL of the extraction solvent to the homogenized tissue, vortex thoroughly, and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted auxins.

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the auxins with 1 mL of 80% methanol.

    • Dry the eluate under a gentle stream of nitrogen gas.

Part 2: Derivatization

Derivatization is a crucial step for the GC-MS analysis of polar and non-volatile compounds like this compound. By converting the carboxylic acid group to a less polar and more volatile ester, chromatographic peak shape and sensitivity are significantly improved[8][9]. Methylation is a common and effective derivatization strategy for auxins[6][10].

Protocol 2: Methylation of this compound

Safety Precaution: Diazomethane and its precursors are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.A safer alternative is trimethylsilyldiazomethane.

  • Reagent Preparation: Prepare a fresh solution of diazomethane in diethyl ether or use commercially available trimethylsilyldiazomethane.

  • Derivatization Reaction:

    • Reconstitute the dried extract from Protocol 1 in 100 µL of methanol.

    • Add the diazomethane solution dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

    • Alternatively, add 50 µL of 2M trimethylsilyldiazomethane in hexane and 50 µL of methanol.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Solvent Evaporation: Gently evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in 50-100 µL of ethyl acetate for GC-MS analysis.

Part 3: GC-MS Analysis

The derivatized sample is now ready for analysis by GC-MS. The following parameters are provided as a starting point and may require optimization based on the specific instrument and column used.

Table 1: Recommended GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250 °CEnsures rapid volatilization of the sample.
Injection ModeSplitlessMaximizes the transfer of analyte to the column for trace analysis.
Carrier GasHeliumProvides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column suitable for the separation of a wide range of compounds.
Oven Temperature ProgramInitial: 80°C (hold 2 min) Ramp: 15°C/min to 280°C Hold: 5 min at 280°CA typical temperature program for the elution of derivatized auxins.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM)Full scan for initial identification, SIM for enhanced sensitivity and quantification.

Expected Mass Spectra

Based on the fragmentation of methylated indole-3-acetic acid[6][11], the methylated derivative of this compound is expected to produce a characteristic mass spectrum. The molecular ion ([M]⁺) would be observed, along with a prominent fragment corresponding to the stable quinolinium-like cation.

Table 2: Predicted Key Ions for SIM Analysis of Methylated this compound

CompoundPredicted Molecular Ion (m/z)Predicted Key Fragment Ion (m/z)
Methyl-7-methylindole-3-acetate203144

Note: These are predicted values and should be confirmed by analyzing a standard of derivatized this compound.

Data Analysis and Method Validation

For quantitative analysis, a calibration curve should be prepared using a series of known concentrations of a this compound standard, each containing a constant amount of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Method validation should be performed to ensure the reliability of the results. Key validation parameters include:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual measurements, expressed as the relative standard deviation (RSD).

Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in plant tissues. The protocol, which includes efficient extraction, purification, and derivatization steps, is designed to deliver reliable and reproducible results. While the natural occurrence of this compound in plants requires further investigation, this method provides a valuable tool for researchers exploring the diversity and function of auxins in plant biology.

References

Application Note & Protocol: Preparation of 7-Methylindole-3-Acetic Acid (7-Me-IAA) Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Methylindole-3-acetic acid (7-Me-IAA) is a synthetic analog of the natural plant hormone indole-3-acetic acid (IAA), the most common and physiologically active auxin.[1] Due to its role in promoting cell elongation, division, and differentiation, particularly in root development, 7-Me-IAA is a critical component in plant tissue culture, agricultural research, and studies of plant stress response.[1][2] The accuracy and success of experiments utilizing this compound are fundamentally dependent on the correct preparation of stable, concentrated stock solutions. This document provides a detailed, field-proven protocol for the preparation, storage, and quality control of 7-Me-IAA stock solutions, designed for researchers, scientists, and professionals in drug development and plant biology. The protocols herein emphasize the scientific rationale behind each step to ensure reproducibility and experimental integrity.

Scientific Principles & Core Considerations

The preparation of a viable 7-Me-IAA stock solution is not merely a process of dissolution; it is a procedure governed by the compound's specific chemical properties. Understanding these principles is paramount to preventing common failures such as precipitation, degradation, or inaccurate concentrations.

Solubility Profile: The Causality Behind Solvent Choice

This compound, like its parent compound IAA, is a weak acid characterized by poor solubility in neutral water. Direct dissolution in water or buffers like PBS will result in incomplete solubilization and an inaccurate final concentration. Its carboxylic acid group, however, can be deprotonated in an alkaline environment, forming a more soluble salt.

This is the expert rationale for the primary protocol:

  • Alkaline Solubilization: By first dissolving the 7-Me-IAA powder in a small volume of a weak base, such as 1N Sodium Hydroxide (NaOH), we convert the carboxylic acid into its highly water-soluble sodium salt.[3][4]

  • Aqueous Dilution: Once this conversion is complete, the compound will remain in solution when brought to the final volume with high-purity water.[5]

An alternative solvent is 95-100% ethanol, which can dissolve the compound through its organic character.[3] However, the final concentration of ethanol in the working medium should be considered, as it can have physiological effects in some sensitive cell culture systems.

Stability and Long-Term Storage

Indole derivatives, including 7-Me-IAA, are susceptible to degradation, primarily through photodecomposition and oxidation.[6] Proper handling and storage are therefore non-negotiable for maintaining the potency of the stock solution.

  • Light Sensitivity: Exposure to light, particularly in the UV spectrum, can break down the indole ring structure. All preparation steps should be conducted with minimal light exposure, and final stocks must be stored in amber or foil-wrapped vials.[3]

  • Temperature: For long-term storage (months), the stock solution must be kept at -20°C.[3][7] This minimizes both chemical degradation and the risk of microbial contamination.

  • Aliquotting: Repeated freeze-thaw cycles can compromise the stability of the compound and introduce contamination. It is critical to aliquot the stock solution into single-use volumes.[3]

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource(s)
Molecular FormulaC₁₁H₁₁NO₂[1][7]
Molecular Weight189.21 g/mol [1][7]
AppearanceYellowish to off-white crystalline powder[1]
Purity≥ 99% (HPLC Recommended)[1]
SolubilitySlightly soluble in Methanol, DMSO. Poorly soluble in water.[8]
Storage (Solid)2-8°C, desiccated, protect from light.[1][7]

Safety & Handling Precautions

7-Me-IAA is an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[9]

  • Ventilation: Weigh out the powder and perform initial dissolutions in a certified chemical fume hood to prevent inhalation of fine particulates.[9][10]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[9] Wash hands completely after handling.[11]

  • Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.

Detailed Protocol: 1 mg/mL Stock Solution (Alkaline Method)

This protocol details the preparation of a 1 mg/mL (5.28 mM) stock solution, a standard concentration for most research applications that simplifies dilution calculations.

Required Materials & Equipment
  • This compound powder (≥99% purity)

  • Analytical balance (readable to 0.1 mg)

  • 1N Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q®, double-distilled, or cell culture grade)

  • Calibrated pipettes

  • Class A volumetric flask (e.g., 50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filters (if sterile stock is required)

  • Sterile amber or foil-wrapped microcentrifuge tubes (1.5 mL) for aliquoting

Step-by-Step Methodology
  • Calculate Required Mass: To prepare 50 mL of a 1 mg/mL stock solution, you will need 50 mg of 7-Me-IAA powder.

    • Calculation: 1 mg/mL × 50 mL = 50 mg

  • Weighing: In a chemical fume hood, carefully weigh exactly 50.0 mg of 7-Me-IAA powder using an analytical balance and transfer it into a 50 mL volumetric flask.

  • Initial Dissolution (The Critical Step):

    • Add approximately 1-2 mL of 1N NaOH directly to the flask.[3][5]

    • Gently swirl the flask. The powder should dissolve completely within a minute to form a clear, yellowish solution. If it does not, add another 0.5 mL of 1N NaOH. Avoid using an excessive amount of base.

    • Causality Check: This step deprotonates the carboxylic acid, rendering the molecule soluble in the subsequent aqueous environment. An incomplete dissolution here is the most common point of failure.

  • Bringing to Final Volume:

    • Once the solid is fully dissolved, add approximately 40 mL of high-purity water to the flask.

    • Place a small, clean stir bar in the flask and stir gently for 2-3 minutes on a magnetic stir plate to ensure homogeneity.

    • Carefully add high-purity water until the bottom of the meniscus reaches the 50 mL calibration mark on the flask.

  • Sterilization (For Biological Applications):

    • For applications such as plant tissue culture, sterility is essential. Withdraw the solution from the flask using a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe tip.[3][5]

    • Dispense the solution through the filter into a sterile container.

  • Aliquotting and Storage:

    • Dispense the final stock solution into single-use volumes (e.g., 500 µL or 1 mL) in sterile, light-protecting microcentrifuge tubes.

    • Label each tube clearly with the compound name ("7-Me-IAA"), concentration (1 mg/mL), preparation date, and your initials.

    • Store the aliquots immediately at -20°C for long-term use. A single aliquot can be stored at 4°C for short-term use (up to one week).

Diagram 1: Workflow for 7-Me-IAA Stock Solution Preparation

G cluster_prep Preparation Phase cluster_solution Solution Phase cluster_final Finalization Phase weigh 1. Weigh 7-Me-IAA Powder dissolve 2. Dissolve in 1N NaOH (Small Volume) weigh->dissolve In Fume Hood dilute 3. Dilute with High-Purity H₂O dissolve->dilute Ensure Clear Solution mix 4. Bring to Final Volume & Mix dilute->mix filter 5. Filter Sterilize (0.22 µm) mix->filter If sterility needed aliquot 6. Aliquot into Amber Tubes mix->aliquot If non-sterile filter->aliquot store 7. Store at -20°C aliquot->store

Caption: Workflow for preparing a sterile 7-Me-IAA stock solution.

Application & Dilution Calculations

The prepared 1 mg/mL stock solution must be diluted to a final working concentration in your experimental medium. Auxins are typically used in the range of 0.01 to 10.0 mg/L.[12]

Example: Preparing 1 Liter of plant culture medium with a final 7-Me-IAA concentration of 2.0 mg/L.

Use the standard dilution formula (C₁V₁ = C₂V₂), rearranged as: Volume of Stock (V₁) = (Desired Final Conc. × Final Volume) / Stock Concentration [5]

  • V₁ = (2.0 mg/L × 1 L) / 1000 mg/L

  • V₁ = 0.002 L = 2.0 mL

Procedure: Aseptically add 2.0 mL of your sterile 1 mg/mL (which is 1000 mg/L) stock solution to 998 mL of your final medium to achieve a total volume of 1 L.

Table 2: Molar and mg/mL Concentration Equivalents
Stock ConcentrationMolar Concentration (MW = 189.21)
1.0 mg/mL5.28 mM
0.5 mg/mL2.64 mM
0.1 mg/mL0.53 mM

Troubleshooting Guide

IssuePotential CauseSolution
Powder does not dissolve in NaOH Insufficient NaOH; Low-quality reagent.Add another small aliquot (0.2-0.5 mL) of 1N NaOH. Ensure NaOH solution is not expired.
Solution becomes cloudy after adding water Insufficient initial dissolution in NaOH; Poor water quality.The stock must be discarded. Re-prepare, ensuring complete clarity in the NaOH step before adding water. Use high-purity, deionized water.
Precipitate forms after freezing Supersaturated solution; pH shift upon freezing.Thaw and warm the aliquot to 37°C and vortex gently to redissolve. If it persists, the stock may be unstable and should be remade. Consider preparing a slightly more dilute stock.

References

Application Notes and Protocols for 7-Methylindole-3-Acetic Acid in Adventitious Root Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Auxin Analogue for Enhanced Rooting

For researchers, scientists, and professionals in drug development and agriculture, the quest for more effective and reliable methods of vegetative propagation is ongoing. Adventitious root formation is a critical step in this process, and for decades, auxins like indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) have been the cornerstone of rooting protocols.[1] However, these conventional auxins are not without their limitations, most notably the instability of IAA to light and biological degradation.[1] This guide introduces 7-methylindole-3-acetic acid (7-Me-IAA), a promising auxin analogue designed to overcome these challenges and enhance adventitious root development.[2]

This compound is a synthetic auxin that shares the core indole-3-acetic acid structure but is distinguished by a methyl group at the 7th position of the indole ring.[3] This seemingly minor modification has significant implications for its biological activity and stability, potentially offering a more sustained and potent rooting response. This document provides a comprehensive overview of 7-Me-IAA, its proposed mechanism of action, and detailed protocols for its application in adventitious root formation.

The Rationale Behind this compound: A Slow-Release Hypothesis

The efficacy of an exogenously applied auxin is intrinsically linked to its stability and its ability to reach and act upon the target tissues over a sufficient period. The primary advantage of 7-Me-IAA is believed to lie in its enhanced stability compared to IAA. The methyl group at the 7-position may sterically hinder the enzymatic degradation that readily breaks down IAA in plant tissues and rooting media.[1]

This increased stability suggests that 7-Me-IAA may function as a slow-release form of auxin .[4] Rather than providing a short-lived spike in auxin concentration, 7-Me-IAA likely offers a more prolonged and consistent supply of auxin activity at the site of root initiation. This sustained signaling can be crucial for the complex cellular processes involved in dedifferentiation of cells and the subsequent development of root primordia.[5][6]

Mechanism of Action: The Auxin Signaling Cascade

While specific research on the 7-Me-IAA signaling pathway is limited, its structural similarity to IAA strongly suggests that it acts through the established auxin signaling cascade.[7] The core of this pathway involves the perception of auxin by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors.[8][9]

Here is a proposed model for the mechanism of action of 7-Me-IAA:

  • Uptake and Potential Conversion: 7-Me-IAA is absorbed by the plant tissue. It may exert its effect directly or be slowly metabolized to a more active form.

  • Receptor Binding: 7-Me-IAA or its active metabolite binds to the TIR1/AFB receptor complex, promoting its interaction with Aux/IAA transcriptional repressors.[8]

  • Degradation of Repressors: This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[9][10]

  • Activation of Auxin Response Factors (ARFs): The degradation of Aux/IAA repressors liberates ARFs, which are transcription factors that can then activate the expression of auxin-responsive genes.[9]

  • Gene Expression and Root Development: The activation of these genes initiates a cascade of cellular events, including cell division, differentiation, and ultimately, the formation of adventitious root primordia.

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell 7_Me_IAA_ext This compound (Applied Exogenously) 7_Me_IAA_int 7-Me-IAA (Intracellular) 7_Me_IAA_ext->7_Me_IAA_int Uptake TIR1_AFB TIR1/AFB Receptor Complex 7_Me_IAA_int->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes interaction with ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Root_Formation Adventitious Root Formation Auxin_Response_Genes->Root_Formation Leads to

Caption: Proposed signaling pathway for 7-Me-IAA in adventitious root formation.

Comparative Efficacy: 7-Me-IAA vs. Conventional Auxins

While extensive comparative studies are still emerging, the rationale for using 7-Me-IAA is based on its potential for greater stability and sustained action. The following table summarizes the key differences and expected advantages of 7-Me-IAA compared to IAA and IBA.

FeatureIndole-3-Acetic Acid (IAA)Indole-3-Butyric Acid (IBA)This compound (7-Me-IAA)
Source Naturally occurring in plants[7]Naturally occurring and synthetic[1]Synthetic[3]
Stability Low; susceptible to light and enzymatic degradation[1]Higher than IAA[1]Presumed high due to methyl group
Mode of Action Direct action as a primary auxin[7]Can be converted to IAA; also has intrinsic activity[11]Likely a combination of direct action and slow release
Application Widely used, but often requires higher concentrations or frequent reapplicationThe most common auxin for commercial rooting preparations[12]Emerging as a potentially more efficient alternative
Expected Outcome Good rooting, but can be inconsistentReliable and consistent rooting[13]Potentially more robust and uniform root systems

Experimental Protocols for Adventitious Root Formation

The following protocols provide a framework for utilizing 7-Me-IAA to induce adventitious roots in plant cuttings. It is crucial to note that optimal concentrations and application methods will vary depending on the plant species and the physiological state of the cuttings. Therefore, a preliminary dose-response experiment is highly recommended.

Protocol 1: Stock Solution Preparation

Materials:

  • This compound (powder)[3]

  • Ethanol or 1N NaOH (for dissolving)

  • Sterile distilled water

  • Sterile volumetric flasks

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Weighing: Accurately weigh the desired amount of 7-Me-IAA powder.

  • Dissolving: In a sterile volumetric flask, dissolve the 7-Me-IAA powder in a small volume of ethanol or 1N NaOH. Gentle warming may be required.

  • Dilution: Once fully dissolved, bring the solution to the final volume with sterile distilled water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Storage: Store the stock solution in a sterile, light-protected container at 4°C.

Protocol 2: Quick Dip Method for Cuttings

This method is suitable for a large number of cuttings and is a common commercial practice.[14]

Materials:

  • Prepared cuttings (basal end freshly cut)

  • 7-Me-IAA working solutions (e.g., 500, 1000, 2000 ppm)

  • Beakers

  • Rooting medium (e.g., peat, perlite, vermiculite)

  • Trays or pots

Procedure:

  • Prepare Working Solutions: Dilute the 7-Me-IAA stock solution to the desired final concentrations.

  • Treatment: Dip the basal 1-2 cm of each cutting into the 7-Me-IAA solution for 5-10 seconds.

  • Planting: Immediately plant the treated cuttings into the rooting medium.

  • Incubation: Place the trays or pots in a high-humidity environment (e.g., under a misting system or covered with a plastic dome) with appropriate light and temperature conditions.

  • Evaluation: After a species-dependent period (typically 2-6 weeks), gently remove the cuttings and evaluate rooting percentage, number of roots, and root length.

Protocol 3: Agar-Based Rooting Assay

This method is ideal for controlled laboratory experiments and allows for easy observation of root development.

Materials:

  • Plant explants (e.g., hypocotyls, leaf discs)

  • Basal salt medium (e.g., Murashige and Skoog)

  • Sucrose

  • Agar or other gelling agent

  • 7-Me-IAA stock solution

  • Petri dishes or culture vessels

  • Sterile workspace (laminar flow hood)

Procedure:

  • Medium Preparation: Prepare the basal salt medium with sucrose and adjust the pH. Add the gelling agent and autoclave.

  • Adding 7-Me-IAA: After the medium has cooled to approximately 50-60°C, add the filter-sterilized 7-Me-IAA stock solution to achieve the desired final concentrations (e.g., 0.1, 1.0, 10 µM).

  • Plating: Pour the medium into sterile petri dishes or culture vessels and allow it to solidify.

  • Explant Placement: Place the sterile explants onto the surface of the medium.

  • Incubation: Seal the plates and incubate in a growth chamber with controlled light and temperature.

  • Data Collection: Periodically observe the explants and record the time of root initiation, number of roots, and root length.

Experimental_Workflow Start Start: Prepare Plant Cuttings Stock_Solution Prepare 7-Me-IAA Stock Solution Start->Stock_Solution Working_Solutions Prepare Working Solutions (e.g., 500, 1000, 2000 ppm) Stock_Solution->Working_Solutions Treatment Treat Cuttings (Quick Dip or Agar Assay) Working_Solutions->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Data_Collection Collect Data: - Rooting Percentage - Number of Roots - Root Length Incubation->Data_Collection End End: Analysis Data_Collection->End

Caption: A generalized workflow for adventitious root induction using 7-Me-IAA.

Self-Validating Systems and Controls

For robust and reproducible results, it is essential to include proper controls in every experiment:

  • Negative Control: A group of cuttings treated with the solvent used to dissolve the 7-Me-IAA (e.g., 50% ethanol) but without the auxin. This control accounts for any effects of the solvent itself.

  • Positive Control: A group of cuttings treated with a standard auxin, such as IBA or IAA, at a known effective concentration. This provides a benchmark against which to evaluate the efficacy of 7-Me-IAA.

  • Dose-Response Curve: Testing a range of 7-Me-IAA concentrations will help to identify the optimal concentration for the specific plant species and explant type.

Conclusion and Future Directions

This compound represents a valuable addition to the toolkit for plant propagation and research. Its potential for increased stability and sustained auxin activity makes it a compelling alternative to conventional rooting hormones. The protocols and insights provided in this guide offer a solid foundation for researchers and professionals to begin exploring the benefits of 7-Me-IAA in their own applications.

Further research is needed to fully elucidate the metabolism and transport of 7-Me-IAA within plant tissues and to conduct broad-scale comparative studies across a wider range of plant species. As our understanding of this promising molecule grows, so too will its potential to enhance the efficiency and success of adventitious root formation in both research and commercial settings.

References

Application Notes & Protocols: Experimental Use of 7-Methylindole-3-Acetic Acid in Agriculture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers on the experimental application of 7-methylindole-3-acetic acid (7-Me-IAA), a synthetic auxin analog, in agricultural and plant science research. Indole-3-acetic acid (IAA) is the principal native auxin, a class of phytohormones that governs nearly every aspect of plant growth and development.[1] However, the in vivo efficacy of exogenously applied IAA is often limited by its rapid metabolic degradation. 7-Me-IAA, a derivative with a methyl group on the 7th position of the indole ring, presents a promising alternative. This modification is hypothesized to enhance metabolic stability, potentially leading to prolonged and more potent bioactivity. These notes detail the rationale, core experimental protocols for evaluating efficacy, analytical methodologies for quantification, and best practices for the safe and effective use of this compound.

Section 1: Rationale and Scientific Background

The Role of Auxin in Plant Development

Auxins like IAA are critical signaling molecules that orchestrate fundamental plant processes, including cell elongation, division, and differentiation.[1][2] They are responsible for phenomena such as apical dominance, root initiation, and tropic responses. The concentration and distribution of IAA within plant tissues form gradients that are essential for proper development.[3] This hormonal balance is tightly regulated through biosynthesis, transport, and metabolic inactivation (conjugation and degradation).[4][5]

The Limitation of Natural IAA: Metabolic Instability

A primary challenge in the agricultural application of natural IAA is its susceptibility to rapid enzymatic oxidation. The indole ring can be broken down, inactivating the hormone. This metabolic instability means that exogenously applied IAA has a short half-life in plant tissues and soil, often requiring high concentrations to elicit a desired response.

The 7-Me-IAA Hypothesis: Enhanced Stability and Potency

Synthetic auxins are widely used in agriculture because they are typically more stable than IAA.[5] The strategic placement of a methyl group on the indole-3-acetic acid backbone, specifically at the 7-position, is a rational design approach to block sites vulnerable to oxidative degradation. It is hypothesized that this modification sterically hinders the enzymes responsible for auxin catabolism, thereby increasing the compound's persistence and bioavailability in the plant. This could lead to:

  • Enhanced Root Development: Prolonged auxin activity at the site of application can more effectively stimulate adventitious root formation.[6]

  • Improved Overall Vigor: Sustained auxin signaling may lead to more robust cell elongation and division throughout the plant.[6]

  • Greater Efficacy at Lower Concentrations: Increased stability could mean that lower doses are required to achieve the same biological effect, reducing costs and environmental load.

The following diagram illustrates the structural difference and the hypothesized impact on metabolic stability.

Caption: Structural comparison of IAA and 7-Me-IAA and its hypothesized effect on stability.

Section 2: Compound Properties and Preparation

Before initiating bioassays, it is critical to understand the physicochemical properties of 7-Me-IAA and prepare stock solutions accurately.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[6]
Molecular Weight 189.21 g/mol [6]
Appearance Yellowish to off-white crystalline powder[6]
Melting Point 178-186 °C[6]
Purity ≥ 99% (HPLC recommended)[6]
Storage 0-8 °C, protect from light[6][7]
Protocol 2.1: Preparation of Stock Solutions

Causality: 7-Me-IAA is poorly soluble in water but soluble in polar organic solvents. A concentrated stock solution in a solvent is necessary for creating accurate aqueous dilutions for bioassays. Ethanol or DMSO are commonly used. Using a sterile solvent and filter-sterilizing the final stock prevents microbial contamination, which is crucial for long-term experiments.

Materials:

  • This compound powder (≥99% purity)

  • Anhydrous ethanol or Dimethyl sulfoxide (DMSO)

  • Sterile 1.5 mL microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filters

Procedure:

  • Weighing: On a calibrated analytical balance, accurately weigh 18.92 mg of 7-Me-IAA powder. This mass is chosen to simplify molarity calculations.

  • Dissolution: Transfer the powder to a sterile vial. Add 10 mL of anhydrous ethanol (or DMSO) to the vial. This will create a 10 mM (millimolar) stock solution.

  • Solubilization: Vortex thoroughly until the powder is completely dissolved.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm filter into a new sterile, light-protected (amber) container.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes (e.g., 500 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability. For immediate use, store at 4°C for up to one week.

Section 3: Core Experimental Protocols - Bioassays

Bioassays are essential for quantifying the biological activity of a plant growth regulator.[2] The following protocols are standard methods for evaluating auxin activity. For every experiment, it is critical to include a negative control (vehicle solvent only), a positive control (natural IAA), and the experimental compound (7-Me-IAA) across a range of concentrations.

Protocol 3.1: Arabidopsis thaliana Root Elongation Inhibition Assay

Rationale: Auxins exhibit a dose-dependent effect on root growth; at low concentrations, they can stimulate it, but at higher concentrations, they become inhibitory.[2] This assay uses the degree of root growth inhibition to quantify auxin activity. Arabidopsis is an ideal model organism due to its rapid life cycle and well-characterized genetics.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium, pH 5.7

  • 1% (w/v) Agar or 0.7% (w/v) Phytagel

  • Square Petri plates (100x100 mm)

  • 10 mM stock solutions of IAA and 7-Me-IAA

  • Ethanol (vehicle control)

  • Growth chamber (22°C, 16h light/8h dark cycle)

Procedure:

  • Plate Preparation: Prepare sterile MS medium with agar. After autoclaving and cooling to ~50-60°C, add the auxin treatments. For a final concentration of 1 µM, add 1 µL of the 10 mM stock per 10 mL of media. Prepare plates for each condition:

    • Control (MS + Ethanol vehicle)

    • IAA (e.g., 0.01, 0.1, 1, 10 µM)

    • 7-Me-IAA (e.g., 0.01, 0.1, 1, 10 µM)

  • Seed Sterilization & Plating: Surface sterilize Arabidopsis seeds and place them in a straight line on the surface of the prepared plates.

  • Stratification: Wrap and seal the plates. Store at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth: Transfer the plates to a growth chamber and orient them vertically so that the roots grow down along the surface of the medium.

  • Data Collection: After 5-7 days of growth, remove the plates and scan them using a high-resolution flatbed scanner.

  • Analysis: Use image analysis software (e.g., ImageJ) to measure the length of the primary root for at least 15-20 seedlings per condition. Calculate the average root length and standard error. Plot the root length as a function of auxin concentration.

Protocol 3.2: Mung Bean (Vigna radiata) Adventitious Rooting Assay

Rationale: One of the most significant commercial uses of auxins is to promote the formation of adventitious roots on stem cuttings for vegetative propagation.[6] This assay provides a direct measure of this commercially relevant activity.

Materials:

  • Mung bean seeds

  • Vermiculite or sand

  • Small pots or trays

  • Razor blades

  • Glass vials or small beakers

  • Test solutions (Control, IAA, 7-Me-IAA) prepared in a buffer (e.g., 10 mM MES buffer, pH 6.0).

Procedure:

  • Seedling Growth: Germinate mung bean seeds in darkness for 7-10 days in moist vermiculite until the hypocotyls are 8-10 cm long.

  • Cutting Preparation: Using a razor blade, carefully excise cuttings by making a transverse cut below the cotyledons. Remove the cotyledons.

  • Treatment Application: Place the base of 5-10 cuttings into vials containing the different test solutions (e.g., 0, 1, 10, 100 µM of IAA or 7-Me-IAA).

  • Incubation: Keep the vials in a high-humidity environment under low light for 5-7 days. Replenish the solutions as needed.

  • Data Collection: After the incubation period, count the number of emerged adventitious roots on each cutting.

  • Analysis: Calculate the average number of roots per cutting for each treatment. Statistically compare the treatments to determine significant differences.

The following diagram outlines the general workflow for conducting these bioassays.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare 10 mM Stock Solutions (7-Me-IAA, IAA, Vehicle) B Create Serial Dilutions in Sterile Growth Medium or Buffer A->B D Apply Treatments to Plants B->D C Prepare Plant Material (e.g., Plate Arabidopsis Seeds or Prepare Mung Bean Cuttings) C->D E Incubate Under Controlled Growth Conditions D->E F Acquire Data (e.g., Scan Plates, Count Roots) E->F G Quantify Phenotypes (Measure Root Length, etc.) F->G H Statistical Analysis & Visualization (Dose-Response Curves) G->H

Caption: A generalized workflow for plant growth regulator bioassays.

Section 4: Analytical Methodologies

To fully understand the compound's behavior, it is necessary to measure its concentration within plant tissues over time. This confirms uptake and provides data on metabolic stability.

Protocol 4.1: Quantification of 7-Me-IAA in Plant Tissue by LC-MS/MS

Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecules like phytohormones from complex biological matrices.[8] Isotope dilution, using a stable isotope-labeled internal standard, provides the most accurate quantification by correcting for sample loss during extraction and purification.

Materials:

  • Plant tissue (e.g., roots, shoots) from treated plants

  • Liquid nitrogen

  • Extraction buffer (e.g., 80% methanol with 1% acetic acid)

  • Stable isotope-labeled internal standard (e.g., ¹³C₆-IAA, if 7-Me-IAA standard is unavailable, for method development)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure (Abbreviated):

  • Harvest & Flash Freeze: Harvest plant tissue at designated time points post-treatment and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

  • Homogenization: Homogenize the frozen tissue to a fine powder.

  • Extraction: Add a precise amount of internal standard to a known mass of tissue powder. Add cold extraction buffer, vortex, and incubate at 4°C.

  • Purification: Centrifuge to pellet debris. Pass the supernatant through an activated SPE cartridge to remove interfering compounds. Elute the auxin fraction with a suitable solvent.

  • Analysis: Evaporate the eluate to dryness and reconstitute in a small volume of mobile phase. Inject the sample into the LC-MS/MS system.

  • Quantification: Develop a method using Selected Reaction Monitoring (SRM) for the specific parent-daughter ion transitions of 7-Me-IAA and the internal standard. Quantify the amount of 7-Me-IAA by comparing its peak area to that of the known concentration of the internal standard.

Section 5: Data Interpretation and Expected Outcomes

Hypothetical Dose-Response Data

The following table presents a hypothetical outcome from the Arabidopsis root elongation assay, demonstrating the expected increased potency of 7-Me-IAA.

| Treatment Concentration (µM) | Average Primary Root Length (mm) ± SE | | :--- | :---: | :---: | | | IAA (Positive Control) | 7-Me-IAA | | 0 (Control) | 25.1 ± 1.2 | 25.1 ± 1.2 | | 0.01 | 22.5 ± 1.1 | 18.3 ± 0.9 | | 0.1 | 15.3 ± 0.8 | 9.7 ± 0.5 | | 1.0 | 8.2 ± 0.4 | 4.1 ± 0.2 | | 10.0 | 4.5 ± 0.3 | 2.3 ± 0.1 |

Interpretation: In this hypothetical dataset, 7-Me-IAA shows a stronger inhibitory effect on root growth at every concentration compared to IAA, suggesting it has higher biological activity. This would support the hypothesis that its enhanced stability leads to a more potent physiological response.

Auxin Signaling Context

7-Me-IAA, as an analog of IAA, is expected to function through the established auxin signaling pathway. It likely binds to the TIR1/AFB family of F-box protein receptors, promoting the degradation of Aux/IAA transcriptional repressors and thereby activating the expression of auxin-responsive genes.[5]

G cluster_nucleus Cell Nucleus Auxin 7-Me-IAA TIR1 TIR1/AFB Receptor Auxin->TIR1 binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA targets for degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF represses DNA Auxin Response Element (DNA) ARF->DNA binds to Genes Auxin-Responsive Genes DNA->Genes activates transcription Response Cell Elongation, Rooting, etc. Genes->Response

Caption: The canonical auxin signaling pathway where 7-Me-IAA is expected to act.

Section 6: Safety and Handling

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling 7-Me-IAA powder and concentrated stock solutions.

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discard solutions into the environment.

Environmental Considerations: As a potent, potentially persistent plant growth regulator, care must be taken to avoid unintended release into the environment. All treated plant material and soil should be autoclaved or incinerated before disposal.

References

Application Note & Protocol: A Validated Bioassay for Determining the Activity of 7-Methylindole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Methylindole-3-Acetic Acid (7-Me-IAA) and the Need for a Robust Bioassay

This compound (7-Me-IAA) is a synthetic analog of the primary plant hormone auxin, indole-3-acetic acid (IAA)[1]. Like its natural counterpart, 7-Me-IAA is recognized for its role in plant growth regulation, particularly in promoting root development and enhancing overall plant vigor[1]. The methylation at the 7th position of the indole ring potentially alters its chemical properties and biological activity, making it a person of interest for agricultural research, crop improvement, and the development of novel plant growth regulators. Understanding the precise biological activity of 7-Me-IAA is crucial for its effective application and for elucidating the structure-activity relationships of auxin compounds.

This application note provides a detailed, validated protocol for a bioassay to determine the auxin-like activity of 7-Me-IAA. We will focus on the etiolated cucumber hypocotyl elongation assay, a sensitive, rapid, and reliable method for quantifying auxin activity[2][3]. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the experimental procedure, data analysis, and the underlying scientific principles.

Principle of the Bioassay: The Acid Growth Hypothesis in Action

The bioassay is based on the "acid growth" hypothesis, a fundamental concept in auxin biology. Auxins promote cell elongation by increasing the extensibility of the plant cell wall. This is achieved through the activation of plasma membrane H+-ATPases, which pump protons into the apoplast (the space outside the cell membrane). The resulting acidification of the cell wall activates enzymes called expansins, which disrupt the hydrogen bonds between cellulose microfibrils and other cell wall polysaccharides. This "loosening" of the cell wall allows the cell to expand under the force of turgor pressure.

The canonical auxin signaling pathway that leads to this response is a well-characterized cascade of molecular events[4][5][6][7]. In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," promoting the interaction between Aux/IAA proteins and the TIR1/AFB F-box protein, a component of the SCF-TIR1/AFB ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor proteins by the 26S proteasome. The degradation of Aux/IAA proteins liberates the ARFs, allowing them to activate the transcription of genes involved in cell elongation, including those encoding for H+-ATPases and expansins.

Our bioassay will quantify the auxin-like activity of 7-Me-IAA by measuring the elongation of hypocotyl sections from etiolated cucumber seedlings. The degree of elongation is directly proportional to the concentration of the auxin, allowing for the generation of a dose-response curve and the determination of the relative activity of 7-Me-IAA compared to a standard, such as IAA.

The Auxin Signaling Pathway

Caption: The canonical auxin signaling pathway leading to cell elongation.

Experimental Protocol: Etiolated Cucumber Hypocotyl Elongation Bioassay

This protocol is adapted from established methods for auxin bioassays[2][3].

Materials and Reagents
  • Cucumber seeds (e.g., Cucumis sativus L.)

  • This compound (7-Me-IAA)

  • Indole-3-acetic acid (IAA) - as a positive control

  • Ethanol (for stock solution preparation)

  • Potassium chloride (KCl)

  • Calcium chloride (CaCl2)

  • Chloramphenicol

  • Petri dishes

  • Filter paper

  • Scalpel or razor blade

  • Ruler with millimeter markings

  • Incubator or growth chamber with controlled temperature and darkness

  • Shaker (optional)

  • Analytical balance

  • Spectrophotometer (for optional quantitative analysis)

Solutions and Media Preparation

1. Stock Solutions of Test Compounds:

  • Prepare a 1 mM stock solution of 7-Me-IAA in absolute ethanol.

  • Prepare a 1 mM stock solution of IAA in absolute ethanol.

  • Store stock solutions at -20°C in the dark.

2. Incubation Medium (per liter):

  • 2 mM KCl (0.149 g)

  • 0.1 mM CaCl2 (0.011 g)

  • 10 mg/L Chloramphenicol (as a bacteriostatic agent)

  • Adjust pH to 6.0-7.0. The assay is relatively insensitive to pH in this range[2].

3. Serial Dilutions:

  • From the 1 mM stock solutions, prepare a series of working solutions of 7-Me-IAA and IAA in the incubation medium. A typical concentration range to test would be from 10^-8 M to 10^-4 M.

  • Include a negative control with only the incubation medium (and a corresponding amount of ethanol as used in the highest concentration of the test compounds).

Parameter Value
Cucumber Seed Germination
Temperature25-28°C
Light ConditionsComplete darkness
Duration4-5 days
Hypocotyl Section Incubation
Temperature25-28°C
Light ConditionsComplete darkness
Duration3-24 hours
Incubation Medium
KCl2 mM
CaCl20.1 mM
Chloramphenicol10 mg/L

Experimental Workflow

BioassayWorkflow A 1. Seed Germination (Cucumber seeds in darkness, 4-5 days) B 2. Hypocotyl Section Excision (Cut 5-10 mm sections from etiolated seedlings) A->B Seedlings are ready C 3. Incubation (Sections in Petri dishes with test solutions) B->C Randomize sections into treatments D 4. Measurement (Measure the final length of hypocotyl sections) C->D After 3-24 hours incubation E 5. Data Analysis (Calculate elongation and plot dose-response curves) D->E Record data

Caption: A streamlined workflow for the etiolated cucumber hypocotyl elongation bioassay.

Step-by-Step Methodology
  • Seed Germination:

    • Sow cucumber seeds on moist filter paper in Petri dishes or in trays with vermiculite.

    • Incubate in complete darkness at 25-28°C for 4-5 days, or until the hypocotyls are 3-5 cm long and straight. All manipulations from this point should be performed under a dim green safelight, as other light wavelengths can affect hypocotyl elongation.

  • Hypocotyl Section Excision:

    • Gently remove the etiolated seedlings.

    • Using a sharp scalpel or razor blade, excise 5-10 mm sections from the region 2-3 mm below the cotyledons. Consistency in the location of the excision is key for reproducible results.

  • Incubation:

    • Randomly distribute a set number of hypocotyl sections (e.g., 10 sections) into each Petri dish containing 5-10 mL of the respective test solution (different concentrations of 7-Me-IAA, IAA, and the negative control).

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the Petri dishes in complete darkness at 25-28°C for 3 to 24 hours. A 3-hour incubation is often sufficient to see a significant response[2]. The optimal incubation time may need to be determined empirically.

  • Measurement:

    • After the incubation period, carefully remove the hypocotyl sections from the solutions.

    • Place them on a flat surface and measure their final length to the nearest 0.1 mm using a ruler or a digital caliper. Alternatively, the fresh weight of the sections can be measured as an indicator of growth[3].

Data Analysis and Interpretation

  • Calculate Elongation:

    • For each hypocotyl section, calculate the elongation by subtracting the initial length from the final length.

    • Calculate the average elongation and standard deviation for each treatment group.

  • Dose-Response Curve:

    • Plot the average elongation (or percentage increase in length relative to the negative control) on the y-axis against the logarithm of the molar concentration of the test compound on the x-axis.

    • This will generate a dose-response curve, which is typically sigmoidal[8].

  • Determination of EC50:

    • From the dose-response curve, determine the EC50 value for both 7-Me-IAA and IAA. The EC50 is the concentration of the compound that produces 50% of the maximum response.

    • The relative activity of 7-Me-IAA can be expressed as a ratio of its EC50 to that of IAA.

Concentration (M) Average Elongation (mm) ± SD (7-Me-IAA) Average Elongation (mm) ± SD (IAA)
0 (Control)0.5 ± 0.10.5 ± 0.1
10⁻⁸Data to be filled by the userData to be filled by the user
10⁻⁷Data to be filled by the userData to be filled by the user
10⁻⁶Data to be filled by the userData to be filled by the user
10⁻⁵Data to be filled by the userData to be filled by the user
10⁻⁴Data to be filled by the userData to a be filled by the user

Assay Validation and Self-Validating Systems

To ensure the trustworthiness of the results, the following validation steps should be incorporated:

  • Positive Control: Always include a standard auxin, such as IAA, to confirm that the biological system is responsive. The results for IAA should be consistent with historical data.

  • Negative Control: A treatment with the incubation medium and the solvent used for the stock solutions is essential to determine the basal level of elongation.

  • Reproducibility: The experiment should be repeated at least three times to ensure the reproducibility of the results.

  • Specificity: While the hypocotyl elongation assay is relatively specific for auxins, it's important to be aware of potential confounding factors. The insensitivity of this assay to gibberellins and cytokinins at lower concentrations is a key advantage[2].

Conclusion

The etiolated cucumber hypocotyl elongation bioassay is a robust and sensitive method for determining the auxin-like activity of this compound. By following the detailed protocol and data analysis procedures outlined in this application note, researchers can obtain reliable and reproducible data to characterize this and other auxin analogs. This will contribute to a deeper understanding of auxin biology and facilitate the development of new tools for agriculture and plant science.

References

Application Notes & Protocols: Investigating 7-Methylindole-3-Acetic Acid in Stress Resilience

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: A New Axis in Stress Resilience

Biological resilience is the intrinsic ability of a cell, tissue, or organism to withstand, adapt to, and recover from stressors.[1] At the molecular level, this involves a complex interplay of signaling pathways that detect damage and orchestrate repair, promoting survival over apoptosis or senescence.[1] Chronic or overwhelming stress, particularly oxidative stress and neuroinflammation, can exhaust these protective mechanisms, contributing to the pathophysiology of numerous conditions, from neurodegenerative diseases to psychiatric disorders.[2][3][4]

The gut-brain axis has emerged as a critical regulator of stress responses. Microbial metabolites, in particular, are gaining attention as key signaling molecules in this communication pathway.[5] Indole-3-acetic acid (IAA), a tryptophan metabolite produced by commensal gut bacteria, has demonstrated significant biological activity, including the ability to ameliorate depression-like behaviors and suppress the hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis in animal models of chronic stress.[6] Furthermore, IAA can induce a generalized stress response in bacteria, enhancing their tolerance to a variety of environmental insults.[7]

This document introduces 7-methylindole-3-acetic acid (7-Me-IAA) , a stable analog and potential pro-drug of IAA.[8][9] As a methyl ester of IAA, 7-Me-IAA may offer advantages in terms of stability and bioavailability, making it a valuable tool for investigating the therapeutic potential of the indole signaling pathway in stress resilience. We provide a hypothesized mechanism of action and detailed protocols for assessing the efficacy of 7-Me-IAA in both cellular and preclinical models of stress.

II. Hypothesized Mechanism of Action

We propose that 7-Me-IAA functions as a pro-drug, delivering the bioactive IAA molecule to target cells. Exogenously administered 7-Me-IAA is expected to readily cross cell membranes due to its increased lipophilicity. Once inside the cell, ubiquitous intracellular esterases can hydrolyze the methyl ester bond, releasing active indole-3-acetic acid (IAA).[9]

The liberated IAA can then engage multiple downstream pathways to bolster stress resilience:

  • Cellular Stress Response Activation: IAA may trigger the expression of general stress response genes, including heat shock proteins and antioxidant enzymes, pre-conditioning the cell to better withstand subsequent insults.[7]

  • Neuroprotective Signaling: IAA can mitigate oxidative damage by activating key transcription factors like Nrf2, which upregulates a suite of antioxidant and detoxification enzymes.[10] Concurrently, it may suppress pro-inflammatory pathways such as NF-κB.[10]

  • Systemic HPA Axis Modulation: At the organismal level, IAA has been shown to normalize the hyperactivation of the HPA axis, a central neuroendocrine system that governs the stress response.[6] This is achieved by reducing the release of stress hormones like corticosterone.[6]

The following diagram illustrates this proposed mechanism.

Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Space cluster_2 Cellular Outcomes cluster_3 Systemic Outcome 7-Me-IAA_ext This compound (7-Me-IAA) 7-Me-IAA_int 7-Me-IAA 7-Me-IAA_ext->7-Me-IAA_int Membrane Permeation IAA Indole-3-acetic acid (IAA) 7-Me-IAA_int->IAA Hydrolysis Nrf2 ↑ Nrf2 Pathway IAA->Nrf2 Activates NFkB ↓ NF-κB Pathway IAA->NFkB Inhibits HSP ↑ Heat Shock Proteins IAA->HSP Induces HPA Normalization of HPA Axis IAA->HPA Modulates Esterases Intracellular Esterases Esterases->7-Me-IAA_int

Caption: Proposed mechanism of 7-Me-IAA action.

III. Application 1: In Vitro Assessment of Cytoprotection

This section provides protocols to evaluate the ability of 7-Me-IAA to protect cells from oxidative stress-induced damage. The human neuroblastoma cell line SH-SY5Y is used as an example, given its relevance to neuroprotection studies.[11]

Experimental Workflow: In Vitro Cytoprotection

In_Vitro_Workflow cluster_assessment Assessment Endpoints A 1. Cell Culture (e.g., SH-SY5Y cells) B 2. Pre-treatment with 7-Me-IAA (Dose-response, 24h) A->B C 3. Induction of Stress (e.g., H₂O₂ for 4-6h) B->C D 4. Resilience Assessment C->D E Cell Viability (MTT Assay) D->E F ROS Levels (DCFH-DA Assay) D->F G Mitochondrial Health (JC-1 Assay) D->G

Caption: Workflow for in vitro cellular stress resilience assays.

Protocol 1.1: Cell Culture and Plating
  • Culture: Maintain SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ humidified incubator.

  • Plating: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours before treatment.

Protocol 1.2: 7-Me-IAA Pre-treatment and Stress Induction
  • Stock Solution: Prepare a 10 mM stock solution of 7-Me-IAA in DMSO. Store at -20°C.

  • Pre-treatment: Dilute the stock solution in fresh culture medium to final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old medium with the 7-Me-IAA-containing medium and incubate for 24 hours. Include a vehicle control (DMSO equivalent).

  • Stress Induction: Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free medium. The optimal concentration should be determined empirically (typically 100-500 µM) to induce ~50% cell death (IC50) in 4-6 hours.

  • Procedure: After the 24-hour pre-treatment, remove the medium and add the H₂O₂ solution to the wells. Incubate for 4-6 hours. Include a non-stressed control group.

Protocol 1.3: Cellular Resilience Assays

A. Cell Viability (MTT Assay)

  • After stress induction, remove the H₂O₂-containing medium.

  • Add 100 µL of fresh medium and 10 µL of 12 mM MTT stock solution to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of DMSO to each well and mix thoroughly to dissolve the crystals.

  • Measure absorbance at 570 nm using a microplate reader. Express results as a percentage of the non-stressed control.

B. Intracellular ROS Levels (DCFH-DA Assay)

  • After stress induction, wash cells twice with warm PBS.

  • Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.

  • Incubate for 30 minutes at 37°C in the dark.

  • Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) using a fluorescence plate reader. Express results as a percentage of the H₂O₂-only treated group.

Data Summary: Expected In Vitro Results
ParameterVehicle Control (No Stress)Vehicle Control (+ H₂O₂)7-Me-IAA (+ H₂O₂)Causality
Cell Viability (%) 100%~50%>50% (Dose-dependent increase)7-Me-IAA protects against H₂O₂-induced cytotoxicity.
ROS Levels (%) Baseline~200-300%<200% (Dose-dependent decrease)7-Me-IAA scavenges or prevents the formation of ROS.
Mito. Potential High (Red Fl.)Low (Green Fl.)Increased Red/Green Ratio7-Me-IAA preserves mitochondrial integrity during oxidative stress.

IV. Application 2: In Vivo Neuroprotection and Behavioral Resilience

This section details a preclinical study to assess if 7-Me-IAA can mitigate the behavioral and physiological consequences of chronic stress using the Unpredictable Chronic Mild Stress (UCMS) mouse model.[6]

Experimental Workflow: In Vivo UCMS Study

In_Vivo_Workflow cluster_stress Weeks 1-5: UCMS & Treatment A Week 0 Acclimation & Baseline Testing B UCMS Protocol (Daily Stressors) A->B C Daily Treatment (Vehicle or 7-Me-IAA) A->C D Weeks 6-7 Behavioral Testing B->D C->D E Week 8 Sacrifice & Tissue Collection D->E F Biochemical Analysis E->F

Caption: Timeline for the in vivo chronic stress study.

Protocol 2.1: UCMS Induction
  • Animals: Use male C57BL/6 mice, 8 weeks old. House them individually.

  • Stressors: Apply a varied series of mild stressors daily for 5 weeks. The unpredictability is key to preventing habituation.

    • Examples: Cage tilt (45°), wet bedding, predator sounds/smells, light/dark cycle reversal, restraint stress, social isolation.

  • Schedule: Randomize the order and timing of stressors each week. A control group should be handled daily but not exposed to stressors.

Protocol 2.2: 7-Me-IAA Administration
  • Preparation: Suspend 7-Me-IAA in a vehicle of 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in saline.

  • Dosage: Based on pilot studies, a dose range of 10-50 mg/kg is a reasonable starting point.

  • Administration: Administer the compound or vehicle daily via oral gavage, 1 hour before the stressor is applied (if applicable).

Protocol 2.3: Behavioral Assays

A. Sucrose Preference Test (Anhedonia)

  • Habituation: For 48 hours, present mice with two identical bottles of 1% sucrose solution.

  • Deprivation: After habituation, deprive mice of water and food for 12 hours.

  • Test: Present each mouse with two pre-weighed bottles: one with 1% sucrose and one with plain water.

  • Measurement: After 2-4 hours, weigh the bottles again. Calculate sucrose preference as: (Weight of sucrose consumed / Total liquid consumed) * 100. A decrease in preference indicates anhedonia-like behavior.

B. Forced Swim Test (Behavioral Despair)

  • Apparatus: A glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

  • Procedure: Place the mouse in the cylinder for 6 minutes.

  • Scoring: Record the last 4 minutes of the session. Score the duration of immobility (floating passively). Increased immobility time is interpreted as a depression-like state.

Protocol 2.4: Biochemical Analysis
  • Sample Collection: At the end of the study, collect trunk blood into EDTA tubes for plasma. Perfuse animals with saline and harvest the brain. Dissect the hippocampus and prefrontal cortex.

  • HPA Axis Marker: Measure plasma corticosterone levels using a commercially available ELISA kit, following the manufacturer’s instructions.

  • Oxidative Stress Markers (Brain Tissue):

    • Prepare brain tissue homogenates in ice-cold buffer.

    • Measure lipid peroxidation using a Malondialdehyde (MDA) assay kit.

    • Measure antioxidant enzyme activity using Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) assay kits.

Data Summary: Expected In Vivo Results
GroupSucrose PreferenceImmobility Time (FST)Plasma CorticosteroneBrain MDA
Control High (~80%)LowNormalLow
UCMS + Vehicle Low (~50%)HighElevatedHigh
UCMS + 7-Me-IAA Increased (>65%)DecreasedNormalizedDecreased
Causality 7-Me-IAA reverses anhedonia, reduces behavioral despair, normalizes HPA axis hyperactivity, and reduces central oxidative stress.

V. References

  • Kotlarenko, K., et al. (2020). IN SEARCH OF BIOMARKERS OF RESILIENCE: MEASURING DONOR-SPECIFIC RESPONSES TO STRESS IN CELL-BASED ASSAYS. PMC - NIH. --INVALID-LINK--

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  • Conklin, D., et al. (2020). Live-Cell Assays for Cell Stress Responses Reveal New Patterns of Cell Signaling Caused by Mutations in Rhodopsin, α-Synuclein and TDP-43. Frontiers in Molecular Neuroscience. --INVALID-LINK--

  • Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. PMC - PubMed Central. --INVALID-LINK--

  • Medina-Torres, C.E., et al. (2022). Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. F1000Research. --INVALID-LINK--

  • Medina-Torres, C.E., et al. (2023). Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. PubMed. --INVALID-LINK--

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  • Medina-Torres, C.E., et al. (2022). Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. ResearchGate. --INVALID-LINK--

  • Medina-Torres, C.E., et al. (2022). Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. Discovery Research Portal - University of Dundee. --INVALID-LINK--

  • de la Vega, L., et al. (2024). Biological resilience in health and disease. Disease Models & Mechanisms. --INVALID-LINK--

  • Jazvinšćak Jembrek, M., & Vlainić, J. (2024). Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. MDPI. --INVALID-LINK--

  • Merck Millipore. (2020). Live-Cell Assays for Cell Stress Responses Reveal New Patterns of Cell Signaling Caused by Mutations in Rhodopsin, α-Synuclein and TDP-43. --INVALID-LINK--

  • Radak, D., et al. (2017). Oxidative Stress in the Brain: Basic Concepts and Treatment Strategies in Stroke. ResearchGate. --INVALID-LINK--

  • Radak, D., et al. (2017). Oxidative Stress in the Brain: Basic Concepts and Treatment Strategies in Stroke. MDPI. --INVALID-LINK--

  • Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. NIH. --INVALID-LINK--

  • Yu, D., et al. (2024). Psychological stress-induced microbial metabolite indole-3-acetate disrupts intestinal cell lineage commitment. PubMed. --INVALID-LINK--

  • Ionescu-Tucker, A., & Ciobica, A. (2022). Antioxidant Therapies for Neuroprotection—A Review. PMC - PubMed Central. --INVALID-LINK--

  • Zhao, D., et al. (2022). Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance. MDPI. --INVALID-LINK--

  • Jazvinšćak Jembrek, M., & Vlainić, J. (2023). Special Issue : Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection—2nd Edition. MDPI. --INVALID-LINK--

  • Ruiz-Cerezo, A., et al. (2021). Reduction of indole-3-acetic acid methyltransferase activity compensates for high-temperature male sterility in Arabidopsis. NIH. --INVALID-LINK--

  • Huang, Y., et al. (2022). Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress. MDPI. --INVALID-LINK--

  • Labeeuw, L., et al. (2016). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in Microbiology. --INVALID-LINK--

  • Donati, A. J., et al. (2013). Effects of Indole-3-Acetic Acid on the Transcriptional Activities and Stress Tolerance of Bradyrhizobium japonicum. PLOS One. --INVALID-LINK--

  • Snyder, H. R., & Pilgrim, F. J. (1950). Indole-3-Acetic Acid. Organic Syntheses. --INVALID-LINK--

  • PubChem. (n.d.). Methyl indole-3-acetate. --INVALID-LINK--

  • Li, M., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Methylindole-3-Acetic Acid for Rooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing 7-methylindole-3-acetic acid (7-Me-IAA) concentration for adventitious root formation. This document is designed for researchers and scientists in plant biology and drug development. It provides in-depth, field-proven insights and systematic protocols to help you successfully integrate 7-Me-IAA into your rooting experiments.

Foundational Knowledge: Understanding 7-Me-IAA in Rooting

What is this compound (7-Me-IAA)?

This compound (7-Me-IAA) is a synthetic analog of the natural plant hormone Indole-3-acetic acid (IAA), the most common and physiologically important native auxin.[1][2] Like other auxins, 7-Me-IAA is a plant growth regulator valued for its ability to promote root development and enhance overall plant vigor.[3] Its primary role in research and horticulture is to induce adventitious rooting—the formation of roots from non-root tissues like stems or leaves, which is critical for vegetative propagation.[4]

Mechanism of Action: How Does 7-Me-IAA Induce Rooting?

The rooting process is a complex developmental cascade regulated by hormones, with auxins playing the central role.[5] Adventitious root formation occurs in three main phases: induction, initiation, and expression.[6] 7-Me-IAA, acting as an IAA mimic, initiates this process by influencing gene expression.

The core mechanism involves the following steps:

  • Auxin Perception: Auxin binds to its receptor, which is part of an SCF-TIR1/AFB ubiquitin-ligase complex.

  • De-repression of Genes: This binding event targets transcriptional repressor proteins known as Aux/IAA for degradation.[6]

  • Gene Activation: With the repressors removed, Auxin Response Factors (ARFs) are free to bind to promoter regions of auxin-responsive genes, activating their transcription.[6][7]

  • Cellular Reprogramming: The activation of these genes, such as LATERAL ORGAN BOUNDARIES DOMAIN (LBD) and WUSCHEL-RELATED HOMEOBOX (WOX), leads to the de-differentiation of competent cells (e.g., cambium or pericycle cells) and their subsequent re-differentiation into root primordia.[6]

Below is a simplified diagram of the auxin signaling pathway that leads to the initiation of adventitious roots.

AuxinSignaling cluster_nucleus Nucleus Auxin 7-Me-IAA (Auxin) SCFTIR1 SCF-TIR1/AFB Complex Auxin->SCFTIR1 Binds AuxIAA Aux/IAA Repressor SCFTIR1->AuxIAA Targets for Degradation ARF ARF (Auxin Response Factor) AuxIAA->ARF Represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds & Activates RootingGenes Adventitious Rooting Genes (LBD, WOX) AuxRE->RootingGenes Transcription RootPrimordium Root Primordium Formation RootingGenes->RootPrimordium Leads to

Caption: Simplified auxin signaling pathway for adventitious root initiation.

Experimental Guide: Protocol for Optimizing 7-Me-IAA Concentration

Optimizing the auxin concentration is critical because the response is highly dose-dependent. While low concentrations stimulate root initiation, excessively high concentrations can be inhibitory or toxic, often leading to callus formation, stunted roots, or tissue death.[8][9] The optimal concentration varies significantly between plant species, explant type, and even cultivar.

The following protocol outlines a systematic dose-response experiment to determine the optimal 7-Me-IAA concentration for your specific application.

Step 1: Preparation of 7-Me-IAA Stock Solution

Proper preparation and storage of your auxin stock solution are essential for reproducible results.

  • Solubility: 7-Me-IAA, like IAA, is soluble in polar organic solvents such as ethanol or DMSO and can be dissolved in 1N NaOH before diluting with distilled water.

  • Protocol:

    • Weigh 10 mg of 7-Me-IAA powder (MW: 189.21 g/mol )[3].

    • Dissolve the powder in 1 mL of 100% ethanol or 1N NaOH in a sterile glass container.

    • Once fully dissolved, add sterile, deionized water to a final volume of 10 mL. This creates a 1 mg/mL (1000 ppm) stock solution.

    • Sterilize the solution using a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots, protected from light, at 4°C for short-term use (weeks) or -20°C for long-term storage (months).[10]

Step 2: Experimental Design

A well-designed experiment is key to obtaining clear, actionable data. We recommend a range-finding study followed by a more refined experiment.

Parameter Description
Plant Material Use uniform explants (e.g., stem cuttings of the same length, node number, and age).[9]
Basal Medium A standard rooting medium (e.g., half-strength Murashige and Skoog (MS) medium) with low or no cytokinin. A high auxin-to-cytokinin ratio favors rooting.[11][12]
Concentration Range Test a broad range of 7-Me-IAA concentrations. A logarithmic scale is often effective for initial screening.
Replicates Use a sufficient number of replicates (e.g., 10-15 cuttings per treatment group) to ensure statistical significance.
Control Group Always include a negative control group (0 mg/L 7-Me-IAA) to assess baseline rooting.[13]

Table 1: Example Dose-Response Experimental Setup

Treatment Group7-Me-IAA Conc. (mg/L)Volume of 1 mg/mL Stock per 100 mL Medium
1 (Control)00 µL
20.110 µL
30.550 µL
41.0100 µL
52.5250 µL
65.0500 µL
710.01000 µL
Step 3: Data Collection and Analysis

After a set incubation period (typically 2-6 weeks), collect data on the following parameters:

  • Rooting Percentage (%): (Number of rooted cuttings / Total number of cuttings) x 100.

  • Number of Roots per Cutting: The average count of primary roots on each rooted cutting.

  • Average Root Length (mm): The mean length of the longest root on each cutting.

  • Callus Formation: A qualitative score (e.g., 0=none, 1=slight, 2=moderate, 3=heavy).

  • Root Quality: A qualitative assessment of root morphology (e.g., thick and healthy vs. thin and brittle).

Analyze the data using appropriate statistical methods (e.g., ANOVA) to identify the concentration that yields the best overall rooting response.

The workflow for this optimization process is visualized below.

Caption: Workflow for optimizing 7-Me-IAA concentration for rooting.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might encounter during your experiments.

Q1: I'm not seeing any roots on my cuttings, even at higher 7-Me-IAA concentrations. What's wrong?

A1: A complete lack of rooting points to a fundamental issue with the system. Consider these factors:

  • Explant Viability and Competence: The plant material itself may not be competent to form roots. Use juvenile tissue, as it is generally more responsive.[14] The physiological state of the donor plant is also crucial.

  • Recalcitrant Species: Some plant species are notoriously difficult to root. These may require pre-treatments or the use of other hormones in combination with 7-Me-IAA.

  • Basal Medium and Culture Conditions: Ensure your basal medium formulation is appropriate for the species. Factors like light, temperature, and humidity must be optimized. Adventitious rooting is a multifactorial process controlled by both endogenous and environmental factors.[15][16]

  • 7-Me-IAA Degradation: Ensure your stock solution was stored correctly and is not degraded. Prepare a fresh stock if in doubt.[10]

Q2: My cuttings are forming a large amount of callus at the base but few or no roots. How can I fix this?

A2: This is a classic sign of an imbalanced hormone ratio, specifically an overly high auxin effect.

  • Excessive 7-Me-IAA Concentration: High auxin levels can promote undifferentiated cell division (callus) over organized root development.[11] Your optimal concentration is likely lower than the range you are testing. Reduce the 7-Me-IAA concentration in your next experiment.

  • Endogenous Cytokinin Levels: An intermediate auxin-to-cytokinin ratio promotes callus, while a high ratio favors roots.[11][12] If the explant has high endogenous cytokinin levels, you may need a higher 7-Me-IAA concentration to shift the balance, or consider a basal medium with no cytokinins.

Q3: The base of my cuttings is turning brown or black, and they eventually die.

A3: This issue is typically caused by phenolic oxidation, contamination, or chemical toxicity.

  • Phenolic Oxidation: When cuttings are wounded, they can release phenolic compounds that oxidize and turn brown/black, inhibiting growth. To mitigate this, work quickly, place explants immediately into an antioxidant solution (like ascorbic or citric acid), or add activated charcoal to the medium.[14]

  • Contamination: Ensure all materials and your workspace are sterile. Microbial contamination can quickly kill explants.

  • Auxin Toxicity: Very high concentrations of auxins can be phytotoxic. If you only see this browning at the highest concentrations, it is likely a sign of toxicity.

Q4: Rooting is successful, but the results are highly variable between replicates of the same treatment.

A4: Inconsistent results usually stem from a lack of uniformity in your experimental setup.

  • Explant Variability: Ensure all cuttings are as identical as possible. Source them from the same part of the donor plant, at the same developmental stage.

  • Inconsistent Application: If using a quick dip method, ensure the depth and duration of the dip are consistent for every cutting.[13] If adding to media, ensure the stock solution is mixed thoroughly before pouring plates or tubes.

  • Environmental Gradients: Check for variations in light, temperature, or humidity across your incubation shelves that could be affecting different replicates unevenly.

Caption: A decision tree for troubleshooting common rooting issues.

Frequently Asked Questions (FAQs)

Q: Is 7-Me-IAA better than standard auxins like IBA or NAA?

A: "Better" depends on the species and application. 7-Me-IAA is an analog of IAA.[3] Synthetic auxins like Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA) are often more stable than IAA and are widely used in propagation.[11][13] IBA is frequently considered the most effective for general use.[17] The advantage of a specific analog like 7-Me-IAA might be in its stability, uptake, or specific activity in a particular species. Empirical testing against standards like IBA and NAA is the only way to determine the most effective compound for your system.

Q: Can I use 7-Me-IAA in combination with other auxins?

A: Yes, mixtures of auxins (e.g., IBA and NAA) are sometimes more effective than single compounds.[18] This can be explored in secondary optimization experiments after determining the effective range for 7-Me-IAA alone.

Q: How does the method of application (quick dip vs. in-media) affect the optimal concentration?

A: The application method significantly impacts the required concentration.

  • Quick Dip: Involves dipping the cutting base in a concentrated hormone solution (e.g., 250-2000 mg/L) for a few seconds.[9][13]

  • In-Media: Involves continuous exposure to a low concentration of the hormone incorporated into the culture medium (e.g., 0.1-10 mg/L). Concentrations are not interchangeable between these methods. The in-media method is more common for in vitro tissue culture, while the quick dip is common for ex vitro cuttings.

Q: Does 7-Me-IAA require light to be effective?

A: While the rooting process itself can be influenced by light, the chemical activity of 7-Me-IAA is not light-dependent. However, auxin homeostasis and transport within the plant can be affected by light.[7] For consistency, conduct experiments under controlled photoperiod conditions. Note that auxin solutions, including 7-Me-IAA, should be stored protected from light to prevent degradation.[10][11]

References

troubleshooting 7-methylindole-3-acetic acid instability in media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 7-methylindole-3-acetic acid (7-Me-IAA). This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to ensure the successful application of 7-Me-IAA in your research. As a synthetic auxin, the stability of 7-Me-IAA in your experimental media is critical for obtaining reliable and reproducible results. This document offers insights into the factors affecting its stability and provides actionable protocols to mitigate potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (7-Me-IAA) and how does it compare to Indole-3-acetic acid (IAA)?

This compound (7-Me-IAA) is a synthetic analog of the natural plant hormone Indole-3-acetic acid (IAA).[1] Like IAA, it is expected to exhibit auxin activity, influencing cell division, elongation, and differentiation in plant tissues. The key structural difference is the presence of a methyl group at the 7th position of the indole ring. This substitution can potentially alter the molecule's chemical properties, including its stability, solubility, and interaction with auxin receptors. While direct comparative studies on the stability of 7-Me-IAA and IAA are limited, insights can be drawn from the behavior of other methylated indole compounds, which suggest that the position and nature of substituents can influence the molecule's susceptibility to degradation.[2]

Q2: How should I prepare a stock solution of 7-Me-IAA?

Proper preparation of a stock solution is the first step in ensuring the stability and efficacy of 7-Me-IAA. Due to its limited solubility in aqueous solutions, it is recommended to first dissolve the compound in a suitable organic solvent before preparing an aqueous stock.

  • Recommended Solvents: 7-Me-IAA is slightly soluble in Dimethyl sulfoxide (DMSO) and methanol.

  • Protocol: For a detailed, step-by-step protocol on preparing a stock solution, please refer to the "Experimental Protocols" section of this guide.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

Q3: Can I autoclave my media after adding 7-Me-IAA?

Q4: How does light affect the stability of 7-Me-IAA in my culture media?

Indole compounds, including IAA, are known to be sensitive to light, which can cause photodegradation. It is highly probable that 7-Me-IAA shares this characteristic. Therefore, it is crucial to protect your 7-Me-IAA-containing media and cultures from prolonged exposure to light.

  • Recommendation: Work with 7-Me-IAA under subdued light conditions. Store stock solutions and media in amber bottles or wrap them in aluminum foil. If your experimental setup requires illumination, consider using filtered light or conducting pilot studies to assess the rate of degradation under your specific conditions.

Q5: What is the optimal pH for media containing 7-Me-IAA?

The stability of IAA is known to be pH-dependent, with greater stability at neutral to slightly alkaline pH. While the optimal pH for 7-Me-IAA stability has not been definitively established, it is advisable to maintain the pH of your culture medium within the range of 5.5 to 7.0. Avoid highly acidic conditions, as they can promote the degradation of indole compounds.

Troubleshooting Guide

This section addresses common problems encountered when using 7-Me-IAA and provides a logical workflow for troubleshooting.

Problem 1: Inconsistent or No Biological Effect

Possible Causes & Troubleshooting Steps:

Auxin_Degradation_Pathway IAA Indole-3-acetic acid (IAA) (Active) Oxidation Oxidation IAA->Oxidation oxIAA 2-oxindole-3-acetic acid (oxIAA) (Inactive) Oxidation->oxIAA

References

Technical Support Center: Synthesis of 7-Methylindole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-methylindole-3-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important auxin analog. This compound serves as a crucial reagent in the development of anti-diabetic and anti-obesity agents and is a subject of interest in agricultural and biochemical research.[1][2]

The synthesis of substituted indoles, while well-established, is often fraught with challenges ranging from low yields to complex purification hurdles. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate these common issues.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound, which is most commonly approached via the Fischer indole synthesis.[3][4]

Question: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the potential causes and how can I improve it?

Answer: Low or no yield in the Fischer indole synthesis is a frequent issue stemming from several critical parameters. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, and its success is highly dependent on the stability of intermediates and the reaction conditions.

  • Causality & Solution:

    • Improper Catalyst Choice: The selection of the acid catalyst is paramount.[5] Strong Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are required to facilitate the key[4][4]-sigmatropic rearrangement.[3][6] If your reaction is sluggish, the catalyst may be too weak or deactivated. Conversely, overly harsh conditions (e.g., high concentrations of H₂SO₄ at elevated temperatures) can lead to substrate decomposition and polymerization, especially with sensitive substrates.[5]

      • Recommendation: Start with a milder catalyst system like glacial acetic acid with a catalytic amount of a stronger acid (e.g., HCl) or a Lewis acid like ZnCl₂.[6] Polyphosphoric acid (PPA) is often effective but can make the workup difficult.

    • Sub-optimal Temperature: The reaction requires thermal energy, but excessive heat can degrade the hydrazone starting material or the indole product.[7] The ideal temperature is highly substrate-dependent.

      • Recommendation: Begin with moderate temperatures (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If no conversion is observed, incrementally increase the temperature. Some modern variations of the Fischer synthesis can even proceed at room temperature.[6]

    • Purity of Starting Materials: The arylhydrazone intermediate must be pure. Impurities from the initial condensation step (e.g., unreacted 4-methylphenylhydrazine or the keto-ester) can interfere with the cyclization and lead to unwanted side products.

      • Recommendation: Purify the hydrazone intermediate by recrystallization before proceeding to the cyclization step. Ensure all solvents are anhydrous, as water can interfere with many Lewis acid catalysts.

    • Atmosphere Control: Some hydrazones and the resulting indoles can be sensitive to oxidation, especially at high temperatures.

      • Recommendation: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.[8]

Question: I am observing multiple spots on my TLC plate after the cyclization step. What are the likely side products and how can I minimize their formation?

Answer: The formation of multiple products indicates that side reactions are competing with the desired indole cyclization.

  • Causality & Solution:

    • Regioisomeric Indoles: If an unsymmetrical ketone is used to form the hydrazone, two different enamine tautomers can form, potentially leading to two different indole regioisomers. For this compound synthesis, the typical precursor is ethyl levulinate (ethyl 4-oxopentanoate), which is unsymmetrical. However, the electronics of the hydrazone generally favor the formation of the desired indole-3-acetic acid derivative.

    • Incomplete Reaction: The starting hydrazone may still be present.

    • Polymerization/Degradation: As mentioned, harsh acidic conditions and high heat can cause the starting materials or the electron-rich indole product to polymerize into intractable tars.[5]

    • Rearrangements: Under certain conditions, other rearrangements can compete with the desired pathway.

  • Minimization Strategies:

    • Optimize Acidity and Temperature: Use the mildest acid catalyst and lowest temperature that afford a reasonable reaction rate.

    • Controlled Addition: In some cases, adding the hydrazone slowly to the hot acid solution can help minimize the concentration of sensitive intermediates and reduce polymerization.

    • Use a Pre-formed Hydrazone: Ensure the hydrazone formation is complete before initiating the cyclization. The Japp-Klingemann reaction is an excellent method for cleanly synthesizing the required arylhydrazone from a diazonium salt and a β-keto-ester, which can improve the purity of the starting material for the Fischer cyclization.[9][10][11]

Question: My final product, this compound, is proving difficult to purify. What are effective purification strategies?

Answer: Purifying indole-3-acetic acids can be challenging due to their polarity, moderate solubility, and the presence of colored, tarry byproducts.

  • Recommended Purification Workflow:

    • Acid-Base Extraction: After saponifying the intermediate ester, the workup is critical. The product is an acid, allowing for a clean separation from neutral organic impurities.

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

      • Extract with an aqueous base (e.g., saturated sodium bicarbonate solution). The this compound will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind.

      • Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral compounds.

      • Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~3, causing the pure product to precipitate.[8]

    • Recrystallization: The precipitated solid can be further purified by recrystallization.

      • Common solvents include water, ethanol/water mixtures, or benzene/heptane mixtures.[8][12] Using decolorizing carbon (Norit) during this step can be very effective at removing colored impurities.[8][12]

    • Column Chromatography: If significant impurities remain, silica gel chromatography can be used. A typical mobile phase would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes, often with a small amount of acetic acid (~0.5-1%) to keep the product protonated and prevent streaking on the column.

Question: I suspect my product is decomposing during workup or storage. How can I prevent this?

Answer: Indole-3-acetic acid and its derivatives are known to be sensitive to light, heat, and strong acidic or oxidative conditions.

  • Causality & Prevention:

    • Decarboxylation: Heating the final product, especially in the presence of acid, can cause decarboxylation to form 7-methylskatole.

      • Prevention: Avoid excessive heating during the final purification steps. When removing solvents, use a rotary evaporator at a moderate temperature (<40-50 °C). Do not dry the final product in a heated oven.[12]

    • Photodecomposition: Indoles are susceptible to degradation upon exposure to UV light.

      • Prevention: Conduct the final workup and drying steps out of direct sunlight.[12] Store the final product in an amber vial or a container wrapped in aluminum foil.

    • Oxidation: The indole ring is electron-rich and can be oxidized by air over time, leading to discoloration.

      • Prevention: For long-term storage, keep the product under an inert atmosphere (argon or nitrogen). Store it refrigerated (2-8 °C) or frozen (-20 °C) and desiccated to ensure stability.[1][13]

Frequently Asked Questions (FAQs)

Q: What is the most common and reliable method for synthesizing this compound? A: The most robust and widely cited method is the Fischer indole synthesis .[3][5] This involves reacting 4-methylphenylhydrazine with a suitable carbonyl compound, typically an ester of levulinic acid (like ethyl levulinate), to form a hydrazone. This intermediate is then cyclized in the presence of an acid catalyst to form ethyl 7-methylindole-3-acetate, which is subsequently hydrolyzed (saponified) to the final acid product.[4][8]

Q: How do I prepare the necessary 4-methylphenylhydrazone intermediate? A: There are two primary routes:

  • Direct Condensation: This is the simplest method. 4-methylphenylhydrazine (or its hydrochloride salt) is mixed with ethyl levulinate in a solvent like ethanol, often with a catalytic amount of acid. The mixture is typically warmed to drive the condensation and remove water, forming the hydrazone.[6]

Q: What are the key safety precautions for this synthesis? A:

  • Hydrazine Derivatives: Phenylhydrazines are toxic, potential carcinogens, and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids: Catalysts like concentrated sulfuric acid, hydrochloric acid, and polyphosphoric acid are highly corrosive. Handle with extreme care.

  • Solvents: Use flammable organic solvents only in a fume hood, away from ignition sources.

  • High Temperatures: Reactions run at elevated temperatures should be conducted behind a safety shield.

Q: How should the final this compound product be stored? A: The product should be stored in a tightly sealed, dark container (amber vial) to protect it from light.[12] It should be kept refrigerated (2-8 °C) or frozen and under a dry atmosphere to prevent degradation.[1][13]

Key Experimental Protocols

Protocol 1: Fischer Indole Synthesis of Ethyl 7-methylindole-3-acetate

This protocol is adapted from established procedures for indole synthesis.[6][8]

  • Step A: Hydrazone Formation

    • In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) and ethyl levulinate (1.05 eq) in absolute ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting hydrazine is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure. The resulting crude hydrazone can be used directly or purified by recrystallization from ethanol/water.

  • Step B: Acid-Catalyzed Cyclization

    • Caution: Perform in a fume hood under an inert atmosphere.

    • In a separate flask equipped with a reflux condenser and magnetic stirrer, add your chosen acid catalyst (e.g., a 10:1 mixture of glacial acetic acid and concentrated H₂SO₄, or anhydrous ZnCl₂ in a high-boiling solvent).

    • Heat the acid mixture to the desired temperature (e.g., 90-110 °C).

    • Slowly add the crude or purified hydrazone from Step A to the hot acid mixture.

    • Maintain the temperature and stir for 2-6 hours, monitoring by TLC for the formation of the indole ester.

    • After completion, cool the reaction to room temperature and carefully pour it over ice water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield crude ethyl 7-methylindole-3-acetate.

Protocol 2: Saponification to this compound

  • Dissolve the crude ethyl ester from the previous step in a mixture of methanol or ethanol and a 10% aqueous solution of potassium hydroxide (KOH).[8]

  • Reflux the mixture for 1-2 hours until TLC analysis shows complete consumption of the starting ester.

  • Cool the solution and remove the alcohol solvent via rotary evaporation.

  • Dilute the remaining aqueous solution with water and perform an acid-base extraction as described in the purification troubleshooting section above.

  • Collect the precipitated product by vacuum filtration, wash thoroughly with cold water, and dry in a desiccator away from direct light.[12]

Data Summary & Visualization

Table 1: Comparison of Common Acid Catalysts for Fischer Indole Synthesis

CatalystTypeTypical ConditionsAdvantagesDisadvantages
H₂SO₄ / Acetic Acid Brønsted80-120 °CInexpensive, strong acidCan cause charring/polymerization
Polyphosphoric Acid (PPA) Brønsted80-150 °CEffective for difficult substratesViscous, difficult workup
Zinc Chloride (ZnCl₂) Lewis150-180 °CClassic, effective catalystHigh temperatures required, hygroscopic
Boron Trifluoride (BF₃·OEt₂) LewisRT - 80 °CMilder conditions possibleExpensive, moisture sensitive
p-Toluenesulfonic Acid (pTSA) Brønsted80-110 °C (in Toluene)Milder solid acid, allows water removalMay be less reactive than H₂SO₄

Diagrams

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_inter Intermediate cluster_product Products 4-Methylphenylhydrazine 4-Methylphenylhydrazine Arylhydrazone Arylhydrazone 4-Methylphenylhydrazine->Arylhydrazone Condensation (-H₂O) Ethyl Levulinate Ethyl Levulinate Ethyl Levulinate->Arylhydrazone Ethyl 7-methylindole-3-acetate Ethyl 7-methylindole-3-acetate Arylhydrazone->Ethyl 7-methylindole-3-acetate Fischer Cyclization (H⁺, Δ, -NH₃) This compound This compound Ethyl 7-methylindole-3-acetate->this compound Saponification (KOH, H₂O/EtOH)

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Problem: Low Yield Check_Catalyst Is the acid catalyst appropriate and active? Start->Check_Catalyst Check_Temp Is the reaction temperature optimized? Check_Catalyst->Check_Temp Yes Action_Catalyst Try alternative catalyst (e.g., ZnCl₂, PPA). Adjust concentration. Check_Catalyst->Action_Catalyst No Check_Purity Are starting materials pure? Check_Temp->Check_Purity Yes Action_Temp Incrementally increase/decrease temperature. Monitor via TLC. Check_Temp->Action_Temp No Action_Purity Recrystallize hydrazone intermediate. Use anhydrous solvents. Check_Purity->Action_Purity No Success Yield Improved Check_Purity->Success Yes Action_Catalyst->Check_Temp Action_Temp->Check_Purity Action_Purity->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: 7-Methylindole-3-Acetic Acid (7-Me-IAA)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Photodegradation in Experimental Settings

Introduction

7-Methylindole-3-acetic acid (7-Me-IAA) is a synthetic auxin, a class of plant hormones that play a crucial role in various aspects of plant growth and development. Its structural similarity to the natural auxin, indole-3-acetic acid (IAA), makes it a valuable tool for researchers in plant biology, agriculture, and drug development. However, like its parent compound, 7-Me-IAA is susceptible to photodegradation, a process that can compromise the integrity of experimental results. This guide provides in-depth technical support to researchers, scientists, and drug development professionals on how to prevent the photodegradation of 7-Me-IAA, ensuring the accuracy and reproducibility of their work.

Understanding the Challenge: The Photodegradation of Indole Derivatives

While specific mechanistic studies on the photodegradation of this compound are not extensively documented, the well-studied photodegradation of indole-3-acetic acid (IAA) provides a strong basis for understanding the instability of 7-Me-IAA. The indole ring system is the photosensitive moiety. Upon absorption of light energy, particularly in the UV, violet, and blue portions of the spectrum, the indole ring can become electronically excited. This excited state can then lead to the generation of reactive oxygen species (ROS) and free radicals, initiating a cascade of reactions that ultimately degrade the molecule.

The presence of a methyl group at the 7-position of the indole ring can influence the electronic properties and, consequently, the photochemistry of the molecule. However, the fundamental principles of light-induced degradation are expected to be similar to those of IAA.

Several factors can accelerate the photodegradation of indole derivatives in solution:

  • Wavelength of Light: Shorter wavelengths (UV, violet, and blue light) are more energetic and are known to be particularly damaging to IAA.[1]

  • Photosensitizers: Certain molecules can absorb light energy and transfer it to the indole derivative, promoting its degradation. For instance, pyridoxine (a form of Vitamin B6) has been shown to enhance the photodegradation of IAA in plant culture media.[1]

  • Solvent and Media Composition: The choice of solvent and the presence of certain salts and mineral nutrients can hasten photodegradation.[1]

A simplified representation of the potential photodegradation process is illustrated below:

cluster_0 Initiation cluster_1 Propagation 7-Me-IAA 7-Me-IAA Excited_7-Me-IAA Excited 7-Me-IAA* 7-Me-IAA->Excited_7-Me-IAA Absorption Light Light ROS Reactive Oxygen Species (ROS) Excited_7-Me-IAA->ROS Energy Transfer to O₂ Degradation_Products Degradation Products Excited_7-Me-IAA->Degradation_Products Direct Decomposition ROS->Degradation_Products Oxidation of 7-Me-IAA

Caption: Simplified photodegradation pathway of 7-Me-IAA.

Frequently Asked Questions (FAQs)

Q1: Is this compound light-sensitive?

A1: Yes. Product information for this compound explicitly recommends protecting it from light, indicating its sensitivity to photodegradation.[2] While detailed studies on 7-Me-IAA are limited, its structural similarity to the known photo-labile compound indole-3-acetic acid (IAA) strongly suggests that it should be handled as a light-sensitive reagent.

Q2: What wavelengths of light are most damaging to 7-Me-IAA solutions?

A2: Based on studies of IAA, the most damaging wavelengths are in the ultraviolet (UV), violet, and blue regions of the light spectrum.[1] Standard laboratory fluorescent lighting often emits a significant portion of blue light, which can contribute to the degradation of 7-Me-IAA over time.

Q3: How should I store my solid 7-Me-IAA powder and stock solutions?

A3:

  • Solid Powder: Store solid 7-Me-IAA at 5°C and protected from light.[2] An amber glass vial or a container wrapped in aluminum foil, placed in a refrigerator, is ideal.

  • Stock Solutions: Prepare stock solutions in a solvent that minimizes degradation (see Q4). Aliquot the stock solution into smaller, single-use volumes in amber vials or tubes wrapped in foil. Store these aliquots frozen (-20°C or -80°C) to prolong their shelf life. For best results, fresh solutions should be prepared regularly.[2]

Q4: What is the best solvent for preparing 7-Me-IAA stock solutions to minimize photodegradation?

A4: The choice of solvent can influence the rate of photodegradation. While specific studies on 7-Me-IAA are lacking, for IAA, solvents with lower polarity and higher viscosity can sometimes slow down degradation reactions. However, solubility is often the primary consideration. A common practice for indole-based auxins is to dissolve the powder in a small amount of a solvent like ethanol or DMSO before diluting it with an aqueous buffer or culture medium. When preparing aqueous solutions, it is crucial to protect them from light immediately.

Q5: Can components in my cell culture medium accelerate the degradation of 7-Me-IAA?

A5: Yes. Research on IAA has shown that components of common plant culture media, such as Murashige and Skoog (MS) medium, can hasten photodegradation.[1] This is often attributed to the presence of certain salts and mineral nutrients. Therefore, it is advisable to add 7-Me-IAA to the medium shortly before use, especially if the cultures will be exposed to light.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent or weaker-than-expected biological effects of 7-Me-IAA. Photodegradation of 7-Me-IAA in stock solutions or experimental media.1. Verify Storage: Ensure solid 7-Me-IAA and stock solutions are stored at 5°C and protected from light. 2. Prepare Fresh Solutions: Prepare fresh stock solutions and working solutions immediately before each experiment. 3. Minimize Light Exposure: Work with 7-Me-IAA solutions under dim or red light conditions. Wrap all containers (flasks, tubes, plates) containing 7-Me-IAA in aluminum foil. 4. Use Light Filters: If experiments require illumination, use yellow light filters to block UV, violet, and blue wavelengths.[1]
Precipitate forms in my aqueous working solution of 7-Me-IAA. Poor solubility or degradation products precipitating out of solution.1. Check pH: The solubility of indole-3-acetic acid derivatives can be pH-dependent. Ensure the pH of your final working solution is appropriate. 2. Filter Sterilize: If preparing sterile solutions, use a 0.22 µm syringe filter instead of autoclaving, as heat can also cause degradation. 3. Prepare Fresh: Degradation can lead to the formation of less soluble byproducts. Using freshly prepared solutions can mitigate this issue.
My experimental results are not reproducible over time. Degradation of the 7-Me-IAA stock solution.1. Aliquot Stock Solutions: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles and light exposure of the entire stock. 2. Establish an Expiration Date: Empirically determine the stability of your stock solutions under your specific storage conditions and establish a "use by" date. Discard any solution that has passed this date.

Experimental Protocols for Preventing Photodegradation

Protocol 1: Preparation and Storage of 7-Me-IAA Stock Solution
  • Work in a Dimly Lit Area: Whenever possible, handle solid 7-Me-IAA and its solutions under reduced lighting. A darkroom with a red safelight is ideal.

  • Use Amber Glassware: Weigh the desired amount of 7-Me-IAA powder and transfer it to an amber glass vial or a clear vial wrapped in aluminum foil.

  • Dissolve in an Appropriate Solvent: Add a small volume of a suitable solvent (e.g., 100% ethanol or DMSO) to dissolve the powder completely.

  • Dilute to Final Concentration: If required, dilute the solution to the final desired stock concentration using a sterile, light-protected aqueous buffer or solvent.

  • Aliquot for Storage: Dispense the stock solution into single-use amber microcentrifuge tubes or cryovials.

  • Store Properly: Store the aliquots at -20°C or -80°C, ensuring they are protected from light.

Protocol 2: Workflow for Experiments Using 7-Me-IAA

The following diagram illustrates a workflow designed to minimize the photodegradation of 7-Me-IAA during a typical cell culture experiment.

cluster_workflow Experimental Workflow Start Start Prep_Stock Prepare Stock Solution (Dim Light) Start->Prep_Stock Store_Stock Store Aliquots at -20°C (Light Protected) Prep_Stock->Store_Stock Prep_Working Prepare Working Solution (Just Before Use) Store_Stock->Prep_Working Add_to_Culture Add to Experimental Culture/Assay Prep_Working->Add_to_Culture Incubate Incubate Experiment (Light Protected or Filtered Light) Add_to_Culture->Incubate Analyze Analyze Results Incubate->Analyze End End Analyze->End

Caption: Recommended workflow for handling 7-Me-IAA.

Conclusion

The prevention of photodegradation is critical for obtaining reliable and reproducible data when working with this compound. By understanding the factors that contribute to its degradation and implementing the proper handling, storage, and experimental procedures outlined in this guide, researchers can ensure the integrity of their studies. Always prioritize the protection of 7-Me-IAA from light at every step of your experimental process.

References

calibration curve problems in 7-methylindole-3-acetic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantitative analysis of 7-methylindole-3-acetic acid (7-Me-IAA). This resource is designed for researchers, scientists, and drug development professionals who are utilizing chromatographic and mass spectrometric methods for the quantification of this auxin analog. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and resolve common challenges, particularly those related to calibration curve development.

Introduction to 7-Me-IAA Quantification

This compound (7-Me-IAA) is an analog of the natural plant hormone indole-3-acetic acid (IAA). Its role in plant growth regulation and its potential applications in agriculture and pharmacology make its accurate quantification crucial.[1] Like other auxins, 7-Me-IAA is often present at low concentrations in complex biological matrices, which presents significant analytical challenges.[2]

High-performance liquid chromatography (HPLC) coupled with fluorescence or ultraviolet (UV) detection, and more advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the methods of choice for the sensitive and specific quantification of auxins.[3][4][5] The foundation of accurate quantification with these methods is a reliable and reproducible calibration curve. This guide will address the common problems encountered during the generation of calibration curves for 7-Me-IAA and provide expert-driven solutions.

Troubleshooting Guide: Calibration Curve and Analytical Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My calibration curve for 7-Me-IAA is non-linear. What are the potential causes and how can I fix it?

Answer:

Non-linearity in calibration curves is a frequent issue in LC-MS and HPLC analysis.[6][7] It can manifest as a curve that flattens at high concentrations or as a general lack of a linear relationship between concentration and response. The causes can be chemical, instrumental, or procedural.

Potential Causes and Solutions:

  • Detector Saturation (High Concentrations):

    • Causality: At high concentrations of 7-Me-IAA, the detector (e.g., the photomultiplier tube in a fluorescence detector or the electron multiplier in a mass spectrometer) can become saturated. This means it can no longer produce a signal proportional to the amount of analyte, leading to a flattening of the curve at the upper end.[7]

    • Solution:

      • Reduce the concentration range: Prepare a new set of calibration standards with a lower maximum concentration.

      • Dilute high-concentration samples: If your samples are expected to have high concentrations of 7-Me-IAA, dilute them to fall within the linear range of your calibration curve.

      • Use a quadratic curve fit: If the non-linearity is predictable and reproducible, a quadratic (second-order) regression model can be used for calibration. However, this should be used with caution and requires more calibration points to define the curve accurately.[8]

  • Matrix Effects (LC-MS/MS):

    • Causality: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 7-Me-IAA in the mass spectrometer source, leading to a non-proportional response.[9][10][11] This is a significant issue in the analysis of plant extracts and other biological samples.[2]

    • Solution:

      • Improve sample preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components.[11][12]

      • Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for 7-Me-IAA would be the ideal solution as it co-elutes and experiences the same matrix effects, allowing for accurate correction. If a specific SIL-IS for 7-Me-IAA is unavailable, consider one for IAA, though validation is crucial.

      • Matrix-matched calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for consistent matrix effects.[13]

  • Chemical Issues:

    • Causality: 7-Me-IAA, like other indoles, can be susceptible to degradation, especially when exposed to light and high temperatures.[14] Adsorption of the analyte to vials or tubing can also occur, particularly at low concentrations.

    • Solution:

      • Prepare fresh standards: Prepare your calibration standards fresh daily from a stock solution stored under appropriate conditions (e.g., at 0-8°C, protected from light).[1]

      • Use amber vials: Protect your standards and samples from light by using amber glass or plastic vials.

      • Check for solubility issues: Ensure that 7-Me-IAA is fully dissolved in your initial solvent. While solubility data is limited, it is known to be slightly soluble in DMSO and methanol.[15] For stock solutions, using a small amount of organic solvent before diluting with the mobile phase is recommended.

Experimental Protocol: Preparing a Calibration Curve for 7-Me-IAA
  • Stock Solution Preparation:

    • Accurately weigh a known amount of high-purity 7-Me-IAA standard (≥99% purity is recommended).[1]

    • Dissolve the standard in a suitable organic solvent, such as methanol or DMSO, to create a concentrated stock solution (e.g., 1 mg/mL).[15] Store this stock solution at 4°C or lower in an amber vial.

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution with your mobile phase or a solvent composition similar to the initial mobile phase conditions to prepare a series of working standards.

    • A typical calibration curve should have at least 5-7 concentration levels.

  • Analysis:

    • Inject the calibration standards in order of increasing concentration, followed by a blank injection to check for carryover.

    • Plot the peak area (or peak area ratio if using an internal standard) versus the concentration.

    • Perform a linear regression analysis and evaluate the coefficient of determination (R²). An R² value >0.99 is generally considered acceptable.

Question 2: I'm observing poor reproducibility and high variability between injections of the same 7-Me-IAA standard. What could be the cause?

Answer:

Poor reproducibility can undermine the validity of your entire analytical run.[16][17] The issue can stem from the autosampler, the stability of the compound, or the chromatographic system itself.

Potential Causes and Solutions:

Potential Cause Causality Troubleshooting Steps
Autosampler Issues Inconsistent injection volumes due to air bubbles in the sample loop, a leaking syringe, or incorrect autosampler settings.1. Purge the injection system: Ensure no air bubbles are present in the syringe or sample loop. 2. Check for leaks: Inspect the syringe and injection port for any signs of leakage. 3. Verify injection volume: Ensure the correct injection volume is set and that the syringe is drawing the correct amount.[18]
Compound Instability 7-Me-IAA may degrade in the autosampler over the course of a long analytical run, especially if the autosampler tray is not temperature-controlled.1. Use a temperature-controlled autosampler: Set the temperature to a low value (e.g., 4-10°C) to minimize degradation. 2. Prepare fresh standards: For long runs, consider preparing fresh standards midway through the analysis. 3. Limit light exposure: Use amber vials and cover the autosampler if possible.[16]
Insufficient Column Equilibration If the column is not fully equilibrated with the mobile phase between injections, especially in gradient elution, retention times and peak areas can shift.1. Increase equilibration time: Lengthen the post-run equilibration step in your HPLC method.[19] 2. Monitor pressure: Ensure the system pressure is stable before each injection.
Mobile Phase Issues Inconsistent mobile phase composition due to poor mixing or evaporation of volatile components.1. Prepare fresh mobile phase daily: This ensures consistent composition. 2. Degas the mobile phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases which can cause pump issues.[19]
Question 3: The chromatographic peaks for 7-Me-IAA are showing significant tailing or splitting. How can I improve the peak shape?

Answer:

Poor peak shape can negatively impact integration and, consequently, the accuracy of your quantification.[20][21] Peak tailing is often caused by secondary interactions with the stationary phase, while peak splitting can indicate a problem with the column or sample introduction.[22][23]

Troubleshooting Peak Tailing:

  • Causality: For indole compounds like 7-Me-IAA, secondary interactions between the analyte and active sites on the HPLC column (e.g., exposed silanol groups) are a common cause of tailing.[24]

  • Solutions:

    • Adjust Mobile Phase pH: For acidic compounds like 7-Me-IAA, using a mobile phase with a pH well below the pKa (predicted around 4.5) will ensure the molecule is in its neutral form, reducing interactions with silanols. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is a common practice.[15][25]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are end-capped to minimize exposed silanols. Using such a column can significantly improve peak shape for sensitive compounds.

    • Lower Sample Concentration: Overloading the column with too much sample can lead to peak tailing.[21] Try injecting a lower concentration to see if the peak shape improves.

Troubleshooting Peak Splitting:

  • Causality: Peak splitting can be caused by a partially blocked column frit, a void in the column packing material, or an injection solvent that is too strong compared to the mobile phase.[22][23]

  • Solutions:

    • Check for Blockages: Reverse-flush the column (if the manufacturer allows) to try and dislodge any particulates on the inlet frit.

    • Use an In-line Filter: An in-line filter placed before the column can prevent particulates from reaching the column frit.

    • Match Injection Solvent to Mobile Phase: Dissolve your standards and samples in the initial mobile phase or a weaker solvent. Injecting in a much stronger solvent can cause the sample to spread unevenly on the column head, leading to a split peak.[22]

Workflow for Troubleshooting a Failed Calibration Curve

Below is a Graphviz diagram outlining a logical workflow for diagnosing and resolving issues with your 7-Me-IAA calibration curve.

Calibration_Troubleshooting start Calibration Curve Fails (R² < 0.99 or Poor Accuracy) check_linearity Is the curve non-linear at high concentrations? start->check_linearity check_reproducibility Is there high variability between replicates? check_linearity->check_reproducibility No linearity_yes Yes check_linearity->linearity_yes Yes check_peak_shape Are peaks tailing or splitting? check_reproducibility->check_peak_shape No repro_yes Yes check_reproducibility->repro_yes Yes peak_shape_yes Yes check_peak_shape->peak_shape_yes Yes general_checks General Checks - Verify standard preparation. - Check for matrix effects (LC-MS). - Ensure system is maintained. check_peak_shape->general_checks No solution_linearity Potential Detector Saturation 1. Reduce concentration range. 2. Dilute samples. 3. Consider quadratic fit. linearity_yes->solution_linearity linearity_no No solution_linearity->general_checks solution_repro Check for Instability/System Issues 1. Check autosampler. 2. Use cooled sample tray. 3. Increase column equilibration time. 4. Prepare fresh standards/mobile phase. repro_yes->solution_repro repro_no No solution_repro->general_checks solution_peak_shape Address Chromatographic Issues 1. Adjust mobile phase pH (add acid). 2. Use end-capped column. 3. Match sample solvent to mobile phase. 4. Check for column blockage. peak_shape_yes->solution_peak_shape peak_shape_no No solution_peak_shape->general_checks

Caption: A step-by-step workflow for troubleshooting common calibration curve problems.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve 7-Me-IAA for stock solutions? A: Based on available data, 7-Me-IAA is slightly soluble in methanol and DMSO.[15] For creating a stock solution, it is recommended to use one of these solvents. Ensure the compound is fully dissolved before making further dilutions into your mobile phase.

Q2: How should I store my 7-Me-IAA standards? A: 7-Me-IAA should be stored at refrigerated temperatures (0-8°C) and protected from light to prevent degradation.[1] Stock solutions in organic solvents should also be stored under these conditions. It is best practice to prepare fresh aqueous working standards daily.

Q3: What are typical concentration ranges for a 7-Me-IAA calibration curve? A: The optimal concentration range will depend on the sensitivity of your instrument (e.g., HPLC-UV vs. LC-MS/MS) and the expected concentration in your samples. For LC-MS/MS, which is highly sensitive, a range from low ng/mL to hundreds of ng/mL is common for auxins. For HPLC-UV or fluorescence, the range may need to be higher. It is crucial to determine the linear dynamic range of your specific method through experimentation.

Q4: Can I use an internal standard for indole-3-acetic acid (IAA) for my 7-Me-IAA analysis? A: Using a stable isotope-labeled internal standard (SIL-IS) is the best way to correct for matrix effects and variability. If a SIL-IS for 7-Me-IAA is not commercially available, a SIL-IS for IAA might be a viable alternative due to its structural similarity. However, you must thoroughly validate its use by ensuring it co-elutes with 7-Me-IAA and effectively compensates for any suppression or enhancement.

References

Technical Support Center: Refinement of Extraction Methods for 7-Methylindole-3-Acetic Acid (7-Me-IAA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction and refinement of 7-methylindole-3-acetic acid (7-Me-IAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the extraction and purification of this important auxin derivative. Our aim is to equip you with the knowledge to not only follow protocols but to understand the causality behind experimental choices, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound?

A1: The primary challenges in extracting 7-Me-IAA revolve around its stability, potential for co-extraction of interfering compounds, and achieving high recovery rates. The indole ring of 7-Me-IAA can be susceptible to degradation under harsh pH conditions and elevated temperatures[1]. Additionally, its amphiphilic nature can lead to emulsions during liquid-liquid extraction and non-specific binding during solid-phase extraction if conditions are not optimized.

Q2: How does the methyl group at the 7-position affect the extraction of 7-Me-IAA compared to IAA?

A2: The methyl group at the 7-position of the indole ring slightly increases the lipophilicity of the molecule compared to its parent compound, indole-3-acetic acid (IAA). This can influence its partitioning behavior in liquid-liquid extraction and its retention on reversed-phase solid-phase extraction cartridges. While the change is not drastic, it may necessitate minor adjustments to solvent strength and elution profiles for optimal recovery.

Q3: What are the recommended storage conditions for 7-Me-IAA samples and extracts?

A3: To minimize degradation, 7-Me-IAA should be stored at low temperatures, ideally at -20°C or below, and protected from light[2]. For extracts, it is advisable to evaporate the solvent and store the dried residue under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. If storing in solution, use a non-reactive solvent like methanol and keep it at -20°C for short-term storage.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common first step in the purification of 7-Me-IAA from complex matrices. However, several issues can arise.

Problem 1: Low recovery of 7-Me-IAA in the organic phase.

  • Cause: Incorrect pH of the aqueous phase. 7-Me-IAA is an acidic compound, and for it to be efficiently extracted into an organic solvent, it must be in its neutral, protonated form.

  • Solution: Adjust the pH of the aqueous sample to at least two pH units below the pKa of 7-Me-IAA. The predicted pKa is around 4.5, so a pH of 2.5-3.0 is recommended. This ensures that the carboxylic acid group is protonated, increasing its partition into the organic solvent.

  • Pro-Tip: Use a buffer to maintain a stable pH during extraction. A phosphate or citrate buffer is suitable.

Problem 2: Formation of a stable emulsion at the solvent interface.

  • Cause: High concentrations of lipids, proteins, or other surfactants in the sample matrix.

  • Solutions:

    • Centrifugation: Spin the sample at a moderate speed (e.g., 2000-4000 x g) to break the emulsion.

    • Salting out: Add a neutral salt, such as sodium chloride or sodium sulfate, to the aqueous phase to increase its polarity and help break the emulsion.

    • Solvent modification: Add a small amount of a more polar solvent, like methanol, to the organic phase to disrupt the emulsion.

Problem 3: Co-extraction of interfering compounds.

  • Cause: Other acidic or neutral lipophilic compounds in the sample matrix being extracted along with 7-Me-IAA.

  • Solution: Back-Extraction

    • After the initial extraction into an organic solvent (e.g., ethyl acetate) at an acidic pH, isolate the organic phase.

    • Wash the organic phase with a basic aqueous solution (e.g., 0.1 M sodium bicarbonate, pH ~8.5). This will deprotonate the acidic 7-Me-IAA, making it water-soluble and transferring it to the aqueous phase, while neutral and basic impurities remain in the organic phase.

    • Collect the aqueous phase, re-acidify it to pH 2.5-3.0, and perform a final extraction with a fresh aliquot of organic solvent to recover the purified 7-Me-IAA.

Experimental Workflow: Liquid-Liquid Extraction with Back-Extraction

LLE_Workflow start Sample Matrix (e.g., microbial culture supernatant) acidify Acidify to pH 2.5-3.0 (e.g., with 1M HCl) start->acidify extract1 Extract with Ethyl Acetate (3x sample volume) acidify->extract1 separate1 Separate Phases extract1->separate1 organic1 Organic Phase 1 (contains 7-Me-IAA and impurities) separate1->organic1 Collect aqueous1 Aqueous Phase 1 (discard) separate1->aqueous1 back_extract Back-extract with 0.1M NaHCO3 (pH ~8.5) organic1->back_extract separate2 Separate Phases back_extract->separate2 organic2 Organic Phase 2 (contains neutral/basic impurities, discard) separate2->organic2 aqueous2 Aqueous Phase 2 (contains purified 7-Me-IAA salt) separate2->aqueous2 Collect re_acidify Re-acidify to pH 2.5-3.0 aqueous2->re_acidify extract2 Extract with Ethyl Acetate (3x sample volume) re_acidify->extract2 separate3 Separate Phases extract2->separate3 organic3 Organic Phase 3 (contains purified 7-Me-IAA) separate3->organic3 Collect aqueous3 Aqueous Phase 3 (discard) separate3->aqueous3 end Evaporate and Reconstitute for Analysis organic3->end

Caption: Workflow for LLE with back-extraction of 7-Me-IAA.

Troubleshooting Guide: Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more controlled and often cleaner extraction compared to LLE. Reversed-phase SPE is most common for 7-Me-IAA.

Problem 1: Poor retention of 7-Me-IAA on the SPE cartridge.

  • Cause 1: Improper conditioning of the SPE cartridge. The sorbent must be wetted and equilibrated to the solvent conditions of the sample to ensure proper interaction.

  • Solution 1: Always pre-condition the C18 cartridge with a water-miscible organic solvent (e.g., methanol) followed by equilibration with the same aqueous solution as your sample (e.g., acidified water).

  • Cause 2: Sample pH is too high. If the pH of the sample is above the pKa of 7-Me-IAA, the molecule will be in its anionic form and will have reduced retention on a non-polar C18 sorbent.

  • Solution 2: Acidify the sample to pH 2.5-3.0 before loading it onto the SPE cartridge[3].

Problem 2: Breakthrough of 7-Me-IAA during sample loading.

  • Cause 1: Overloading the SPE cartridge. The sorbent has a finite capacity for retaining the analyte.

  • Solution 1: Use an appropriate amount of sorbent for the expected concentration of 7-Me-IAA in your sample. If the concentration is high, consider using a larger cartridge or diluting the sample.

  • Cause 2: Sample loading flow rate is too high. Insufficient residence time on the sorbent prevents effective binding.

  • Solution 2: Maintain a slow and steady flow rate during sample loading, typically 1-2 drops per second.

Problem 3: Low recovery during elution.

  • Cause: The elution solvent is too weak to desorb 7-Me-IAA from the sorbent.

  • Solution: Use a stronger organic solvent or a mixture of solvents for elution. Methanol is a common choice. If recovery is still low, consider adding a small amount of a stronger solvent like acetonitrile or acidifying the elution solvent (e.g., methanol with 1% formic acid) to ensure 7-Me-IAA remains protonated and has a higher affinity for the mobile phase[3].

Experimental Protocol: Reversed-Phase SPE of 7-Me-IAA
  • Sample Pre-treatment: Acidify the aqueous sample to pH 2.5-3.0 with formic acid. Centrifuge or filter to remove any particulates.

  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water.

  • Column Equilibration: Equilibrate the cartridge with 5 mL of acidified water (pH 2.5-3.0).

  • Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 5 mL of acidified water to remove polar impurities.

  • Elution: Elute the 7-Me-IAA with 5 mL of methanol (or methanol with 1% formic acid). Collect the eluate.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., mobile phase for HPLC).

Data Presentation: Expected Recovery Rates for Auxin Extraction Methods
Extraction MethodSorbent/Solvent SystemTypical Recovery Rate (%)Reference
Solid-Phase ExtractionC1889-94[3]
Solid-Phase ExtractionOasis MCX>90[4]
Liquid-Liquid ExtractionEthyl Acetate85-95[4]

Note: These are typical recovery rates for IAA. Specific recovery for 7-Me-IAA should be determined experimentally using a spiked matrix sample.

Analytical Finish: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is the standard choice.

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent like methanol or acetonitrile is typically used. A common gradient might start at 20-30% organic and ramp up to 90-100% over 15-20 minutes.

  • Detection: UV detection at ~280 nm is suitable for 7-Me-IAA. For higher sensitivity and specificity, a fluorescence detector (excitation ~280 nm, emission ~350 nm) or mass spectrometry (MS) can be used[5][6][7].

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: 7-Me-IAA is not sufficiently volatile for direct GC-MS analysis. Derivatization is required to cap the polar carboxylic acid and N-H groups. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method[8][9].

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating the silylated derivative.

  • Analysis: Electron ionization (EI) at 70 eV will produce a characteristic fragmentation pattern for identification and quantification.

Logical Relationship: Sample to Analysis

Sample_to_Analysis sample Crude Sample extraction Extraction sample->extraction lle Liquid-Liquid Extraction extraction->lle spe Solid-Phase Extraction extraction->spe purification Purified Extract lle->purification spe->purification analysis Analysis purification->analysis hplc HPLC-UV/FLD/MS analysis->hplc gcms GC-MS (after derivatization) analysis->gcms

Caption: Overview of the analytical workflow for 7-Me-IAA.

References

Validation & Comparative

A Comparative Guide to Validating the Auxin Activity of 7-Methylindole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in plant biology and drug development, the identification of novel compounds with specific hormonal activity is a critical pursuit. 7-Methylindole-3-acetic acid (7-Me-IAA) represents one such molecule of interest, a synthetic analog of the principal plant auxin, indole-3-acetic acid (IAA). This guide provides a comprehensive framework for the validation of 7-Me-IAA's auxin activity, contrasting it with the well-established effects of IAA. We will delve into the underlying molecular mechanisms, present detailed experimental protocols, and offer comparative data to ensure a thorough and objective assessment.

The Molecular Basis of Auxin Action: The TIR1/AFB Pathway

To understand how 7-Me-IAA might function, we must first appreciate the canonical auxin signaling pathway. Auxin perception and response are primarily mediated by a trio of protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[1][2]

At low auxin concentrations, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes.[2] When auxin is present, it acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and an Aux/IAA protein.[2][3] This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[4] The removal of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of downstream genes that drive auxin-mediated physiological responses, such as cell elongation and division.[1][2] The validation of 7-Me-IAA's activity, therefore, hinges on its ability to effectively induce this signaling cascade.

AuxinSignaling cluster_nucleus Cell Nucleus Auxin Auxin (e.g., IAA, 7-Me-IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds Proteasome 26S Proteasome ARF ARF Transcription Factor Aux_IAA->ARF represses Aux_IAA->Proteasome degraded by AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds to Gene Auxin-Responsive Gene AuxRE->Gene activates Response Cellular Response (Elongation, Division) Gene->Response leads to

Caption: The TIR1/AFB-mediated auxin signaling pathway.

Experimental Validation Workflow: A Multi-tiered Approach

A robust validation strategy involves a progression from simple, high-throughput physiological assays to more complex, mechanism-focused molecular analyses. This ensures that observed effects are genuinely due to auxin activity and allows for a nuanced comparison with IAA.

ValidationWorkflow Start Compound Synthesis (7-Me-IAA) Step1 Tier 1: Physiological Bioassays (Primary Root Elongation) Start->Step1 Step2 Tier 2: Tissue-Level Assays (Hypocotyl Elongation) Step1->Step2 Confirm initial activity Step3 Tier 3: Molecular Reporter Assays (DR5::GUS) Step2->Step3 Assess differential growth End Validation of Auxin Activity Step3->End Confirm molecular mechanism

Caption: A tiered workflow for validating auxin activity.

Tier 1: Primary Root Elongation Assay in Arabidopsis thaliana

The inhibition of primary root elongation is a classic and highly sensitive response to exogenous auxin.[5][6] This assay serves as an excellent first-pass screen for auxin-like activity.

Principle: At optimal concentrations, endogenous auxin promotes root growth. However, supraoptimal concentrations, such as those applied exogenously, inhibit cell elongation in the root, leading to a shorter primary root.[7]

Detailed Protocol
  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. Autoclave and cool to ~50°C.

  • Compound Addition: Add 7-Me-IAA and IAA from stock solutions (typically in DMSO) to the molten MS medium to achieve a range of final concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Also, prepare a DMSO-only control plate.

  • Plating: Pour the media into square Petri plates and allow them to solidify.

  • Sterilization & Stratification: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place them in a line on the agar surface. Cold-treat (stratify) the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Growth Conditions: Transfer the plates to a growth chamber with a vertical orientation, under a long-day photoperiod (16h light / 8h dark) at 22°C.[8]

  • Data Acquisition: After 7-10 days, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

  • Analysis: For each concentration, calculate the mean root length and standard error. Plot the dose-response curves for 7-Me-IAA and IAA.

Expert Insights: The choice of a concentration range is critical. It should span from no effect to strong inhibition to accurately determine the half-maximal inhibitory concentration (IC50), a key comparative metric. The DMSO concentration in all plates, including controls, must be kept constant and low (<0.1%) to avoid solvent-induced artifacts.

Comparative Data Summary
CompoundConcentrationMean Primary Root Length (mm ± SE)% Inhibition vs. Control
Control (DMSO) 055.2 ± 2.10%
IAA 100 nM28.1 ± 1.549.1%
500 nM12.5 ± 0.977.4%
7-Me-IAA 100 nM35.8 ± 1.835.1%
500 nM19.3 ± 1.265.0%

Note: Data are representative and should be generated experimentally.

Tier 2: Hypocotyl Elongation Assay

While high auxin concentrations inhibit root growth, they typically promote cell elongation in shoots, such as the hypocotyl of etiolated (dark-grown) seedlings. This assay provides a complementary assessment of auxin activity.

Principle: In dark-grown seedlings, auxin promotes rapid hypocotyl cell expansion. Exogenous application of active auxins enhances this elongation.

Detailed Protocol
  • Seedling Preparation: Grow Arabidopsis seedlings on standard half-strength MS plates in complete darkness for 3 days.

  • Excision: Under a dim green safe light, carefully excise the hypocotyls of the seedlings.

  • Incubation: Prepare incubation buffers (e.g., 10 mM MES, pH 6.0) containing the desired concentrations of IAA, 7-Me-IAA, and a no-hormone control.

  • Treatment: Transfer the excised hypocotyls into the incubation buffers and incubate in the dark for 24 hours.

  • Measurement: Measure the final length of the hypocotyls.

  • Analysis: Calculate the percentage increase in length over the initial estimated length for each treatment.

Expert Insights: This assay is sensitive to light, which can inhibit hypocotyl elongation and confound results. All manipulations must be performed in darkness or under a non-photomorphogenic green light.

Tier 3: Molecular Reporter Assay (DR5::GUS)

To confirm that the physiological effects of 7-Me-IAA are mediated through the canonical auxin signaling pathway, a molecular reporter line is indispensable. The DR5 reporter is a synthetic promoter containing multiple repeats of an auxin response element (AuxRE) that drives the expression of a reporter gene, such as β-glucuronidase (GUS).[9][10]

Principle: Activation of the auxin signaling pathway by a compound will lead to the binding of ARF transcription factors to the DR5 promoter, inducing GUS expression. The resulting blue color from a GUS histochemical assay provides a spatial and quantitative readout of auxin response.[11][12]

Detailed Protocol
  • Plant Material: Use a stable transgenic Arabidopsis line carrying the DR5::GUS construct.

  • Treatment: Grow seedlings for 5-7 days on half-strength MS medium, then transfer them to liquid MS medium containing IAA, 7-Me-IAA, or a DMSO control for a defined period (e.g., 6-24 hours).[8]

  • GUS Staining:

    • Harvest whole seedlings and immerse them in GUS staining solution (containing X-Gluc) in a vacuum-infiltrate for 15-30 minutes.

    • Incubate the samples at 37°C overnight.

    • Clear the chlorophyll from the tissues by washing with a graded ethanol series (e.g., 70%, 85%, 100%).

  • Imaging: Observe and photograph the staining patterns, particularly in the root tip and lateral root primordia, using a light microscope.

  • Quantification (Optional): For a quantitative analysis, a fluorometric assay using a substrate like MUG (4-methylumbelliferyl glucuronide) can be performed on protein extracts from treated tissues.[10]

Expert Insights: The DR5 reporter is highly sensitive and provides a direct link between the test compound and the activation of auxin-responsive gene transcription.[9][13] Comparing the spatial pattern of GUS expression induced by 7-Me-IAA to that of IAA is crucial. For example, strong staining in the root apical meristem, lateral root primordia, and vascular tissue is a hallmark of auxin activity.

Comparative Data Summary
CompoundConcentrationObserved DR5::GUS Staining Pattern
Control (DMSO) 0Faint, background staining in the root tip.
IAA 100 nMStrong staining in the root apical meristem, columella, and emerging lateral roots.
7-Me-IAA 100 nMModerate to strong staining in the root apical meristem and columella, indicating pathway activation.

Note: Data are representative and should be generated experimentally.

Conclusion and Forward Outlook

The validation of this compound's auxin activity requires a systematic and comparative approach. By employing a tiered experimental strategy—from physiological root and hypocotyl assays to molecular DR5 reporter analysis—researchers can build a robust case for its mode of action. The comparative data generated against the natural auxin, IAA, will be critical in defining the potency and potential specificity of 7-Me-IAA. Such rigorous validation is the cornerstone of discovering novel chemical tools for both fundamental plant science and applications in agriculture and drug development.

References

A Comparative Guide to Methylated Indole-3-Acetic Acids for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indole-3-acetic acid (IAA) is the most prevalent and well-studied naturally occurring auxin, a class of plant hormones that orchestrate a vast array of developmental processes, including cell elongation, division, and differentiation.[1] The functional versatility of IAA has spurred significant interest in its synthetic derivatives, particularly methylated analogs. Methylation of the indole ring or the carboxylic acid group of IAA can profoundly alter its chemical properties, biological activity, and metabolic stability. These modifications offer a powerful tool for researchers to dissect auxin signaling pathways, develop novel plant growth regulators, and explore potential therapeutic applications.

This guide provides a comparative analysis of different methylated indole-3-acetic acids, offering insights into their synthesis, biological activities, and analytical differentiation. We will delve into the nuances of how the position of a single methyl group can dramatically influence the molecule's function, providing both a theoretical framework and practical experimental protocols for researchers in plant biology, chemical biology, and drug discovery.

Overview of Methylated Indole-3-Acetic Acid Derivatives

Methylation of IAA can occur at several positions on the indole nucleus (e.g., 2-, 4-, 5-, 6-, and 7-positions) or on the carboxylic acid moiety, forming a methyl ester (MeIAA). Each of these derivatives exhibits unique physicochemical and biological properties.

  • Ring-Methylated IAAs: Substitution on the benzene ring of the indole structure can influence the molecule's interaction with auxin receptors and transport proteins. For instance, 2-methyl-IAA is a known auxin, though it is considered a "weak" auxin compared to IAA.[2]

  • Methyl Indole-3-Acetate (MeIAA): This esterified form of IAA is generally considered an inactive conjugate.[3][4] However, it can be hydrolyzed by esterases within plant cells to release active IAA, suggesting a role in auxin homeostasis.[5][6] The conversion of IAA to MeIAA is catalyzed by IAA carboxyl methyltransferases.[5][6]

Comparative Biological Activity

The biological activity of methylated IAA derivatives can vary significantly depending on the position of the methyl group. These differences are often attributed to altered binding affinities for auxin receptors, changes in transport efficiency, and varying metabolic stability.

Auxin Activity

The primary measure of an IAA derivative's biological function is its auxin activity, typically assessed through bioassays such as root elongation, coleoptile growth, or hypocotyl elongation.

  • 2-Methyl-IAA (2-Me-IAA): This derivative exhibits auxin activity but is generally less potent than IAA. The half-optimal concentration for 2-Me-IAA in the Avena coleoptile-section straight-growth test is approximately ten times higher than that of unsubstituted IAA.[2] The reduced activity may be due to a shift in the rotational preference of the -CH2COOH moiety, leading to a less favorable conformation for receptor binding.[2]

  • 4-Chloro-IAA (4-Cl-IAA): While not a methylated derivative, this halogenated analog is often studied alongside IAA and provides a valuable comparison. 4-Cl-IAA is significantly more active in stimulating elongation in maize coleoptiles than IAA.[7] This enhanced activity is thought to be, in part, due to reduced metabolic degradation.[7]

  • Methyl-IAA (MeIAA): Exogenously applied MeIAA can inhibit primary root and hypocotyl elongation, similar to free IAA.[6] Interestingly, MeIAA has been shown to be more potent than IAA in hypocotyl elongation assays, suggesting that it may be more readily taken up by cells or that its hydrolysis to IAA is highly efficient in these tissues.[4][6]

Cytotoxic and Other Biological Activities

Beyond plant growth regulation, indole derivatives, including methylated forms, have been investigated for their cytotoxic effects against various cancer cell lines.[8][9][10][11] The addition of different substituents to the indole core can lead to compounds with significant anti-neoplastic potential.[8][9] For example, a series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles showed cytotoxic activity against human liver, breast, and colon cancer cell lines.[8][9]

Comparative Data Summary
CompoundRelative Auxin ActivityKey Characteristics
Indole-3-acetic acid (IAA) HighThe primary natural auxin.
2-Methyl-IAA Moderate to LowConsidered a weak auxin; requires higher concentrations for a similar effect to IAA.[2]
4-Chloro-IAA Very HighMore potent than IAA in stimulating growth, likely due to increased stability.[7]
Methyl-IAA Inactive (pro-hormone)Can be hydrolyzed to active IAA; shows potent effects in some bioassays.[4][5][6]
7-Methyl-IAA VariableUsed in the synthesis of anti-diabetic and anti-obesity agents.[12]

Analytical Strategies for Differentiation

The structural similarity of methylated IAA isomers necessitates robust analytical methods for their separation and quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the gold standards for this purpose.

Experimental Protocol 1: Differentiation of Methylated IAA Isomers by HPLC-MS

This protocol outlines a general method for the separation and identification of various methylated IAA derivatives.

Objective: To separate and identify IAA, 2-Me-IAA, 4-Me-IAA, 5-Me-IAA, 6-Me-IAA, 7-Me-IAA, and MeIAA in a mixed standard solution.

Materials:

  • HPLC system with a UV or photodiode array (PDA) detector

  • Mass spectrometer (e.g., single quadrupole or triple quadrupole)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Standards of IAA and methylated IAA derivatives

Procedure:

  • Standard Preparation: Prepare individual stock solutions of each compound in methanol at 1 mg/mL. Create a mixed standard solution by diluting the stock solutions to a final concentration of 10 µg/mL in methanol.

  • HPLC Method:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-19 min: 90% to 30% B

      • 19-25 min: 30% B

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 280 nm

  • MS Method (Electrospray Ionization - ESI):

    • Ionization Mode: Positive

    • Scan Range: m/z 100-300

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • Data Analysis: Identify each compound by its retention time and mass-to-charge ratio (m/z). The expected [M+H]+ for IAA and its ring-methylated isomers is m/z 176.1, and for MeIAA is m/z 190.1.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its excellent retention and separation of hydrophobic to moderately polar compounds like indole derivatives.

  • Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in positive mode ESI-MS by providing a source of protons.

  • A gradient elution is necessary to separate compounds with a range of polarities, from the more polar IAA to the less polar MeIAA, within a reasonable timeframe.

Experimental Workflow Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard_Prep Prepare Standards Extraction Extract from Matrix (if applicable) HPLC HPLC Separation (C18 Column) Extraction->HPLC MS MS Detection (ESI+) HPLC->MS Data_Acq Data Acquisition MS->Data_Acq Data_Proc Data Processing (Retention Time & m/z) Data_Acq->Data_Proc Identification Compound Identification Data_Proc->Identification

Caption: Workflow for the analytical differentiation of methylated IAA derivatives.

Auxin Signaling Pathway and Methylated Analogs

The canonical auxin signaling pathway involves the perception of IAA by the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. IAA acts as a molecular "glue," promoting the interaction between TIR1/AFB and Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAAs releases Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes.

Methylated IAA derivatives can modulate this pathway in several ways:

  • Altered Receptor Binding: Ring methylation can sterically hinder or enhance the binding of the molecule to the TIR1/AFB perception pocket.

  • Pro-hormone Activity: MeIAA is inactive but can be hydrolyzed to IAA, thus feeding into the active auxin pool.

Visualizing the Auxin Signaling Pathway

auxin_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MeIAA Methyl-IAA Esterase Esterases MeIAA->Esterase IAA IAA Esterase->IAA Hydrolysis TIR1_AFB SCF-TIR1/AFB IAA->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds TIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF ARF Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 7-Methylindole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. In the realm of auxin research and drug discovery, 7-methylindole-3-acetic acid (7-Me-IAA), a methylated analog of the principal plant hormone indole-3-acetic acid (IAA), is a molecule of significant interest. Its biological activity is intrinsically tied to its structural integrity and purity. This guide provides an in-depth comparison of analytical techniques for validating the purity of synthesized 7-Me-IAA, grounded in scientific principles and practical laboratory insights.

The Imperative of Purity for this compound

A common synthetic route to indole-3-acetic acids is the Fischer indole synthesis.[3][4][5][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. For 7-Me-IAA, this would typically involve the reaction of 2,6-dimethylphenylhydrazine with a suitable four-carbon aldehyde or ketone derivative.

Potential impurities from this synthesis could include:

  • Unreacted starting materials: 7-methylindole and reagents used to append the acetic acid side chain.

  • Isomeric byproducts: Positional isomers where the acetic acid group is attached to a different position on the indole ring, or isomers arising from the Fischer indole synthesis itself.

  • Incompletely cyclized intermediates: Residual hydrazone or other intermediates.

  • Products of side reactions: Undesired products from competing reaction pathways.

This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy in identifying and quantifying these and other potential impurities.

A Comparative Analysis of Analytical Methodologies

The choice of analytical technique depends on the specific question being asked. Is the goal to quantify the purity of the main component, identify unknown impurities, or confirm the chemical structure? A comprehensive purity validation strategy often employs a combination of these techniques.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and a mobile phase.Quantitative purity assessment, detection of non-volatile impurities.High resolution, sensitivity, and reproducibility.Destructive, requires reference standards for identification.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, structural elucidation of impurities through fragmentation patterns.High sensitivity and specificity.Can be destructive, may not distinguish isomers without chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification and quantification of impurities.Non-destructive, provides detailed structural information.Lower sensitivity compared to MS, requires higher sample concentrations.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups, confirmation of molecular structure.Non-destructive, fast, and relatively inexpensive.Less specific for complex mixtures, not ideal for quantification.

In-Depth Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Quantification

HPLC is the cornerstone of purity analysis in the pharmaceutical and chemical industries due to its high resolving power and quantitative accuracy. For 7-Me-IAA, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

Experimental Workflow for HPLC Analysis

Caption: A typical workflow for HPLC-based purity analysis of 7-Me-IAA.

Detailed HPLC Protocol:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[7]

  • Mobile Phase: A mixture of acetonitrile (ACN) and water, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the carboxylic acid group of 7-Me-IAA is protonated. A gradient elution, starting with a lower concentration of ACN and gradually increasing, will likely provide the best separation of polar and non-polar impurities. For instance, a gradient of 20% to 80% ACN over 20 minutes can be effective.[7]

  • Detection: UV detection at the wavelength of maximum absorbance for the indole ring (around 280 nm) is standard. For higher sensitivity and specificity, a fluorescence detector can be used, with excitation at ~280 nm and emission at ~350 nm.[7][8]

  • Sample Preparation: Accurately weigh a small amount of the synthesized 7-Me-IAA and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Data Interpretation: The purity of the 7-Me-IAA is determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities. By comparing the retention times of these impurity peaks with those of known potential impurities (if available as standards), they can be tentatively identified.

Comparison with an Alternative: While isocratic elution (constant mobile phase composition) is simpler, a gradient elution is generally superior for purity analysis as it can resolve a wider range of impurities with varying polarities in a single run.

Mass Spectrometry (MS): Unveiling Molecular Weights and Structures

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound and for identifying unknown impurities. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful platform for purity validation.

Experimental Workflow for LC-MS Analysis

Caption: The workflow for identifying 7-Me-IAA and its impurities using LC-MS.

Detailed LC-MS Protocol:

  • LC Conditions: The same HPLC conditions as described above can be used. The use of a volatile mobile phase modifier like formic acid is crucial for MS compatibility.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for indole-3-acetic acid derivatives. Both positive and negative ion modes should be explored. In positive mode, the protonated molecule [M+H]⁺ will be observed, while in negative mode, the deprotonated molecule [M-H]⁻ will be seen.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is highly recommended as it provides accurate mass measurements, which can be used to determine the elemental composition of the parent ion and any impurities.

  • MS/MS Fragmentation: For structural elucidation of unknown impurities, tandem mass spectrometry (MS/MS) is invaluable. The parent ion of the impurity is isolated and fragmented, and the resulting fragmentation pattern provides clues about its structure.

Data Interpretation: The mass spectrum of the main peak should show an ion corresponding to the expected molecular weight of 7-Me-IAA (C₁₁H₁₁NO₂), which is 189.21 g/mol .[2] For the protonated molecule [M+H]⁺, this would be at m/z 190.08. The mass spectra of any impurity peaks can be used to deduce their molecular formulas. The fragmentation pattern of indole-3-acetic acid typically involves the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the indole ring.[9] A similar pattern would be expected for 7-Me-IAA.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy provides the most definitive structural information and is a powerful tool for identifying and quantifying impurities, often without the need for reference standards. Both ¹H and ¹³C NMR should be performed.

Experimental Workflow for NMR Analysis

Caption: A streamlined workflow for structural verification and purity assessment of 7-Me-IAA by NMR.

Detailed NMR Protocol:

  • Sample Preparation: Dissolve a few milligrams of the synthesized 7-Me-IAA in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts.

  • ¹H NMR: The ¹H NMR spectrum will show signals for each unique proton in the molecule. The chemical shift, integration (area under the peak), and multiplicity (splitting pattern) of each signal provide a wealth of structural information. For 7-Me-IAA, one would expect to see signals for the indole ring protons, the methylene protons of the acetic acid side chain, and the methyl group protons.

  • ¹³C NMR: The ¹³C NMR spectrum will show a signal for each unique carbon atom. This is particularly useful for confirming the carbon skeleton of the molecule.

  • 2D NMR: For complex structures or to definitively assign all protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.

Data Interpretation: The obtained spectra should be compared with reference spectra if available, or with predicted spectra. The chemical shifts of indole-3-acetic acid are well-documented and can serve as a guide.[10][11] For example, in DMSO-d₆, the methylene protons of the acetic acid side chain of IAA typically appear around 3.6 ppm.[11] The methyl group on the 7-position of 7-Me-IAA would likely appear as a singlet in the aromatic region. Impurities will present as additional, unassignable peaks in the spectra. The relative integration of these impurity peaks compared to the main compound's peaks can be used for quantification (qNMR).

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check for Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as powerful as NMR or MS for detailed structural elucidation or quantification of minor impurities, it serves as an excellent initial screening tool.

Experimental Workflow for FTIR Analysis

Caption: The straightforward process for obtaining an FTIR spectrum of 7-Me-IAA.

Detailed FTIR Protocol:

  • Sample Preparation: The solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for even faster analysis with minimal sample preparation.

  • Data Acquisition: The sample is placed in the IR beam, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.

Data Interpretation: The FTIR spectrum of 7-Me-IAA should exhibit characteristic absorption bands for the functional groups present. For indole-3-acetic acid, these include:

  • N-H stretch: A broad peak around 3400-3300 cm⁻¹ from the indole ring.[12][13]

  • O-H stretch: A very broad peak from the carboxylic acid, typically in the 3300-2500 cm⁻¹ region.[12]

  • C=O stretch: A strong, sharp peak around 1700-1725 cm⁻¹ from the carboxylic acid.[12]

  • C=C stretches: Peaks in the 1600-1450 cm⁻¹ region corresponding to the aromatic indole ring.[13]

  • C-N stretch: Typically observed in the 1350-1000 cm⁻¹ region.

The absence of expected peaks or the presence of unexpected ones (e.g., a strong peak in the nitrile region around 2250 cm⁻¹ if indole-3-acetonitrile was an intermediate) can indicate the presence of impurities or an incorrect structure.

Conclusion: A Synergistic Approach to Purity Validation

References

A Comparative Transcriptomic Guide to Elucidating the Molecular Response to 7-Methylindole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing, executing, and interpreting a comparative transcriptomic study of 7-methylindole-3-acetic acid (7-Me-IAA). It is intended for researchers, scientists, and drug development professionals seeking to understand the unique molecular mechanisms elicited by this synthetic auxin analog compared to the natural auxin, indole-3-acetic acid (IAA).

Introduction: The Need for Comparative Analysis

Auxins are a class of plant hormones critical for almost every aspect of plant growth and development.[1][2][3] The most abundant natural auxin, indole-3-acetic acid (IAA), orchestrates these processes through a well-defined signaling pathway that mediates rapid shifts in gene expression.[4][5] Synthetic auxins, such as this compound (7-Me-IAA), are valuable chemical tools and agricultural products that mimic the action of natural auxins, often with enhanced stability or modified activity.[6]

While it is known that synthetic auxins often exploit the plant's natural auxin signaling machinery, the precise ways in which their molecular action differs from IAA are not fully understood.[7][8] These differences can lead to distinct physiological outcomes. Comparative transcriptomics, using technologies like RNA-Sequencing (RNA-Seq), offers a powerful, unbiased approach to map the genome-wide transcriptional changes induced by 7-Me-IAA and directly compare them to the responses triggered by IAA. This allows for the identification of unique gene networks and pathways specifically modulated by the synthetic analog.

Part 1: Foundational Principles & Experimental Design

A robust experimental design is the most critical factor for a successful transcriptomics study.[9][10][11][12] It ensures that the data generated can answer the specific biological questions being asked, minimizing confounding variables and maximizing statistical power.

The Canonical Auxin Signaling Pathway

To understand the effects of 7-Me-IAA, one must first grasp the core auxin signaling mechanism. In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins repress AUXIN RESPONSE FACTORs (ARFs), the transcription factors that regulate auxin-responsive genes.[4][5] When auxin is present, it acts as a molecular glue, promoting the interaction between Aux/IAA repressors and the TIR1/AFB F-box protein receptors.[1][5] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins, thereby liberating ARFs to activate or repress the transcription of target genes.[5]

Auxin Signaling Pathway cluster_nucleus Nucleus IAA Auxin (IAA) TIR1 TIR1/AFB Receptor IAA->TIR1 binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA binds ARF ARF Transcription Factor AuxIAA->ARF represses Proteasome 26S Proteasome AuxIAA->Proteasome degradation ARG Auxin Response Genes ARF->ARG activates/represses transcription

Figure 1: The core nuclear auxin signaling pathway.
Rationale for a Three-Pronged Comparison

To isolate the specific effects of 7-Me-IAA, a three-condition comparison is essential:

  • Mock/Vehicle Control: Plants treated with the solvent used to dissolve the auxins (e.g., DMSO). This establishes the baseline transcriptome.

  • IAA Treatment: Plants treated with the natural auxin. This reveals the canonical auxin response.

  • 7-Me-IAA Treatment: The experimental condition.

By comparing (3) vs (1), we see the total effect of 7-Me-IAA. By comparing (2) vs (1), we see the standard auxin effect. The crucial comparison, (3) vs (2), allows for the identification of genes and pathways uniquely regulated by 7-Me-IAA.

Key Experimental Design Considerations
  • Model System: Arabidopsis thaliana is a common choice due to its well-annotated genome and rapid life cycle. However, the choice should be guided by the research question.

  • Treatment Concentration: A dose-response curve should be performed to identify a concentration of 7-Me-IAA that elicits a clear physiological response comparable to a standard concentration of IAA (e.g., 1 µM).

  • Time Course: Auxin responses can be rapid. A time-course experiment (e.g., 1h, 3h, 6h) is highly recommended to capture both early primary response genes and later secondary response genes.

  • Biological Replicates: A minimum of 3-4 biological replicates per condition per time point is non-negotiable for robust statistical power in differential expression analysis.[9]

Part 2: Experimental Workflow: From Tissue to Data

This section outlines the critical steps for generating high-quality RNA-Seq data. Each step contains quality control (QC) checkpoints, making the protocol a self-validating system.

RNA-Seq Workflow A 1. Plant Growth & Treatment (Arabidopsis seedlings) B 2. Tissue Harvest & Flash Freezing A->B C 3. Total RNA Extraction B->C D QC 1: RNA Integrity & Purity (RIN > 8, 260/280 ~2.0) C->D E 4. Library Preparation (mRNA purification, fragmentation, cDNA synthesis) D->E Pass F QC 2: Library Quality (Fragment size distribution) E->F G 5. High-Throughput Sequencing (e.g., Illumina NovaSeq) F->G Pass H 6. Bioinformatic Analysis G->H

Figure 2: High-level experimental workflow for RNA-Seq.
Detailed Protocol: RNA Extraction from Arabidopsis thaliana

This protocol is adapted from established methods for isolating high-quality RNA from plant tissue.[13][14][15]

  • Harvest and Freeze: Harvest ~100 mg of seedling tissue for each replicate. Immediately flash-freeze in liquid nitrogen to halt biological processes and prevent RNA degradation.

  • Grind Tissue: Pre-chill a mortar and pestle with liquid nitrogen. Grind the frozen tissue to a fine powder. Expertise Note: Do not let the tissue thaw at any point during grinding, as this will activate endogenous RNases.

  • Lysis: Transfer the frozen powder to a 2 mL tube containing 1 mL of a TRIzol-like reagent or a specialized plant RNA extraction buffer. Vortex vigorously for 1 minute to ensure complete cell lysis.

  • Phase Separation: Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, a white interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.

  • Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (made with RNase-free water). Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Dry and Resuspend: Carefully decant the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to dissolve. Resuspend the pellet in 30-50 µL of RNase-free water.

Quality Control & Library Preparation
  • RNA QC: Quantify the RNA using a spectrophotometer (e.g., NanoDrop) to check purity ratios (A260/280 should be ~2.0; A260/230 should be >1.8). Critically, assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of 8 or higher is required for reliable downstream sequencing.

  • Library Preparation: Use a commercial kit (e.g., Illumina TruSeq Stranded mRNA) to prepare sequencing libraries. This typically involves:

    • mRNA Isolation: Poly(A) selection to enrich for messenger RNA.

    • Fragmentation & Priming: RNA is fragmented into smaller pieces.

    • First & Second Strand Synthesis: Fragmented RNA is reverse transcribed into cDNA.

    • Adenylation & Adapter Ligation: Adapters are ligated to the ends of the cDNA fragments, which are necessary for sequencing.

    • PCR Amplification: The library is amplified to generate enough material for sequencing.

  • Library QC: The final library size distribution and concentration are assessed to ensure successful library construction before proceeding to sequencing.

Part 3: Bioinformatic Analysis & Data Interpretation

The raw sequencing data must be processed through a robust bioinformatic pipeline to yield biological insights.[16][17]

Primary Analysis: From Reads to Counts
  • Raw Read QC: Tools like FastQC are used to assess the quality of the raw sequencing reads.

  • Trimming: Adapters and low-quality bases are removed using tools like Trimmomatic.

  • Alignment: The cleaned reads are aligned to a reference genome (e.g., Arabidopsis thaliana TAIR10) using a splice-aware aligner like HISAT2 or STAR.

  • Quantification: The number of reads mapping to each gene is counted using tools like featureCounts. The output is a "count matrix," where rows are genes and columns are samples.

Differential Gene Expression (DGE) Analysis

DGE analysis is performed using specialized packages like DESeq2 or edgeR, which are designed to handle the statistical properties of count data.[18][19][20] The process involves:

  • Normalization: Counts are normalized to account for differences in library size and RNA composition between samples.[19]

  • Modeling: The tools fit a statistical model (typically based on the negative binomial distribution) to the data.

  • Statistical Testing: For each gene, a statistical test is performed to determine if the observed difference in expression between conditions (e.g., 7-Me-IAA vs. Mock) is significant.

The results are typically presented in a table.

Table 1: Hypothetical Differential Gene Expression Results This table illustrates the expected output format. Log2FC = Log2 Fold Change; padj = adjusted p-value.

Gene IDGene NameComparisonLog2FCp-valuepadjRegulation
AT2G23170GH3.37-Me-IAA vs Mock4.51.2e-503.4e-46Up
AT2G23170GH3.3IAA vs Mock4.18.9e-451.1e-40Up
AT4G14560SAUR197-Me-IAA vs Mock5.23.4e-607.8e-56Up
AT4G14560SAUR19IAA vs Mock4.92.1e-559.0e-51Up
AT1G04240ABCB197-Me-IAA vs Mock-2.15.6e-154.5e-12Down
AT1G04240ABCB19IAA vs Mock-1.99.8e-131.2e-10Down
AT5G65450Novel Gene X7-Me-IAA vs Mock3.81.5e-252.2e-22Up
AT5G65450Novel Gene XIAA vs Mock0.20.650.85NS

Interpretation: In this hypothetical data, both treatments strongly induce canonical auxin response genes like GH3.3 and SAUR19. However, "Novel Gene X" is uniquely and strongly upregulated by 7-Me-IAA, making it a key candidate for follow-up studies.

Functional Annotation and Pathway Enrichment

To understand the biological meaning of a long list of differentially expressed genes (DEGs), we perform functional enrichment analysis.[21] This involves testing whether certain biological functions, pathways, or cellular components are over-represented in the list of DEGs.

  • Gene Ontology (GO) Analysis: This analysis categorizes genes into three domains: Biological Process, Molecular Function, and Cellular Component.[22][23]

  • KEGG Pathway Analysis: This maps genes to the Kyoto Encyclopedia of Genes and Genomes (KEGG) database of metabolic and regulatory pathways.[24][25]

Table 2: Hypothetical KEGG Pathway Enrichment for 7-Me-IAA Unique Upregulated Genes This table shows pathways that might be uniquely affected by 7-Me-IAA.

Pathway IDPathway DescriptionGene Countp-value
ath00940Phenylpropanoid biosynthesis151.3e-8
ath00592Alpha-Linolenic acid metabolism84.5e-6
ath00906Carotenoid biosynthesis72.1e-5

Interpretation: This result suggests that 7-Me-IAA, unlike IAA, may specifically activate pathways related to secondary metabolism and stress responses (phenylpropanoids, jasmonate precursors) and pigment production. Transcriptomic studies on other synthetic auxins have similarly revealed perturbations in hormone metabolism and other pathways.[7][26][27]

Conclusion

A comparative transcriptomic approach provides an unparalleled, high-resolution view of the molecular processes governed by 7-Me-IAA. By meticulously comparing its effects to both a baseline control and the natural auxin IAA, researchers can move beyond observing physiological effects to understanding the specific gene regulatory networks that drive them. The identification of uniquely regulated genes and pathways, as illustrated hypothetically in this guide, provides a fertile ground for targeted functional genomics research, ultimately clarifying the distinct mode of action of this synthetic auxin.

References

dose-response curve comparison of 7-methylindole-3-acetic acid and IAA

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Dose-Response Relationship of 7-Methylindole-3-Acetic Acid and IAA

Introduction: Auxins as Master Regulators of Plant Development

Indole-3-acetic acid (IAA) is the most abundant and well-studied naturally occurring plant hormone of the auxin class.[1][2] It is a pivotal signaling molecule that orchestrates a vast array of developmental processes, including cell elongation and division, which are fundamental to plant growth.[1] The precise regulation of IAA levels, both spatially and temporally, is critical for everything from embryogenesis to organ formation.[3]

In the quest to understand and manipulate plant growth, synthetic auxin analogs have been developed. One such compound is this compound (7-Me-IAA), a derivative of IAA.[4][5] These analogs are invaluable tools for dissecting auxin signaling and have significant potential in agricultural applications for promoting root development and enhancing plant vigor.[4]

To quantitatively compare the biological activity of different auxins, the dose-response curve is the gold standard. This analysis reveals the relationship between the concentration of a compound and the magnitude of the biological response, allowing for the determination of key parameters like potency and efficacy. This guide focuses on comparing 7-Me-IAA and IAA using a classic auxin bioassay: the regulation of primary root elongation.

The Canonical Auxin Signaling Pathway

The cellular response to auxins is mediated by an elegant and direct signaling pathway. Understanding this mechanism is crucial for interpreting dose-response data. The pathway hinges on a de-repression mechanism involving three core protein families:

  • TIR1/AFB Receptors: These are F-box proteins that function as the primary auxin co-receptors.[6]

  • Aux/IAA Repressors: These proteins bind to and inhibit the activity of transcription factors.

  • Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-response elements in the promoters of target genes.[7]

In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, repressing the transcription of auxin-responsive genes.[6] When auxin is present, it acts as a molecular "glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[8][9] This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[8][10] The removal of the Aux/IAA repressor liberates the ARF, allowing it to activate or repress gene expression, ultimately leading to a physiological response.[7][10]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (IAA / 7-Me-IAA) TIR1_AFB SCF-TIR1/AFB Complex Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds Degradation 26S Proteasome Degradation TIR1_AFB->Degradation targets for ARF ARF Aux_IAA->ARF represses ARE Auxin Response Element (Promoter) ARF->ARE binds Gene_Expression Gene Expression ARE->Gene_Expression regulates Response Physiological Response (e.g., Cell Elongation) Gene_Expression->Response caption Canonical Auxin Signaling Pathway Experimental_Workflow A 1. Prepare Stock Solutions (IAA & 7-Me-IAA in Ethanol) C 3. Aliquot Media & Add Auxins (Create concentration series) A->C B 2. Prepare Growth Media (MS Agar + Sucrose) B->C D 4. Pour Plates & Solidify C->D F 6. Plate Seeds on Media D->F E 5. Surface Sterilize Seeds E->F G 7. Cold Stratification (4°C for 2-3 days) F->G H 8. Germinate & Grow Vertically (e.g., 22°C, 16h light/8h dark) G->H I 9. Image Plates & Measure Roots (After 7-10 days) H->I J 10. Data Analysis (Calculate means, plot curves, determine IC₅₀) I->J caption Workflow for Auxin Root Elongation Assay

References

Safety Operating Guide

Personal protective equipment for handling 7-methylindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 7-Methylindole-3-Acetic Acid

As researchers and scientists, our pursuit of innovation in drug development and various scientific fields often involves handling a wide array of chemical compounds. Among these, auxin analogs like this compound play a crucial role. While this compound is a valuable tool in chemical synthesis, ensuring the safety of laboratory personnel is paramount.[1] This guide provides a comprehensive, step-by-step approach to the safe handling of this compound, emphasizing not just the "what" but the "why" behind each procedural step. Our goal is to foster a culture of safety that goes beyond mere compliance, building a foundation of trust in our laboratory practices.

Core Principles of Safe Handling

The safe handling of any chemical powder, including this compound, is built on a hierarchy of controls. This approach prioritizes the most effective measures to mitigate risks.

  • Elimination/Substitution : In the context of research, eliminating a necessary compound is often not feasible. However, it's always worth considering if a less hazardous alternative could achieve the same research objective.

  • Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard.

  • Administrative Controls : These are changes in work practices and procedures to reduce exposure.

  • Personal Protective Equipment (PPE) : This is the last line of defense and must be used in conjunction with other control measures.

This guide will focus on the practical application of these principles in the context of handling this compound.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent direct contact with this compound. As this compound is a solid powder, the primary routes of exposure are inhalation of dust particles and direct contact with the skin and eyes.[3][4]

PPE Component Specification Rationale for Use
Hand Protection Nitrile or Neoprene GlovesPrevents direct skin contact which can cause irritation.[2][5]
Eye Protection Chemical Safety Goggles or a Face ShieldProtects eyes from airborne dust particles and potential splashes.[6][7] Tightly fitting goggles are essential.[6][7]
Body Protection Long-sleeved Laboratory CoatProvides a barrier against accidental spills and contamination of personal clothing.[8]
Respiratory Protection N95 or higher-rated respiratorNecessary when handling the powder outside of a chemical fume hood to prevent inhalation of fine dust particles that can cause respiratory irritation.[2]

II. Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage

Proper storage is the first step in safe handling. Upon receipt, inspect the container for any damage.

  • Storage Conditions : Store this compound in a cool, dry, and well-ventilated area, protected from light.[1] A recommended storage temperature is 5°C.[1]

  • Container Integrity : Ensure the container is tightly sealed to prevent the release of dust.[2]

  • Labeling : The container should be clearly labeled with the chemical name and any relevant hazard warnings.

  • Inventory : Maintain an accurate inventory of all chemicals, as required by OSHA guidelines.[9]

Handling and Use: A Step-by-Step Protocol

All handling of this compound powder should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Preparation : Before handling, ensure the work area is clean and uncluttered.[9][10] Have all necessary equipment, including weighing paper, spatulas, and waste containers, readily available.

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Weighing the Compound :

    • Perform all weighing operations within the fume hood.

    • Use a dedicated, clean spatula for transferring the powder.

    • To minimize dust generation, gently scoop the powder rather than pouring it from a height.

  • Preparing Solutions :

    • When dissolving the powder, add the solvent to the powder slowly to avoid splashing.

    • If sonication is required, ensure the container is capped.

  • Post-Handling :

    • Thoroughly clean all equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Properly doff and dispose of gloves and any other disposable PPE.

    • Wash hands thoroughly with soap and water after handling is complete.[11]

Visualizing the Handling Workflow

The following diagram illustrates the key decision points and safety measures in the handling workflow for this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal start Start: Receive Chemical inspect Inspect Container start->inspect store Store Appropriately (Cool, Dry, Dark) inspect->store gather Gather Materials & PPE store->gather don_ppe Don PPE gather->don_ppe weigh Weigh Powder don_ppe->weigh dissolve Prepare Solution weigh->dissolve clean_equip Clean Equipment dissolve->clean_equip clean_area Clean Work Area clean_equip->clean_area doff_ppe Doff & Dispose PPE clean_area->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands dispose_waste Dispose of Chemical Waste wash_hands->dispose_waste end End dispose_waste->end

Caption: Workflow for Safe Handling of this compound.

III. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Classification : Unused or waste this compound should be treated as hazardous chemical waste.[2]

  • Waste Containers :

    • Solid Waste : Collect excess powder and any contaminated disposable items (e.g., weigh paper, gloves) in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste : Solutions of this compound should be collected in a labeled, sealed hazardous waste container for liquids.

  • Disposal Procedures : All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2] Do not dispose of this compound down the drain or in regular trash.[12]

IV. Emergency Procedures: Being Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek medical attention.
Inhalation Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your EHS office. For small spills, and if you are trained and have the appropriate spill kit, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[12]

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research. A strong safety culture is a collective responsibility, and by understanding the "why" behind each safety measure, we empower ourselves and our colleagues to maintain the highest standards of laboratory practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.